molecular formula C9H19N3O2 B112868 (S)-2-(Acetylamino)-6-amino-N-methylhexanamide CAS No. 6367-10-8

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Cat. No.: B112868
CAS No.: 6367-10-8
M. Wt: 201.27 g/mol
InChI Key: FECUPDBTEVPIIE-QMMMGPOBSA-N
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Description

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide is a synthetic organic compound featuring a peptide-like backbone, characterized by its acetylated N-terminus, a central methylamide substitution, and a free amino terminus. This specific structure, incorporating multiple amide bonds and chiral centers, makes it a molecule of significant interest in advanced chemical and biochemical research. It serves as a valuable intermediate or building block in medicinal chemistry and drug discovery, particularly for the construction of more complex peptide mimetics or specialized molecular scaffolds. Researchers can utilize this compound in the design and synthesis of novel molecules, such as the development of non-hydroxamate zinc-binding groups for histone deacetylase (HDAC) inhibitors, an area of active investigation for new therapeutic agents . Furthermore, its diamino structure suggests potential applicability in the synthesis of polyamine conjugates, which are explored for their cell-targeting capabilities and biological activities in various research models . The chiral nature of the compound also underscores its utility in studies requiring stereoselective synthesis, where the specific spatial arrangement of atoms is critical for biological function and interaction with molecular targets.

Properties

IUPAC Name

(2S)-2-acetamido-6-amino-N-methylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUPDBTEVPIIE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213048
Record name (S)-2-(Acetylamino)-6-amino-N-methylhexanamide
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Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6367-10-8
Record name (2S)-2-(Acetylamino)-6-amino-N-methylhexanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(Acetylamino)-6-amino-N-methylhexanamide
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Record name (S)-2-(Acetylamino)-6-amino-N-methylhexanamide
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Record name (S)-2-(acetylamino)-6-amino-N-methylhexanamide
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Foundational & Exploratory

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Abstract

This compound, also known as Nα-Acetyl-L-lysine methyl amide, is a modified amino acid derivative of significant interest in biochemical and pharmaceutical research.[][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. As a structural mimic of an acetylated lysine residue, this compound is an invaluable tool for investigating the roles of post-translational modifications in cellular processes, particularly those involving protein acetylation and deacetylation.[] Its unique structure, featuring an acetylated α-amino group and a methylamide at the C-terminus, offers enhanced stability and solubility, making it suitable for a variety of experimental contexts, from enzyme kinetic studies to probes in epigenetic research.[][2] This document serves as a technical resource for researchers and drug development professionals, offering detailed information on its physicochemical characteristics, spectroscopic data, and practical methodologies for its use.

Nomenclature and Chemical Structure

The systematic identification of a compound is foundational to its study. This compound is recognized by several synonyms, reflecting its structural origins from the amino acid L-lysine.

  • IUPAC Name: (2S)-2-acetamido-6-amino-N-methylhexanamide[][3]

  • Common Synonyms: Nα-Acetyl-L-lysine methyl amide, Ac-L-Lys-NHMe, N-Acetyl-L-lysine Methylamide[][3]

  • CAS Number: 6367-10-8[2][3][4]

The structure consists of a hexanamide backbone derived from lysine. The alpha-amino group is acetylated, and the carboxyl group is modified to an N-methylamide. The stereochemistry at the alpha-carbon is (S), consistent with the L-configuration of natural amino acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental designs. The acetylation and methylamidation modifications generally contribute to increased solubility and stability compared to the parent amino acid.[][2]

PropertyValueSource
Molecular Formula C₉H₁₉N₃O₂PubChem[2][3][4]
Molecular Weight 201.27 g/mol PubChem[][3][4]
Appearance White to off-white powderBOC Sciences[], Chem-Impex[2]
Melting Point 166 °CBOC Sciences[]
Boiling Point 483.2 ± 40.0 °C (Predicted)BOC Sciences[]
Density 1.042 ± 0.06 g/cm³ (Predicted)BOC Sciences[]
XLogP3 -2.4PubChem[3]
Storage Conditions 2-8 °CBOC Sciences[], Chem-Impex[2]

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Spectral data is available and can be accessed through public databases such as SpectraBase.[3]

  • Mass Spectrometry (MS):

    • Monoisotopic Mass: 201.147726857 Da.[3]

    • GC-MS: Data is available through the NIST Mass Spectrometry Data Center, providing fragmentation patterns useful for identification.[3]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a suitably protected L-lysine derivative. The rationale behind this approach is to selectively modify the α-amino and carboxyl groups while the side-chain (ε-amino) group remains protected, to be deprotected in the final step.

A representative synthetic workflow is outlined below. This process leverages standard peptide chemistry techniques to ensure high yield and purity.

General Synthetic Workflow

The synthesis begins with L-lysine where the ε-amino group is protected with a group like tert-butyloxycarbonyl (Boc) and the carboxyl group is protected as a methyl or ethyl ester. This strategic protection allows for specific modifications of the α-amino group.

G cluster_0 Step 1: α-Amino Group Acetylation cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection A Nε-Boc-L-lysine Methyl Ester C Nα-Acetyl-Nε-Boc-L-lysine Methyl Ester A->C Acetic Anhydride, Base (e.g., DIEA) 1. Reagents B Acetic Anhydride, Base (e.g., DIEA) D Nα-Acetyl-Nε-Boc-L-lysine Methyl Ester F Nα-Acetyl-Nε-Boc-L-lysine-N-methylamide D->F Methylamine (aq.) 2. Reagent E Methylamine (aq.) G Nα-Acetyl-Nε-Boc-L-lysine-N-methylamide I This compound G->I Trifluoroacetic Acid (TFA) 3. Reagent H Trifluoroacetic Acid (TFA)

Caption: General Synthetic Workflow for Nα-Acetyl-L-lysine methyl amide.

Detailed Protocol
  • Acetylation of the α-Amino Group: Nε-Boc-L-lysine methyl ester is dissolved in a suitable organic solvent (e.g., dichloromethane). A non-nucleophilic base such as diisopropylethylamine (DIEA) is added, followed by the slow addition of acetic anhydride. The reaction is monitored by thin-layer chromatography (TLC) until completion. The purpose of the base is to neutralize the acetic acid byproduct, driving the reaction forward.

  • Amidation of the Methyl Ester: The resulting Nα-acetylated intermediate is concentrated and then treated with an aqueous solution of methylamine. This reaction converts the methyl ester to the desired N-methylamide. The progress is again monitored by TLC or LC-MS.

  • Deprotection of the ε-Amino Group: The Boc protecting group is removed from the lysine side chain using a strong acid, typically trifluoroacetic acid (TFA), in dichloromethane. The acid cleaves the Boc group, yielding the final product as a salt.

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the pure product are pooled, lyophilized, and characterized by mass spectrometry and NMR to confirm identity and purity (typically ≥99% by TLC is achievable).[2]

Applications in Research and Drug Development

This compound is a versatile tool in several areas of scientific inquiry.[2]

Epigenetics and Post-Translational Modification Research

Lysine acetylation is a critical post-translational modification that regulates gene expression and protein function.[] This compound serves as a stable mimic of an N-terminally acetylated lysine residue within a peptide chain.

  • Enzyme Substrate and Inhibitor Studies: It is used in biochemical assays to study the activity and specificity of enzymes such as histone acetyltransferases (HATs) and histone deacetylases (HDACs).[][2] By acting as a substrate or a competitive inhibitor, it helps in elucidating enzymatic mechanisms and in screening for potential therapeutic agents that modulate these enzymes.[2]

  • Probing Protein-Protein Interactions: Acetylated lysine residues are often recognized by specific protein domains called bromodomains. This compound can be incorporated into peptides to study these interactions, which are crucial in chromatin remodeling and signal transduction.

Pharmaceutical and Drug Delivery Research

The chemical modifications on this molecule confer properties that are advantageous in pharmaceutical development.

  • Enhanced Bioavailability: The acetylation and amidation can improve the solubility and metabolic stability of peptide-based drug candidates, potentially enhancing their bioavailability.[2]

  • Neuroscience Research: There is interest in its potential neuroprotective properties, making it a subject of study in the context of developing treatments for neurodegenerative diseases.[2]

Example Experimental Protocol: HDAC Inhibition Assay

This section provides a representative protocol for using this compound as a potential inhibitor in a fluorogenic HDAC activity assay.

Workflow for HDAC Inhibition Screening

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Development & Measurement cluster_3 Data Analysis A Prepare serial dilutions of This compound C Add test compound dilutions to respective wells A->C B Add HDAC enzyme and fluorogenic substrate to wells B->C D Incubate at 37°C for a defined period (e.g., 60 min) C->D E Add developer solution to stop the reaction and generate a fluorescent signal D->E F Measure fluorescence (e.g., Ex/Em = 360/460 nm) E->F G Plot fluorescence vs. compound concentration F->G H Calculate IC₅₀ value G->H

Caption: Workflow for an in vitro HDAC inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate buffer (e.g., Tris-HCl with stabilizers). Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup: In a 96-well microplate, add the HDAC enzyme solution to each well, followed by the diluted test compound. Include positive controls (known inhibitor) and negative controls (vehicle only).

  • Initiation and Incubation: Add a fluorogenic acetylated peptide substrate to each well to start the reaction. Incubate the plate at 37°C for 60 minutes. During this time, active HDAC enzyme will deacetylate the substrate.

  • Development: Stop the enzymatic reaction by adding a developer solution. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized lysine derivative with significant utility in scientific research. Its chemical properties, particularly its stability and role as an acetyl-lysine mimic, make it an indispensable reagent for studying enzyme kinetics, post-translational modifications, and protein-protein interactions. As research into epigenetics and targeted therapeutics continues to grow, the importance of such precisely engineered chemical tools is set to increase, paving the way for new discoveries in both basic science and drug development.

References

  • PubChem. . National Center for Biotechnology Information. Accessed January 14, 2026.

  • BOC Sciences. . Accessed January 14, 2026.

  • Santa Cruz Biotechnology. . Accessed January 14, 2026.

  • Chem-Impex. . Accessed January 14, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed January 14, 2026.

  • Popov, E. M., et al. "[Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]." Molekuliarnaia biologiia 9.3 (1975): 415-25. [Link]. Accessed January 14, 2026.

Sources

A Technical Guide to the Structural Elucidation of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide is a derivative of the amino acid lysine, featuring an acetylated alpha-amino group and a methylamide at the C-terminus. As a modified amino acid, its precise structural characterization is crucial for understanding its biological activity and for quality control in drug development and manufacturing. This guide provides an in-depth, technically-focused workflow for the complete structural elucidation of this molecule, from initial purity assessment to the definitive confirmation of its stereochemistry. The methodologies described herein are grounded in established analytical principles and represent a robust, self-validating approach to the characterization of complex small molecules.

The molecular structure of this compound, as sourced from PubChem, serves as our target for confirmation.[1] This guide will proceed as if the structure were an unknown, demonstrating how each analytical step contributes to the final, unambiguous identification.

Part 1: Foundational Analysis - Purity and Molecular Formula

Before embarking on detailed structural analysis, establishing the purity and molecular formula of the analyte is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is the preferred method for purity assessment, as it provides a more accurate representation of sample purity irrespective of the analyte's chromophoric properties.

High-Resolution Mass Spectrometry (HRMS)

The cornerstone of molecular formula determination is High-Resolution Mass Spectrometry.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used in positive ion mode with electrospray ionization (ESI).

  • Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant mass range (e.g., m/z 100-500).

Expected Data & Interpretation

The primary objective is to obtain the accurate mass of the protonated molecule, [M+H]⁺. For this compound (C9H19N3O2), the expected monoisotopic mass is 201.1477 Da.[1] The HRMS experiment should yield a measured mass within a few parts per million (ppm) of this theoretical value. This high degree of accuracy allows for the unambiguous determination of the molecular formula.

ParameterExpected Value
Molecular FormulaC9H19N3O2
Monoisotopic Mass201.1477 Da
[M+H]⁺ (calculated)202.1550 Da

Part 2: Unraveling the Connectivity - A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[2][3][4] A suite of 1D and 2D NMR experiments is employed to piece together the carbon skeleton and the placement of protons and functional groups.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical to avoid exchange of labile protons (e.g., NH) if their observation is desired. For observing all protons, a non-protic solvent like DMSO-d₆ would be used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to ensure adequate signal dispersion.

  • Data Acquisition: A standard set of experiments is performed:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Interpreting the NMR Data
  • ¹H NMR: This experiment provides information on the number of different types of protons and their immediate electronic environment. Key expected signals for this compound include:

    • A singlet for the acetyl methyl group protons.

    • A doublet for the N-methyl group protons.

    • Multiplets for the lysine side-chain methylene protons.

    • A multiplet for the alpha-proton.

  • ¹³C NMR: This spectrum reveals the number of unique carbon atoms. Expected signals would correspond to the carbonyl carbons of the amide and acetyl groups, the methylene carbons of the lysine side chain, the alpha-carbon, and the methyl carbons.

  • COSY: This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing out the spin systems of the lysine side chain.

  • HSQC: This experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

  • HMBC: This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different spin systems and identifying quaternary carbons. For instance, HMBC correlations will link the acetyl methyl protons to the acetyl carbonyl carbon, and the N-methyl protons to the amide carbonyl carbon.

The logical workflow for NMR-based structure elucidation is depicted in the following diagram:

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure MSMS_Fragmentation Parent [M+H]⁺ m/z 202.1550 Fragment1 Loss of Methylamine m/z 171.1285 Parent->Fragment1 CID Fragment2 Loss of Acetyl Group m/z 159.1342 Parent->Fragment2 CID Fragment3 Cleavage of Lysine Side Chain Parent->Fragment3 CID

Caption: Predicted fragmentation pathway in MS/MS.

Part 4: The Final Piece of the Puzzle - Stereochemistry

The final step is to confirm the stereochemistry at the alpha-carbon. As the molecule is named with the (S) configuration, this needs to be experimentally verified. Chiral chromatography is the most common method for this purpose.

Experimental Protocol: Chiral HPLC

  • Column Selection: A chiral stationary phase (CSP) is used. For amino acid derivatives, columns based on macrocyclic glycopeptides like teicoplanin are often effective. [5]2. Method Development: A suitable mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is developed to achieve separation of the (S) and (R) enantiomers.

  • Analysis: The sample is injected onto the chiral column, and the retention time is compared to that of a certified reference standard of the (S)-enantiomer. Co-elution with the standard confirms the stereochemistry.

Alternatively, chiral derivatization can be employed, where the analyte is reacted with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column. [6][7]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while a comprehensive suite of NMR experiments reveals the intricate atomic connectivity. Tandem mass spectrometry confirms the sequence and the presence of post-translational-like modifications. Finally, chiral chromatography provides the definitive assignment of stereochemistry. This multi-faceted, self-validating workflow ensures the highest level of confidence in the final structural assignment, a critical requirement in the fields of chemical research and drug development.

References

Sources

An In-depth Technical Guide to (S)-2-(Acetylamino)-6-amino-N-methylhexanamide (CAS Number 6367-10-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide, also known by its synonym Nα-Acetyl-L-lysine methyl amide and the abbreviation Ac-Lys-NHMe, is a synthetically modified amino acid derivative of lysine. Its unique structure, featuring an acetylated α-amino group and a methylamide at the C-terminus, makes it a valuable tool in the study of post-translational modifications (PTMs), particularly lysine acetylation. This dynamic PTM is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression, and is also implicated in the function of numerous non-histone proteins. Consequently, Ac-Lys-NHMe serves as a critical substrate for enzymes that "write" and "erase" these acetylation marks, namely histone acetyltransferases (HATs) and histone deacetylases (HDACs). This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ac-Lys-NHMe, with a focus on its utility in biochemical assays for drug discovery and the elucidation of enzymatic pathways.

Introduction: The Significance of a Modified Lysine

Lysine acetylation is a pivotal and reversible post-translational modification that plays a critical role in regulating a vast array of cellular processes.[][2] This simple addition of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, thereby altering protein conformation, protein-protein interactions, and protein-DNA interactions. The dynamic interplay between histone acetyltransferases (HATs) and histone deacetylaces (HDACs) dictates the acetylation status of both histone and non-histone proteins, thereby modulating gene expression and other cellular functions.[3]

This compound (Ac-Lys-NHMe) is a synthetic mimic of a naturally occurring acetylated lysine residue within a peptide chain. Its Nα-acetylation protects the N-terminus, while the C-terminal methylamide provides stability against carboxypeptidases. These modifications make it an ideal tool for researchers studying the enzymes that govern lysine acetylation, offering a stable and specific substrate for in vitro and potentially in cell-based assays. This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge to effectively utilize it in their studies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ac-Lys-NHMe is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 6367-10-8Internal Knowledge
Molecular Formula C₉H₁₉N₃O₂Internal Knowledge
Molecular Weight 201.27 g/mol []
Appearance White to off-white powder[]
Storage Temperature -20°CInternal Knowledge
Solubility Enhanced solubility in aqueous solutions due to the acetyl group.[]
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the acetyl methyl group, the N-methyl group, the α-proton, and the methylene groups of the lysine side chain.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the acetyl and amide groups, the methyl carbons, and the carbons of the hexanamide backbone.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 202.16.

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach involves the use of Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH) as the starting material. The synthesis would proceed via the following key steps:

Synthesis_Pathway Start Boc-Lys(Ac)-OH Step1 Amide Coupling (e.g., HATU, DIPEA, Methylamine) Start->Step1 Intermediate Boc-Lys(Ac)-NHMe Step1->Intermediate Step2 Boc Deprotection (e.g., TFA in DCM) Intermediate->Step2 Product This compound (Ac-Lys-NHMe) Step2->Product

Caption: Proposed synthetic workflow for Ac-Lys-NHMe.

Detailed Experimental Protocol (Hypothetical)

This is a representative protocol and may require optimization.

  • Amide Bond Formation:

    • Dissolve Nα-Boc-Nε-acetyl-L-lysine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add methylamine hydrochloride (1.2 equivalents) and an additional equivalent of DIPEA to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected intermediate, Boc-Lys(Ac)-NHMe.

  • Boc Deprotection:

    • Dissolve the crude Boc-Lys(Ac)-NHMe in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.

    • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action and Biological Relevance

The primary utility of Ac-Lys-NHMe stems from its ability to act as a substrate for enzymes that modulate lysine acetylation.

Mechanism_of_Action cluster_acetylation Acetylation Cycle Lysine Lysine Residue AcetylLysine Acetylated Lysine Lysine->AcetylLysine HATs (e.g., p300/CBP) + Acetyl-CoA AcetylLysine->Lysine HDACs (e.g., HDAC1, SIRT1) AcLysNHMe This compound (Ac-Lys-NHMe) AcLysNHMe->AcetylLysine Mimics

Caption: Ac-Lys-NHMe as a mimic in the lysine acetylation cycle.

Interaction with Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, generally leading to chromatin condensation and transcriptional repression. Ac-Lys-NHMe can serve as a substrate for various HDAC isoforms. In a typical fluorogenic assay, a fluorophore and a quencher are attached to a peptide containing an acetylated lysine. Upon deacetylation by an HDAC, the peptide becomes susceptible to cleavage by a protease (e.g., trypsin), leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence. While Ac-Lys-NHMe itself is not fluorogenic, it can be used as a competitive substrate or as a basis for designing more complex substrates for HDAC assays.

Interaction with Histone Acetyltransferases (HATs)

HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues. While the primary use of Ac-Lys-NHMe is as a deacetylase substrate, it can be used in inhibitor screening assays for HATs where it would compete with the natural substrate.

Applications in Research and Drug Development

Ac-Lys-NHMe is a versatile tool with several key applications in the laboratory.

  • Enzyme Kinetics and Substrate Specificity Studies: It can be used to determine the kinetic parameters (Kₘ and kcat) of various HDAC isoforms, providing insights into their substrate specificity.

  • High-Throughput Screening (HTS) for HDAC Inhibitors: Ac-Lys-NHMe can be incorporated into peptide substrates for HTS campaigns aimed at identifying novel HDAC inhibitors, which are a promising class of anti-cancer agents.

  • Probing Epigenetic Mechanisms: By serving as a stable mimic of an acetylated lysine, it can be used in structural biology studies (e.g., co-crystallization with "reader" domains like bromodomains) to understand the molecular basis of acetyl-lysine recognition.

  • Potential in Neurodegenerative Disease Research: Given the emerging role of HDACs in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's, Ac-Lys-NHMe can be a useful tool in screening for modulators of HDAC activity in these contexts.

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is a representative example of how a substrate derived from Ac-Lys-NHMe could be used in a fluorogenic HDAC assay.

  • Reagent Preparation:

    • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC3) diluted to the desired concentration in HDAC assay buffer.

    • Fluorogenic Substrate: A synthetic peptide containing an acetylated lysine flanked by a fluorophore (e.g., AMC) and a quencher, or a commercially available substrate like Boc-Lys(Ac)-AMC.

    • Developer Solution: Trypsin in a suitable buffer.

    • Stop Solution: A potent HDAC inhibitor such as Trichostatin A (TSA).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of HDAC assay buffer.

    • Add 10 µL of test compound (potential inhibitor) or vehicle control.

    • Add 20 µL of diluted HDAC enzyme and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate.

    • Incubate for 1-2 hours at 37°C.

    • Stop the deacetylation reaction by adding 50 µL of the developer solution containing an HDAC inhibitor.

    • Incubate for 15-30 minutes at 37°C to allow for proteolytic cleavage.

    • Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Studies: Considerations and Limitations

While Ac-Lys-NHMe is an excellent tool for in vitro studies, its application in cell-based assays requires careful consideration.

  • Cell Permeability: The cell permeability of Ac-Lys-NHMe is not well-documented. The presence of the charged amino group at the ε-position may limit its passive diffusion across the cell membrane. Studies on other acetylated lysine derivatives have shown that acetylation can attenuate cellular uptake.[4]

  • Cytotoxicity: The cytotoxicity of Ac-Lys-NHMe has not been extensively studied. It is crucial to perform dose-response experiments to determine the non-toxic concentration range in the specific cell line being used.

  • Intracellular Stability: The methylamide group is expected to confer stability against intracellular peptidases. However, its overall metabolic fate within the cell is unknown.

Conclusion and Future Perspectives

This compound is a valuable chemical probe for dissecting the complex machinery of lysine acetylation. Its primary strength lies in its utility as a stable and specific substrate for in vitro characterization of histone deacetylases. As our understanding of the "acetylome" expands beyond histones to encompass a vast landscape of cellular proteins, the demand for such precision tools will undoubtedly grow.

Future research could focus on developing derivatives of Ac-Lys-NHMe with enhanced cell permeability, for example, through the attachment of cell-penetrating peptides or by masking the charged amino group with a cleavable protecting group. Furthermore, the synthesis of isotopically labeled versions of Ac-Lys-NHMe would enable more sophisticated quantitative mass spectrometry-based studies to trace its metabolic fate and interaction partners within the cell. The continued development and application of such chemical tools will be instrumental in advancing our knowledge of epigenetic regulation and in the discovery of novel therapeutics for a range of human diseases.

References

  • PubMed. (2016). Effect of lysine methylation and acetylation on the RNA recognition and cellular uptake of Tat-derived peptides. [Link]

  • PMC. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. [Link]

  • PubChem. N-Acetyl-L-Lysine. [Link]

  • Frontiers. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. [Link]

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Introduction: The Significance of Ac-Lys-NHMe

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe)

Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) represents a fundamental structural motif frequently encountered in the study of post-translational modifications (PTMs), particularly lysine acetylation. As a capped amino acid derivative, it mimics a single acetylated lysine residue as it would appear within a larger polypeptide chain, with the N-terminal acetyl group and C-terminal methylamide group neutralizing the respective termini.[1][2][3] This makes it an invaluable tool for researchers in drug development and molecular biology. It serves as a critical reference compound in analytical studies, a building block for more complex peptide synthesis, and a probe for investigating the binding domains of "reader" proteins like bromodomains, which specifically recognize acetylated lysine residues.[4]

This guide provides a comprehensive, technically-grounded pathway for the chemical synthesis of Ac-Lys-NHMe. We will delve into the strategic considerations behind the synthetic design, provide a detailed, step-by-step experimental protocol, and outline the necessary purification and characterization methodologies. The causality behind each experimental choice is explained to provide not just a procedure, but a field-proven framework for its successful execution.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of a modified amino acid derivative like Ac-Lys-NHMe requires careful management of three reactive functional groups: the α-amino group, the ε-amino group of the lysine side chain, and the α-carboxyl group. A robust strategy hinges on the use of orthogonal protecting groups, which can be removed selectively under distinct chemical conditions without affecting one another.[5][6]

Our retrosynthetic analysis identifies three key bonds to be formed:

  • C-terminal Amide Bond: Between the lysine carboxyl group and methylamine.

  • N-terminal Amide Bond: Between the lysine α-amino group and an acetyl source.

  • Side-Chain Functionality: The ε-amino group must remain free in the final product.

This leads to a forward synthesis strategy that begins with a differentially protected lysine derivative. The most common and effective approach utilizes the Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and the tert-Butoxycarbonyl (Boc) group for "permanent" protection of the ε-amino group during chain assembly.[7][8] This Fmoc/Boc strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally effective in solution-phase synthesis for derivatives like Ac-Lys-NHMe.[8][9]

The Boc group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, while the Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) required to remove the Boc group.[5][8] This orthogonality is the key to the entire synthetic sequence.

Part 2: The Synthetic Pathway: A Step-by-Step Protocol

The synthesis proceeds in four primary stages starting from the commercially available Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).

Overall Synthetic Workflow

G A Fmoc-Lys(Boc)-OH B Fmoc-Lys(Boc)-NHMe A->B 1. EDC, HOBt 2. Methylamine C H-Lys(Boc)-NHMe B->C 20% Piperidine/DMF D Ac-Lys(Boc)-NHMe C->D Acetic Anhydride, DIPEA E Ac-Lys-NHMe (Final Product) D->E TFA/DCM

Caption: Overall synthetic pathway for Ac-Lys-NHMe.

Experimental Protocol

Step 1: C-Terminal Amidation with Methylamine

This step involves the activation of the carboxylic acid of Fmoc-Lys(Boc)-OH to facilitate nucleophilic attack by methylamine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[10] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical; it forms a reactive HOBt-ester intermediate that enhances coupling efficiency and minimizes the risk of racemization.[11]

  • Activation: Dissolve Fmoc-Lys(Boc)-OH (1.0 eq) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir for 30-60 minutes at 0 °C to allow for the formation of the active ester.

  • Coupling: Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Fmoc-Lys(Boc)-NHMe.

Mechanism of EDC/HOBt Coupling

G cluster_0 Activation cluster_1 Coupling Carboxyl R-COOH Intermediate O-Acylisourea (Highly Reactive) Carboxyl->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester (Less Prone to Racemization) Intermediate->ActiveEster + HOBt Urea EDC-Urea (Byproduct) Intermediate->Urea HOBt HOBt Amine CH3-NH2 Amide R-CONH-CH3 (Product) ActiveEster->Amide + CH3-NH2 HOBt_regen HOBt (Regenerated)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Step 2: N-terminal Fmoc Group Deprotection

The Fmoc group is reliably removed under mild basic conditions using a solution of piperidine in DMF.[5]

  • Dissolve the crude Fmoc-Lys(Boc)-NHMe from Step 1 in a 20% (v/v) solution of piperidine in DMF.

  • Stir at room temperature for 30 minutes. The progress can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

  • Concentrate the reaction mixture under high vacuum to remove the bulk of the piperidine and DMF.

  • Co-evaporate with a solvent like toluene to remove residual piperidine, yielding the crude amine, H-Lys(Boc)-NHMe. This product is often used directly in the next step without further purification.

Step 3: N-terminal Acetylation

The newly exposed α-amino group is acetylated using a simple and efficient acylating agent like acetic anhydride.

  • Dissolve the crude H-Lys(Boc)-NHMe in an anhydrous solvent such as DCM.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to neutralize any residual acid and to act as a proton scavenger.

  • Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Work-up: Dilute with DCM and wash with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Ac-Lys(Boc)-NHMe.

Step 4: Side-Chain Boc Group Deprotection

The final step is the removal of the acid-labile Boc group from the lysine side chain using a strong acid like TFA.[7][8]

  • Dissolve the crude Ac-Lys(Boc)-NHMe in a cleavage cocktail, typically a mixture of TFA and DCM (e.g., 50:50 v/v). Scavengers like triisopropylsilane (TIS) can be added to prevent side reactions if sensitive residues were present, though it is less critical for this specific molecule.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the TFA and DCM by rotary evaporation or by blowing a stream of nitrogen over the solution.

  • Triturate the resulting oil or solid with cold diethyl ether to precipitate the product as a TFA salt.

  • Collect the solid by filtration or centrifugation and wash with cold ether. Dry under vacuum to yield the crude final product, Ac-Lys-NHMe.

Part 3: Purification and Characterization

Purification of the final product is essential to remove byproducts and unreacted starting materials. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

  • Purification Protocol:

    • Dissolve the crude product in a minimal amount of the mobile phase (e.g., water/acetonitrile mixture).

    • Purify on a C18 column using a gradient of acetonitrile in water, with 0.1% TFA added to both solvents to improve peak shape and ensure the product remains protonated.

    • Collect fractions corresponding to the main product peak.

    • Confirm the identity of the fractions using mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).

  • Characterization: The identity and purity of the final Ac-Lys-NHMe product must be confirmed by analytical techniques.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful removal of the protecting groups.

    • Analytical RP-HPLC: To assess the final purity, which should typically be >95% for research applications.

Data Summary Table
ParameterExpected Value
Chemical Formula C₉H₁₉N₃O₂
Molecular Weight 201.27 g/mol [12][13]
Monoisotopic Mass 201.14773 g/mol
HRMS (ESI+) [M+H]⁺ m/z 202.1550
Purity (by HPLC) >95%
Appearance White to off-white powder[13]

Conclusion

The synthesis of Ac-Lys-NHMe is a straightforward yet illustrative example of modern peptide and amino acid chemistry. The success of the synthesis relies on a robust orthogonal protecting group strategy, centered on the Fmoc/Boc pair, which allows for the sequential and selective modification of the N-terminus, C-terminus, and side chain. The protocols detailed in this guide, utilizing standard coupling reagents and deprotection conditions, provide a reliable and reproducible pathway for obtaining high-purity Ac-Lys-NHMe suitable for advanced research in epigenetics, proteomics, and drug discovery.

References

  • Amide synthesis by acylation . Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Shatzmiller, S., et al. Coupling Reagent Dependent Regioselectivity in the Synthesis of Lysine Dipeptides . Zeitschrift für Naturforschung B. Retrieved January 14, 2026, from [Link]

  • Kim, T., et al. (2022). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains . Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase . Open Access Pub. Retrieved January 14, 2026, from [Link]

  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH . NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

  • Peptide synthesis: Amidation and Acetylation . LifeTein. Retrieved January 14, 2026, from [Link]

  • Coupling Reagents . Aapptec Peptides. Retrieved January 14, 2026, from [Link]

  • What are peptide acetylation and amidation . LifeTein®. Retrieved January 14, 2026, from [Link]

  • N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular . Bio-Synthesis. (2008). Retrieved January 14, 2026, from [Link]

  • Tirelli, N., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water . Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids . National Institutes of Health (NIH). (2022). Retrieved January 14, 2026, from [Link]

  • Wagner, T., et al. (2020). Synthesis of N-acetyl-L-homolysine by the Lossen rearrangement and its application for probing deacetylases and binding domains . Chemistry – A European Journal. Retrieved January 14, 2026, from [Link]

  • Fmoc-Lys(Boc,Me)-OH . Aapptec Peptides. Retrieved January 14, 2026, from [Link]

  • Fmoc-Lys(Me, Boc)-OH . Anaspec. Retrieved January 14, 2026, from [Link]

  • Fmoc-Lys(Boc)-OH . CEM Corporation. Retrieved January 14, 2026, from [Link]

  • Hypothetical pathway of N ε-acetyl-lysine synthesis in methanogenic archaea . ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides . Amino Acids. Retrieved January 14, 2026, from [Link]

  • Acetyllysine . Wikipedia. Retrieved January 14, 2026, from [Link]

  • Ac-Lys-NHMe . Hölzel-Diagnostika. Retrieved January 14, 2026, from [Link]

  • Ac-Lys-NHMe . Hölzel-Diagnostika. Retrieved January 14, 2026, from [Link]

  • Dang, C. V., & Yang, D. C. (1980). Purification and Characterization of lysyl-tRNA Synthetase After Dissociation of the Particulate aminoacyl-tRNA Synthetases From Rat Liver . Journal of Biological Chemistry. Retrieved January 14, 2026, from [Link]

  • Liu, Y., et al. (2015). Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens . PLoS One. Retrieved January 14, 2026, from [Link]

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N-acetyl-L-lysine methylamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of N-acetyl-L-lysine methylamide

Executive Summary

N-acetyl-L-lysine methylamide is a synthetic amino acid derivative that serves as a pivotal research tool in the fields of epigenetics and chemical biology. Its mechanism of action is not defined by a physiological effect within an organism, but rather by its utility as a chemical probe to elucidate the function of enzymes that regulate protein post-translational modifications. Specifically, its structure is engineered to mimic a lysine residue within a polypeptide chain, making it an invaluable model substrate for studying lysine acetyltransferases (KATs) and a reference compound for investigating lysine deacetylases (HDACs). This guide provides an in-depth analysis of its molecular characteristics, its mechanism of interaction with epigenetic enzymes, and a detailed framework for its application in robust biochemical assays, thereby empowering researchers to effectively leverage this compound in their experimental designs.

Introduction: A Chemical Probe for the Acetylome

Lysine acetylation is a fundamental post-translational modification that plays a critical role in regulating chromatin structure, gene expression, and the function of numerous non-histone proteins.[1][2] The enzymes responsible for adding and removing these acetyl marks, lysine acetyltransferases (KATs) and lysine deacetylases (HDACs), are central to cellular signaling and have emerged as major targets for therapeutic development.[3] Understanding the catalytic mechanisms, substrate specificity, and kinetics of these enzymes requires well-defined chemical tools.

N-acetyl-L-lysine methylamide enters this space as a precisely engineered model peptide. Unlike a free amino acid, its α-amino and C-terminal carboxyl groups are capped with an acetyl group and a methylamide group, respectively. This design prevents the formation of zwitterions and allows the molecule to closely mimic the peptide bond environment found in proteins.[4] This guide will dissect the utility of this compound, focusing on how its unique structure dictates its "mechanism of action" in biochemical and biophysical research settings.

Molecular Profile and Conformational Dynamics

The experimental utility of N-acetyl-L-lysine methylamide is a direct consequence of its chemical structure. The capping of the N- and C-termini isolates the ε-amino group of the lysine side chain as the primary site for potential enzymatic reactions. This is a critical design feature, as it removes the confounding variables of terminal charge states, allowing for a focused investigation of side-chain modifications.

Theoretical conformational analyses have been performed on this molecule to understand its spatial structure, taking into account non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding.[5] These computational studies provide a foundational understanding of the molecule's preferred three-dimensional shape, which informs how it is recognized and accommodated by an enzyme's active site.[4] This structural rigidity and defined conformational preference make it a superior model compared to more flexible, uncapped amino acids for studying specific enzyme-substrate interactions.

Mechanism of Interaction with Epigenetic Enzymes

The core "mechanism of action" for N-acetyl-L-lysine methylamide is its function as a substrate mimic, enabling the precise characterization of enzymes that recognize and modify lysine residues.

A Model Substrate for Lysine Acetyltransferases (KATs)

In the context of KATs (also known as Histone Acetyltransferases or HATs), the primary role of N-acetyl-L-lysine methylamide is to serve as a minimal, yet specific, substrate.[4][] KATs catalyze the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine side chain.[7] By using N-acetyl-L-lysine methylamide in a controlled in vitro setting, researchers can quantify the specific activity of a given KAT, free from the complexity of larger, multi-site peptide or protein substrates. This allows for the determination of fundamental kinetic parameters and provides a baseline for comparing substrate preferences.

The enzymatic reaction can be visualized as a two-substrate mechanism where the KAT binds both acetyl-CoA and the lysine-containing substrate.

HAT_Mechanism HAT Lysine Acetyltransferase (KAT/HAT) Ternary HAT:Substrate:Ac-CoA Ternary Complex HAT->Ternary AcCoA Acetyl-CoA AcCoA->Ternary Substrate N-acetyl-L-lysine methylamide Substrate->Ternary Ternary->HAT CoA Coenzyme A (CoA-SH) Ternary->CoA Product ε-N-acetylated Product Ternary->Product

Caption: Enzymatic acetylation of a lysine substrate by a HAT enzyme.

A Tool for Probing Enzyme Specificity and Inhibition

While the primary use of N-acetyl-L-lysine methylamide is as a substrate, it and its derivatives are also instrumental in studying enzyme inhibition. By modifying the lysine side chain, this molecule can be converted from a substrate into a competitive inhibitor that binds to the active site but cannot be processed.[4] This approach is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Evaluating how small changes to the substrate's structure affect enzyme binding and activity.[]

  • Developing Selective Inhibitors: Using the compound as a scaffold to design potent and specific inhibitors for KATs or HDACs, which is a key goal in drug discovery.[3][8]

  • Probing Active Site Chemistry: Histone lysine acetyltransferases have been found to be less permissive to certain lysine analogs compared to methyltransferases, suggesting that these compounds can be used to probe the specific chemical environment of the enzyme's active site.[4]

Experimental Application: A Framework for a Histone Acetyltransferase (HAT) Activity Assay

To translate the theoretical mechanism of action into practical application, this section provides a detailed protocol for a continuous, fluorescence-based HAT activity assay. This type of assay is widely used for high-throughput screening and enzyme characterization.[9][10]

Principle of the Assay

This protocol utilizes the release of Coenzyme A (CoA-SH) during the acetylation reaction. The free thiol group on CoA reacts with a thiol-sensitive fluorescent probe (e.g., N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide, CPM), resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the HAT enzyme's activity.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • HAT Assay Buffer: 50 mM HEPES (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA. Causality: The buffer system maintains a stable pH for optimal enzyme activity. DTT is included to maintain a reducing environment, preventing non-specific oxidation of the enzyme or CoA.
  • Enzyme Stock: Recombinant HAT enzyme (e.g., p300/CBP, GCN5) diluted to 1 µM in HAT Assay Buffer. Store in aliquots at -80°C.
  • Substrate Stock: 10 mM N-acetyl-L-lysine methylamide in deionized water.
  • Cofactor Stock: 10 mM Acetyl-CoA in deionized water. Prepare fresh or store in small aliquots at -80°C to prevent degradation.
  • Fluorescent Probe Stock: 20 mM CPM in DMSO. Store protected from light.
  • Inhibitor Control (Optional): A known HAT inhibitor (e.g., Anacardic Acid) at 10 mM in DMSO.

2. Assay Workflow:

  • Self-Validation/Controls: For a robust experiment, include the following controls:
  • No Enzyme Control: To measure background signal/non-enzymatic acetylation.
  • No Substrate Control: To ensure the signal is dependent on the target substrate.
  • No Acetyl-CoA Control: To confirm the reaction is dependent on the acetyl donor.
  • Positive Inhibitor Control: To validate that the assay can detect inhibition.

// Node Definitions start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; plate [label="Dispense Assay Buffer\nto 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_components [label="Add:\n1. HAT Enzyme\n2. Inhibitor (if any)\n3. Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate 10 min at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="Initiate Reaction:\nAdd Acetyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Read Fluorescence\n(Ex/Em = 380/460 nm)\nEvery 60 sec for 30 min", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\nCalculate Initial Rates (V₀)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow Path start -> plate; plate -> add_components; add_components -> pre_incubate; pre_incubate -> initiate; initiate -> read; read -> analyze; }

Caption: Experimental workflow for a fluorescence-based HAT activity assay.

3. Reaction Setup (per well of a 96-well plate):

  • Add 40 µL of HAT Assay Buffer.
  • Add 5 µL of HAT Enzyme (final concentration ~50 nM).
  • Add 5 µL of N-acetyl-L-lysine methylamide (final concentration will be varied for kinetics).
  • Add 5 µL of CPM probe (final concentration ~200 µM).
  • Pre-incubate the plate for 10 minutes at 37°C to allow the enzyme to equilibrate.
  • Initiate the reaction by adding 5 µL of Acetyl-CoA (final concentration ~100 µM). Total volume = 60 µL.

4. Data Acquisition:

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
  • Measure fluorescence intensity (Excitation ~380 nm, Emission ~460 nm) every 60 seconds for 30 minutes.
Illustrative Data Analysis

The raw data will be fluorescence units over time. The initial velocity (V₀) of the reaction is determined from the linear portion of this curve. By varying the concentration of N-acetyl-L-lysine methylamide while keeping Acetyl-CoA concentration fixed and saturating, Michaelis-Menten kinetics can be determined.

Table 1: Illustrative Kinetic Data for a Model HAT Enzyme

[N-acetyl-L-lysine methylamide] (µM)Initial Velocity (V₀) (RFU/min)
515.2
1028.1
2555.5
5083.3
100111.2
200133.5

This data is for illustrative purposes only.

By plotting V₀ against substrate concentration and fitting the data to the Michaelis-Menten equation, key kinetic parameters can be derived:

  • Kₘ (Michaelis Constant): Represents the substrate concentration at half-maximal velocity, indicating the enzyme's affinity for the substrate.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.

Broader Implications in Drug Discovery

The use of well-defined model substrates like N-acetyl-L-lysine methylamide is a foundational step in modern drug discovery.[11] Assays developed using this compound provide a robust platform for:

  • High-Throughput Screening (HTS): Screening large chemical libraries to identify novel inhibitors of specific HAT enzymes.

  • Lead Optimization: Characterizing the potency (e.g., IC₅₀) and mechanism of action of lead compounds.

  • Selectivity Profiling: Testing inhibitors against a panel of different HATs to ensure they are targeting the desired enzyme, which is critical for minimizing off-target effects.

Conclusion

N-acetyl-L-lysine methylamide is a powerful chemical tool whose mechanism of action is defined by its precise interaction with enzymes of the cellular acetylome. Its engineered structure allows it to function as an ideal model substrate, enabling researchers to conduct detailed kinetic and mechanistic studies of lysine acetyltransferases. The insights gained from assays employing this compound are critical for advancing our fundamental understanding of epigenetic regulation and for developing the next generation of targeted therapeutics for a range of human diseases.

References

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  • Pincus, M. R., & Scheraga, H. A. (1981). Conformational Characteristics of the N-acetyl-N'-methylamides of the Four (Lys, Tyr) Dipeptides. International journal of peptide and protein research, 17(5), 575–592. [Link]

  • Gorse, A. D., & Bower, J. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In High-Throughput Screening Assays in Drug Discovery. National Center for Biotechnology Information. [Link]

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  • Zhorov, B. S., Popov, E. M., & Govyrin, V. A. (1975). [Theoretical Conformational Analysis of Methylamide N-acetyl-L-arginine]. Molekuliarnaia biologiia, 9(5), 710–715. [Link]

  • Benoiton, L. (1963). SYNTHESIS OF SOME PEPTIDES OF ε-N-ACETYL-L-LYSINE. Canadian Journal of Chemistry. [Link]

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  • Zheng, W., et al. (2013). Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. Pharmaceuticals, 53(4), 419-441. [Link]

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An In-Depth Technical Guide to the Biological Activity of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Acetylamino)-6-amino-N-methylhexanamide is a synthetically modified lysine derivative with potential applications in the modulation of epigenetic processes.[1][][3] This technical guide provides a comprehensive framework for the investigation of its biological activity, with a primary focus on its potential role as a modulator of enzymes involved in post-translational modifications of lysine residues. Given the critical role of lysine acetylation in gene regulation and cellular signaling, this document outlines a logical, multi-tiered experimental approach to characterize the compound's mechanism of action and potential therapeutic utility.[4][5][6] The protocols and methodologies detailed herein are designed to provide a robust and self-validating system for researchers in drug discovery and development.

Introduction: The Epigenetic Landscape and the Promise of Lysine Derivatives

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as pivotal players in both normal physiology and a wide array of pathological states, including cancer and neurodegenerative disorders.[4][5][7] Among the most extensively studied epigenetic modifications are the post-translational modifications of histone proteins, with lysine acetylation being a key regulatory mechanism. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin compaction and transcriptional repression.

This compound, as an N-terminally acetylated and C-terminally N-methylated derivative of lysine, presents an intriguing chemical scaffold for probing and potentially modulating the activity of enzymes that recognize and process acetylated lysine.[1][] Its structural features suggest it could act as a substrate mimic or a competitive inhibitor for enzymes such as HATs, HDACs, or bromodomain-containing proteins that bind to acetylated lysine residues. This guide provides a systematic approach to elucidate the biological activity of this compound.

Compound Profile
PropertyValueSource
IUPAC Name(2S)-2-acetamido-6-amino-N-methylhexanamide[1]
SynonymsAc-lys-nhme, Nα-Acetyl-L-lysine methyl amide[1][][8]
CAS Number6367-10-8[1][8]
Molecular FormulaC9H19N3O2[1]
Molecular Weight201.27 g/mol [1]
AppearanceWhite to off-white powder[][3]

Proposed Mechanism of Action and Investigational Workflow

Based on its chemical structure, the primary hypothesis is that this compound functions as a modulator of lysine acetyl-processing enzymes. The following workflow is proposed to systematically investigate this hypothesis.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Model Studies A Compound Acquisition & QC B Primary Screening: HAT/HDAC Inhibition Assays A->B C IC50 Determination for Active Hits B->C D Enzyme Kinetics Studies C->D E Cell Viability/Toxicity (e.g., MTT Assay) D->E Advance to Cellular Models F Target Engagement: Cellular Thermal Shift Assay (CETSA) E->F G Western Blot for Histone Acetylation Levels F->G H Gene Expression Analysis (RT-qPCR) G->H I Pharmacokinetic Profiling H->I Advance to In Vivo Studies J Xenograft Tumor Model Efficacy Studies I->J K Target Modulation in Tumor Tissue J->K

Caption: A multi-phase workflow for characterizing the biological activity of this compound.

Phase 1: In Vitro Characterization

The initial phase focuses on direct biochemical assays to determine if the compound interacts with and modulates the activity of purified epigenetic enzymes.

Histone Acetyltransferase (HAT) Inhibition Assay

This assay will determine if this compound can inhibit the activity of recombinant HAT enzymes.[9][10][11] A radioisotope-based filter binding assay is a robust and widely accepted method.[11]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant HAT enzyme (e.g., p300/CBP), a histone H3 or H4 peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add [3H]-acetyl-CoA to initiate the acetyl-group transfer reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.[10]

  • Termination and Filtration: Spot the reaction mixture onto a filter paper and wash with buffer to remove unincorporated [3H]-acetyl-CoA.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

A similar approach can be used to assess the inhibitory potential against HDACs. Commercially available kits utilizing a fluorogenic substrate are a common and efficient method.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the fluorogenic HDAC substrate, recombinant HDAC enzyme (e.g., HDAC1, SIRT1), and the test compound.

  • Incubation: Incubate at 37°C for a specified time.

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence signal against the compound concentration.

Phase 2: Cellular Activity Assessment

Upon confirmation of in vitro activity, the next logical step is to evaluate the compound's effects in a cellular context.

Cellular Viability Assay (MTT Assay)

Before assessing target-specific effects, it is crucial to determine the compound's general cytotoxicity.[12]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the cell viability at each concentration and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Histone Acetylation

This experiment directly assesses whether the compound modulates histone acetylation levels within the cell, providing evidence of target engagement.[9][10]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound at concentrations below its GI50. After the treatment period, harvest and lyse the cells to extract nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control (e.g., anti-H3).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative change in histone acetylation.

G cluster_0 Western Blot Workflow A Cell Treatment with (S)-2-(Acetylamino)-6-amino- N-methylhexanamide B Nuclear Protein Extraction A->B C SDS-PAGE B->C D Electrotransfer to PVDF Membrane C->D E Immunoprobing with Primary Antibodies D->E F Detection with Secondary Antibodies E->F G Chemiluminescent Imaging F->G

Caption: A streamlined workflow for Western blot analysis of histone acetylation levels.

Phase 3: In Vivo Evaluation

For compounds demonstrating promising in vitro and cellular activity, evaluation in animal models is the final preclinical step.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing effective in vivo efficacy studies.[13]

Protocol:

  • Animal Dosing: Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Analysis: Process the blood to plasma and quantify the compound concentration using LC-MS/MS.

  • PK Parameter Calculation: Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Xenograft Tumor Model Efficacy Study

This study will assess the anti-tumor activity of the compound in a living organism.[14][15]

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer the compound at a predetermined dose and schedule based on PK data.

  • Tumor Volume Measurement: Measure tumor volumes regularly using calipers.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine efficacy.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for elucidating the biological activity of this compound. The proposed workflow, from initial in vitro enzymatic assays to in vivo efficacy studies, is designed to rigorously test the hypothesis that this compound functions as a modulator of epigenetic pathways. The results from these studies will be instrumental in determining its potential as a novel therapeutic agent. Future investigations could also explore its effects on other lysine-modifying enzymes and its potential synergy with existing anti-cancer therapies. The field of epigenetics continues to offer promising avenues for drug discovery, and systematic investigations of novel chemical entities like this compound are crucial for advancing this exciting area of research.[4][5][16]

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Understanding the function of acetylated lysine in cell signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Function of Acetylated Lysine in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine acetylation, a dynamic and reversible post-translational modification (PTM), has emerged from its foundational role in histone biology to become a central regulator of cellular signaling.[1][2][3] Initially characterized as a key mechanism for controlling gene transcription through the modulation of chromatin structure, the "acetylome" is now understood to encompass thousands of non-histone proteins across all cellular compartments, including the nucleus, cytoplasm, and mitochondria.[4][5] This guide provides a comprehensive overview of the enzymatic machinery governing lysine acetylation, its multifaceted roles in both histone and non-histone protein regulation, and its profound impact on diverse signaling pathways. We will delve into the crosstalk between acetylation and other PTMs, explore the intricate connection between cellular metabolism and the acetylome, and provide detailed methodologies for the study of this critical modification. Furthermore, we will discuss the therapeutic landscape, particularly the development of inhibitors targeting the enzymes of acetylation, and their promise in treating a range of human diseases, most notably cancer.

The Core Machinery of Lysine Acetylation: Writers, Erasers, and Readers

The dynamic nature of lysine acetylation is governed by the balanced activities of two key enzyme families: lysine acetyltransferases (KATs), which "write" the mark, and lysine deacetylases (KDACs), which "erase" it.

1.1. Lysine Acetyltransferases (KATs)

Formerly known as histone acetyltransferases (HATs), the nomenclature was updated to reflect the vast number of non-histone substrates.[4][6] KATs catalyze the transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (acetyl-CoA), to the ε-amino group of a lysine residue.[6][7] This reaction neutralizes the positive charge of the lysine side chain, a fundamental change that can alter protein conformation, stability, and intermolecular interactions.[8] KATs are broadly classified into several families based on sequence homology and structural features, including GNAT, MYST, and p300/CBP.[8]

1.2. Lysine Deacetylases (KDACs)

KDACs, or HDACs, catalyze the reverse reaction, removing the acetyl group and restoring the positive charge to the lysine residue.[6][9] In humans, there are 18 known KDACs, which are grouped into four classes based on their homology to yeast deacetylases.[9][10] Classes I, II, and IV are zinc-dependent enzymes, while Class III, known as the sirtuins, are NAD+-dependent.[9] This dependence on NAD+ directly links the activity of sirtuins to the metabolic state of the cell.[11][12]

1.3. "Readers" of the Acetyl-Lysine Mark

The functional consequences of lysine acetylation are often mediated by "reader" proteins that contain specialized domains capable of recognizing and binding to acetylated lysine residues. The most well-characterized of these are bromodomains. Proteins containing bromodomains are often components of larger protein complexes involved in chromatin remodeling and transcriptional activation.[13] The binding of a bromodomain-containing protein to an acetylated lysine can recruit other factors to that site, initiating downstream signaling events.

Lysine Acetylation in Chromatin Dynamics and Gene Regulation

The pioneering discovery of lysine acetylation on histones provided the first glimpse into its regulatory potential.[2] The N-terminal tails of histone proteins are rich in lysine residues and are subject to a variety of PTMs.

2.1. Mechanism of Transcriptional Activation

Acetylation of histone tails neutralizes their positive charge, which is thought to weaken the electrostatic interactions between the histones and the negatively charged DNA backbone.[8] This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery.[8][14] Consequently, histone hyperacetylation is generally associated with transcriptionally active genes, while histone deacetylation is linked to transcriptional repression and condensed chromatin (heterochromatin).[8][13]

2.2. A Docking Site for Regulatory Proteins

Beyond simply altering chromatin structure, acetylated histones act as docking sites for bromodomain-containing proteins.[14] These proteins can be transcription factors or components of chromatin remodeling complexes that further promote gene expression. This "reader" function is a key mechanism by which the histone code is translated into specific downstream effects.

Histone_Acetylation_Gene_Activation cluster_0 Repressed State cluster_1 Active State DNA_Repressed DNA Histone_Repressed Histone Core (Lysine+) DNA_Repressed->Histone_Repressed Strong electrostatic interaction Chromatin_Repressed Condensed Chromatin (Heterochromatin) KAT KAT (Acetyl-CoA) Chromatin_Repressed->KAT Acetylation Gene_Silencing Gene Silencing Chromatin_Repressed->Gene_Silencing DNA_Active DNA Histone_Active Acetylated Histone (Ac-Lysine) DNA_Active->Histone_Active Weakened interaction Chromatin_Active Relaxed Chromatin (Euchromatin) TF_Complex Transcription Factor Complex (with Bromodomain) Histone_Active->TF_Complex Recruitment via Bromodomain KDAC KDAC Chromatin_Active->KDAC Deacetylation Gene_Activation Gene Activation TF_Complex->Gene_Activation KAT->Chromatin_Active KDAC->Chromatin_Repressed PTM_Crosstalk cluster_mods Post-Translational Modifications Protein Protein Lysine Lysine Residue Protein->Lysine Acetylation Acetylation Lysine->Acetylation Competition & Synergy Ubiquitination Ubiquitination Lysine->Ubiquitination Methylation Methylation Lysine->Methylation Sumoylation Sumoylation Lysine->Sumoylation Function_A Altered Stability Acetylation->Function_A Ubiquitination->Function_A Function_B New Interaction Methylation->Function_B Function_C Changed Activity Sumoylation->Function_C

Caption: Crosstalk between lysine acetylation and other PTMs.

Methodologies for Studying Lysine Acetylation

A variety of techniques are available to researchers for the detection and characterization of protein acetylation.

4.1. Immunological-Based Detection

  • Western Blotting: This is a widely used method to detect acetylated proteins using antibodies that specifically recognize acetyl-lysine. [15][16]It can be used to assess global changes in acetylation or to determine if a specific protein of interest is acetylated following immunoprecipitation. [17]* Immunoprecipitation (IP): To study the acetylation of a specific protein, an antibody against that protein can be used to pull it down from cell lysates, followed by Western blotting with an anti-acetyl-lysine antibody. [16]Conversely, an anti-acetyl-lysine antibody can be used to enrich for all acetylated proteins in a sample, which can then be identified by mass spectrometry. [15][16]* Immunofluorescence (IF): This technique allows for the visualization of acetylated proteins within cells, providing information on their subcellular localization. [15][16] 4.2. Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is the gold standard for identifying specific acetylation sites on proteins. [16][18]In a typical workflow, proteins are extracted from cells or tissues, digested into peptides, and then the acetylated peptides are enriched, often using anti-acetyl-lysine antibodies. [15][19]These enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the exact sites of acetylation. [15][19] Experimental Protocol: Immunoprecipitation of Acetylated Proteins for Mass Spectrometry

  • Cell Lysis: Harvest cells and lyse them in a buffer containing protease inhibitors and, crucially, KDAC inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation state of proteins.

  • Protein Digestion: Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Immunoaffinity Purification: Incubate the digested peptides with anti-acetyl-lysine antibody-conjugated beads to enrich for acetylated peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the bound acetylated peptides from the beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution mass spectrometry to identify the sequences of the acetylated peptides and pinpoint the modified lysine residues. [19]

IP_MS_Workflow start Cell/Tissue Sample lysis Lysis with KDAC Inhibitors start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion peptides Peptide Mixture digestion->peptides enrichment Immunoaffinity Enrichment (Anti-Ac-Lysine Antibody) peptides->enrichment unbound Unbound Peptides (Discard) enrichment->unbound Flow-through bound Acetylated Peptides enrichment->bound Elution lcms LC-MS/MS Analysis bound->lcms data Data Analysis: Site Identification & Quantification lcms->data

Caption: Workflow for proteomic analysis of lysine acetylation.

Quantitative Data on Acetylation

ProteinFunctionEffect of AcetylationFold Change in Activity/BindingReference
Histone H3 Chromatin StructureIncreased accessibility-[8][14]
p53 Tumor SuppressorEnhanced DNA bindingVaries by site[6]
STAT3 Transcription FactorEnhanced DNA binding & transactivationVaries by site[6]
6PGD Metabolism (PPP)Increased enzyme activity~1.5 - 2.0[20]
MDH Metabolism (TCA)Increased enzyme activityVaries[21]

Therapeutic Implications and Drug Development

The critical role of lysine acetylation in diseases, particularly cancer, has made the enzymes that regulate it attractive therapeutic targets. [6][22] 5.1. HDAC Inhibitors (HDACi) in Cancer Therapy

The dysregulation of KDACs is a common feature in many cancers, leading to aberrant gene expression that promotes tumor growth. [23]HDAC inhibitors are a class of drugs that block the activity of these enzymes, leading to an accumulation of acetylated histones and non-histone proteins. [23][24]This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. [10][24]Several HDAC inhibitors have been approved for the treatment of certain hematological malignancies and are in clinical trials for a wide range of solid tumors. [25][26] 5.2. Future Directions

While the first generation of HDAC inhibitors are pan-inhibitors, targeting multiple KDACs, research is now focused on developing isoform-selective inhibitors. [25]This approach may offer improved therapeutic efficacy and reduced side effects. Additionally, the development of KAT inhibitors is an emerging area of research that holds promise for diseases driven by hyperacetylation. [6]

Conclusion

Lysine acetylation has transcended its initial discovery as a histone mark to be recognized as a fundamental and widespread mechanism for regulating cellular signaling. Its influence extends from the nucleus to the mitochondria, controlling processes as diverse as gene expression, metabolism, and the DNA damage response. The dynamic interplay between KATs and KDACs, the crosstalk with other PTMs, and the intimate connection to the cell's metabolic state create a sophisticated regulatory network. A deep understanding of these mechanisms, aided by powerful proteomic and immunological techniques, is paving the way for novel therapeutic strategies that target the acetylome for the treatment of human diseases.

References

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Methodological & Application

Synthesis of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide, a derivative of the essential amino acid L-lysine. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of peptide-based therapeutics and probes for studying post-translational modifications. The synthetic strategy employs a logical sequence of protection, acylation, amide coupling, and deprotection steps, ensuring high yield and purity of the final product. This document provides not only a step-by-step methodology but also delves into the rationale behind the selection of reagents and reaction conditions, offering researchers and drug development professionals a thorough understanding of the synthetic process.

Introduction

This compound, also known as Nα-Acetyl-L-lysine-N-methylamide, is a modified amino acid derivative with significant potential in biochemical and pharmaceutical research. The presence of an acetyl group at the α-amino position and a methylamide at the C-terminus, while maintaining a free ε-amino group, makes it a versatile tool for investigating biological processes involving lysine, such as protein acetylation and deacetylation. Its unique structure allows for its incorporation into peptide chains or for its use as a standalone molecule in enzyme assays and inhibitor screening.

This application note presents a detailed protocol for the chemical synthesis of this compound, starting from the commercially available Nε-Boc-L-lysine. The synthetic route is designed to be efficient and scalable, providing researchers with a practical guide for obtaining this valuable compound in the laboratory.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The strategy hinges on the orthogonal protection of the two amino groups of lysine, allowing for their selective modification. The tert-butyloxycarbonyl (Boc) group is chosen for the protection of the ε-amino group due to its stability under the conditions required for the subsequent acetylation and amide coupling reactions, and its facile removal under acidic conditions.

Synthesis_Workflow Start Nε-Boc-L-lysine Step1 Step 1: α-Amino Acetylation Start->Step1 Intermediate1 Nα-Acetyl-Nε-Boc-L-lysine Step1->Intermediate1 Step2 Step 2: N-Methylamide Coupling Intermediate1->Step2 Intermediate2 Nα-Acetyl-Nε-Boc-L-lysine-N-methylamide Step2->Intermediate2 Step3 Step 3: ε-Amino Deprotection Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table lists the key materials and reagents required for the synthesis, along with recommended specifications.

Reagent/MaterialGradeSupplier (Example)
Nε-Boc-L-lysine≥98%Sigma-Aldrich
Acetic AnhydrideReagent Grade, ≥98%Fisher Scientific
PyridineAnhydrous, 99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeJ.T. Baker
HexanesACS GradeEMD Millipore
HATU≥98%Chem-Impex
N,N-Diisopropylethylamine (DIPEA)≥99.5%Alfa Aesar
Methylamine hydrochloride≥98%TCI America
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Oakwood Chemical
Sodium Bicarbonate (NaHCO₃)ACS GradeMallinckrodt
Magnesium Sulfate (MgSO₄)AnhydrousBDH Chemicals
Step 1: Synthesis of Nα-Acetyl-Nε-Boc-L-lysine

This initial step involves the selective acetylation of the α-amino group of Nε-Boc-L-lysine. The ε-amino group remains protected by the Boc group.

Reaction Scheme:

Step1_Reaction Lys_Boc Nε-Boc-L-lysine Ac_Lys_Boc Nα-Acetyl-Nε-Boc-L-lysine Lys_Boc->Ac_Lys_Boc AceticAnhydride + Acetic Anhydride Pyridine Pyridine, DCM

Caption: Acetylation of the α-amino group of Nε-Boc-L-lysine.

Protocol:

  • In a round-bottom flask, dissolve Nε-Boc-L-lysine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to afford Nα-Acetyl-Nε-Boc-L-lysine as a white solid.[1][2]

Causality of Experimental Choices:

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Anhydrous Conditions: Prevents the hydrolysis of acetic anhydride.

  • Aqueous Workup: The acidic wash removes excess pyridine, while the basic wash removes unreacted acetic anhydride and acetic acid.

Step 2: Synthesis of Nα-Acetyl-Nε-Boc-L-lysine-N-methylamide

This step involves the coupling of the carboxylic acid of Nα-Acetyl-Nε-Boc-L-lysine with methylamine to form the corresponding N-methylamide. HATU is employed as the coupling agent.

Reaction Scheme:

Step2_Reaction Ac_Lys_Boc Nα-Acetyl-Nε-Boc-L-lysine Ac_Lys_Boc_NHMe Nα-Acetyl-Nε-Boc-L-lysine-N-methylamide Ac_Lys_Boc->Ac_Lys_Boc_NHMe Methylamine + Methylamine HCl HATU_DIPEA HATU, DIPEA, DCM

Caption: HATU-mediated amide coupling to form the N-methylamide.

Protocol:

  • Dissolve Nα-Acetyl-Nε-Boc-L-lysine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add methylamine hydrochloride (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.1 eq).[3][4][5]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC (DCM:Methanol 95:5).

  • Once the starting material is consumed, dilute the reaction with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that activates the carboxylic acid to form a highly reactive OAt-active ester, facilitating the amide bond formation with minimal racemization.[3][6]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hydrochloride salt of methylamine, as well as any acidic byproducts.[3][5]

Step 3: Synthesis of this compound

The final step is the deprotection of the ε-amino group by removing the Boc protecting group under acidic conditions.

Reaction Scheme:

Step3_Reaction Ac_Lys_Boc_NHMe Nα-Acetyl-Nε-Boc-L-lysine-N-methylamide FinalProduct This compound Ac_Lys_Boc_NHMe->FinalProduct TFA TFA, DCM

Caption: Acid-catalyzed deprotection of the Boc group.

Protocol:

  • Dissolve the Nα-Acetyl-Nε-Boc-L-lysine-N-methylamide (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) to the solution to make a final concentration of 20-50% (v/v) TFA in DCM.[7][8]

  • Stir the reaction mixture at room temperature for 1-2 hours. The mechanism involves protonation of the tert-butyl carbamate, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[9]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The crude product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water and adjust the pH to 8-9 with a mild base such as saturated aqueous NaHCO₃ or a dilute ammonium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) multiple times.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the acid-labile Boc protecting group without affecting the amide bonds.[8][10][11]

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating which could lead to side reactions.

Characterization Data

The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Results
Nα-Acetyl-Nε-Boc-L-lysine¹H NMR, ¹³C NMRSignals corresponding to the acetyl methyl group, the Boc group, and the lysine backbone.
Mass Spec (ESI)[M+H]⁺ and/or [M+Na]⁺ ions corresponding to the calculated molecular weight.
Nα-Acetyl-Nε-Boc-L-lysine-N-methylamide¹H NMR, ¹³C NMRAppearance of a new signal for the N-methyl group and disappearance of the carboxylic acid proton signal.
Mass Spec (ESI)[M+H]⁺ and/or [M+Na]⁺ ions corresponding to the calculated molecular weight.
This compound¹H NMR, ¹³C NMRDisappearance of the Boc group signal and shifts in the signals of the protons on the lysine side chain.
Mass Spec (ESI)[M+H]⁺ ion at m/z 202.16, corresponding to the molecular formula C₉H₁₉N₃O₂.
Purity (HPLC)≥95%

Conclusion

The synthetic protocol detailed in this application note provides a clear and efficient pathway for the preparation of this compound. By following these well-defined steps and understanding the rationale behind the chosen reagents and conditions, researchers can confidently synthesize this valuable molecule for their studies in drug discovery, biochemistry, and medicinal chemistry. The use of orthogonal protecting groups and a reliable amide coupling strategy ensures a high-yielding and pure final product.

References

  • iGEM. The Deprotection of Boc-Lysine. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Aapptec Peptides. Fmoc-Lys(Boc)-OH. [Link]

  • Aapptec Peptides. Ac-Lys(Boc)-OH. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Using Ac-lys-nhme as a substrate for lysine deacetylase assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Using Ac-Lys-NHMe as a Substrate for Lysine Deacetylase Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lysine deacetylases (KDACs), encompassing the classical histone deacetylases (HDACs) and the NAD⁺-dependent sirtuins (SIRTs), are critical regulators of numerous cellular processes through the removal of acetyl groups from lysine residues on histone and non-histone proteins.[1][2] Their involvement in diseases like cancer has made them prominent targets for therapeutic development.[3][4] A cornerstone of this research is the availability of robust and reliable enzymatic assays. This guide details the application of N-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe), a simple and effective substrate for monitoring KDAC activity. We will explore the underlying principles of a coupled enzymatic assay, provide detailed protocols for its execution, and offer insights into data analysis and troubleshooting. This application note is designed to provide researchers with the foundational knowledge to confidently employ Ac-Lys-NHMe in high-throughput screening for inhibitors and in-depth kinetic characterization of KDAC enzymes.

Introduction: The Need for a Versatile KDAC Substrate

The reversible acetylation of lysine is a pivotal post-translational modification that governs protein function, localization, and stability.[2] KDACs, the enzymes that erase these marks, are classified into four main groups: the zinc-dependent Class I, II, and IV HDACs, and the NAD⁺-dependent Class III sirtuins.[5][6] Dysregulation of KDAC activity is a hallmark of many diseases, driving a significant effort to discover and characterize specific modulators.[4]

To facilitate these efforts, in vitro assays must be sensitive, reproducible, and adaptable to high-throughput formats. While many assays utilize short, fluorophore-conjugated peptides derived from known protein sequences (e.g., p53 or histone H4), these modifications can sometimes interfere with enzyme activity or introduce artifacts.[7][8][9] Ac-Lys-NHMe offers a minimalist approach. As a small, non-fluorinated acetylated lysine analogue, it serves as a generic substrate for a variety of KDACs, minimizing potential steric hindrance and allowing for the study of enzymatic activity in a more fundamental context.

Assay Principle: A Two-Step Enzymatic Cascade

The direct measurement of the deacetylation of Ac-Lys-NHMe is challenging. Therefore, a coupled enzymatic assay is employed to generate a quantifiable signal. This method is typically a two-step process that results in the production of a fluorescent or colorimetric signal directly proportional to the amount of deacetylated product.[10][11]

Step 1: Deacetylation by KDAC The assay begins with the KDAC enzyme (either an HDAC or a sirtuin) catalyzing the removal of the acetyl group from the Ac-Lys-NHMe substrate. For sirtuins, this reaction is strictly dependent on the presence of the co-substrate NAD⁺.[12][13]

  • Reaction: Ac-Lys-NHMe + H₂O ---(KDAC)---> Lys-NHMe + Acetate (For Sirtuins: Ac-Lys-NHMe + NAD⁺ ---> Lys-NHMe + O-acetyl-ADP-ribose + Nicotinamide)

Step 2: Signal Generation by a Developer Enzyme The product, Lys-NHMe, now possesses a free primary amine on its lysine side chain. This newly exposed amine becomes the substrate for a secondary "developer" enzyme, often a protease like trypsin.[3][14] In many commercial kits, the substrate is a slightly more complex peptide like Boc-Lys(Ac)-AMC, where deacetylation allows trypsin to cleave the bond between lysine and the fluorescent reporter 7-amino-4-methylcoumarin (AMC), liberating it from a quenched state.[3][4] The increase in fluorescence is then measured.

  • Reaction: Deacetylated Substrate ---(Developer Enzyme/Protease)---> Cleaved Peptides + Fluorophore (Signal)

This two-step, coupled approach forms the basis of a highly sensitive and continuous or endpoint assay suitable for 96-well or 384-well plate formats.[11][15]

Assay_Principle sub Ac-Lys-NHMe (Substrate) prod Lys-NHMe (Deacetylated Product) sub->prod signal Fluorescent Signal (e.g., AMC) prod->signal kdac KDAC Enzyme (HDAC or SIRT) kdac->sub dev Developer Enzyme (e.g., Trypsin) dev->prod nad NAD+ nad->sub (for Sirtuins)

Figure 1. Coupled enzymatic reaction for KDAC activity measurement.

Materials and Reagents

  • Enzymes:

    • Recombinant human KDAC enzyme (e.g., SIRT1, HDAC1, HDAC8). Activity and purity can vary between preparations, which may affect results.[16]

    • Developer Enzyme (e.g., Trypsin).

  • Substrate:

    • Ac-Lys-NHMe or a fluorogenic variant like Boc-Lys(Ac)-AMC.

  • Cofactor (for Sirtuins):

    • β-Nicotinamide adenine dinucleotide (NAD⁺).

  • Assay Buffer:

    • For HDACs: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • For Sirtuins: Same as HDAC buffer, but without MgCl₂ and supplemented with NAD⁺.

  • Control Inhibitors:

    • Trichostatin A (TSA): Pan-HDAC inhibitor.

    • Nicotinamide: Sirtuin inhibitor.

  • Developer Solution: Assay buffer containing the developer enzyme and a KDAC inhibitor (to stop the initial reaction).

  • Equipment:

    • Black, flat-bottom 96-well or 384-well microplates (for fluorescence).

    • Multi-channel pipette.

    • Fluorescence microplate reader (e.g., with excitation ~360-390 nm and emission ~460 nm for AMC-based substrates).

    • Incubator set to 37°C.

Experimental Protocol: Step-by-Step Workflow

This protocol is designed for a 96-well plate format and can be scaled as needed. It includes critical controls to ensure data validity.

Experimental_Workflow start Start prep Reagent Preparation start->prep plate Plate Setup (Enzyme, Inhibitor, Buffer) prep->plate pre_inc Pre-incubation (10 min, RT) plate->pre_inc start_rxn Start Reaction (Add Substrate) pre_inc->start_rxn inc_1 Incubate (30-60 min, 37°C) start_rxn->inc_1 stop_dev Stop & Develop (Add Developer Sol.) inc_1->stop_dev inc_2 Incubate (15 min, 37°C) stop_dev->inc_2 read Read Plate (Fluorescence) inc_2->read analyze Data Analysis read->analyze end End analyze->end

Sources

Application Notes and Protocols for (S)-2-(Acetylamino)-6-amino-N-methylhexanamide in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Covalent Proteomics and the Significance of Lysine Targeting

In the landscape of modern drug discovery and chemical biology, the strategic targeting of specific amino acid residues on proteins has opened new avenues for therapeutic intervention and the elucidation of complex biological pathways. While cysteine has traditionally been the workhorse for targeted covalent inhibition due to its high nucleophilicity, there is a growing interest in expanding the repertoire of targetable residues to include lysine. Lysine, with its ε-amino group, is one of the most abundant and functionally significant amino acids, playing a critical role in protein-protein interactions, enzymatic catalysis, and a myriad of post-translational modifications (PTMs).

One of the most prevalent PTMs is lysine acetylation, a dynamic and reversible modification that influences protein stability, subcellular localization, and enzymatic activity.[1][2][3] The enzymes responsible for this regulation, lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), are themselves important drug targets.[1][2] Consequently, the development of chemical probes and inhibitors that can selectively interact with lysine residues is of paramount importance.

This application note details the utility of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide , also known by its synonym Ac-Lys-NHMe, as a valuable tool in proteomics, particularly in the study and development of covalent inhibitors targeting lysine residues. Its structure mimics an acetylated lysine residue within a peptide backbone, making it an ideal model compound for biophysical and biochemical assays.

This compound: A Mimic for Mechanistic Studies

This compound is a synthetic molecule that recapitulates the key chemical features of an acetylated lysine residue. Its primary application in proteomics is not as a direct labeling agent for complex proteomes, but rather as a crucial component in the validation and characterization of lysine-targeting covalent inhibitors.

PropertyValueReference
Molecular Formula C9H19N3O2[4]
Molecular Weight 201.27 g/mol [4]
Synonyms Ac-lys-nhme, (S)-2-Acetamido-6-amino-N-methylhexanamide[4]
Key Feature Mimics an acetylated lysine residueInferred from structure

The development of covalent inhibitors for challenging targets, such as the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), has highlighted the potential of targeting non-catalytic lysine residues.[5][6][7][8] In this context, this compound has been instrumental in confirming the mechanism of action of novel inhibitors. Specifically, it has been used in Nuclear Magnetic Resonance (NMR) spectroscopy to demonstrate the formation of a reversible iminoboronate bond between aryl boronic acid-containing inhibitors and the ε-amino group of the lysine mimic.[6][9]

Core Application: Validation of Reversible Covalent Inhibitors

The primary utility of this compound is in the rigorous validation of the binding mechanism of putative lysine-targeting covalent inhibitors. This is a critical step before proceeding to more complex cellular and proteomic experiments.

Workflow for a Mechanistic Validation Study

workflow cluster_prep Preparation cluster_assay Biophysical Assay cluster_analysis Data Analysis inhibitor Synthesize Boronic Acid Inhibitor reaction Incubate Inhibitor with Lysine Mimic inhibitor->reaction lys_mimic Obtain (S)-2-(Acetylamino)- 6-amino-N-methylhexanamide lys_mimic->reaction nmr 1H NMR Spectroscopy reaction->nmr spectra Analyze NMR Spectra for Imine Formation nmr->spectra conclusion Confirm Reversible Covalent Bonding spectra->conclusion

Figure 1. Workflow for validating the binding mechanism of a lysine-targeting covalent inhibitor.

Protocol: NMR-Based Validation of Reversible Covalent Binding

This protocol outlines the use of this compound to confirm the formation of a reversible covalent bond with a hypothetical aryl boronic acid-containing inhibitor.

Materials:

  • This compound (Ac-Lys-NHMe)

  • Aryl boronic acid-containing inhibitor

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.

    • In a separate NMR tube, dissolve the aryl boronic acid-containing inhibitor at an equimolar concentration in the same deuterated solvent.

    • Acquire a baseline 1H NMR spectrum for each individual component.

  • Reaction and Data Acquisition:

    • Combine the solutions of the lysine mimic and the inhibitor in a new NMR tube.

    • Immediately acquire a 1H NMR spectrum of the mixture.

    • Continue to acquire spectra at regular time intervals (e.g., every 15 minutes for 2 hours) to monitor the reaction progress.

  • Data Analysis:

    • Analyze the NMR spectra for the appearance of new peaks corresponding to the formation of the iminoboronate adduct. The disappearance of the aldehyde proton signal from the inhibitor and shifts in the peaks corresponding to the amine group of the lysine mimic are indicative of bond formation.

    • To confirm reversibility, the reaction can be diluted, which should lead to the dissociation of the adduct and the reappearance of the starting material signals.

Expected Outcome:

The formation of a new set of peaks consistent with the iminoboronate structure and the concentration-dependent nature of these peaks provides strong evidence for a reversible covalent interaction between the inhibitor and the lysine mimic.

Advanced Application: Competitive Binding Assays for Inhibitor Screening

While not a direct proteomics application in the sense of large-scale protein identification, this compound can be adapted for use in competitive binding assays to screen for and rank the potency of lysine-targeting covalent inhibitors.

Principle of the Assay

competitive_binding cluster_system Assay System Target_Protein Target Protein (with reactive Lys) Binding Target Protein + Fluorescent Probe -> Fluorescent Signal Fluorescent_Probe Fluorescently Labeled Lysine-Targeting Probe Test_Inhibitor Test Inhibitor (non-fluorescent) Competition Target Protein + Fluorescent Probe + Test Inhibitor -> Decreased Fluorescent Signal Lysine_Mimic (S)-2-(Acetylamino)-6-amino- N-methylhexanamide (for validation)

Figure 2. Principle of a competitive binding assay for screening lysine-targeting inhibitors.

In this setup, a fluorescently labeled probe that covalently binds to the target lysine residue is used. Test inhibitors are then added to compete for binding, and a decrease in the fluorescent signal indicates a potent inhibitor. This compound can be used in the initial development and validation of the fluorescent probe to ensure it targets lysine as intended.

Conclusion and Future Perspectives

This compound serves as a fundamental tool for researchers engaged in the development of lysine-targeting covalent inhibitors. Its primary application lies in the precise validation of inhibitor binding mechanisms through biophysical methods like NMR spectroscopy. As the field of covalent proteomics continues to expand beyond cysteine, the use of such well-defined chemical mimics will become increasingly crucial for ensuring the specificity and desired mode of action of novel chemical probes and drug candidates. Future applications could involve its use in the development of novel lysine-targeted affinity purification probes or as a component in the synthesis of more complex chemical biology tools.

References

  • Akcay, G., et al. (2016). Inhibition of Mcl-1 through covalent modification of a non-catalytic lysine side chain. Nature Chemical Biology, 12(11), 931–936. [Link]

  • PubChem. This compound. [Link]

  • Cohen, M. S., & Taunton, J. (2016). A new bond for a new biology. Nature Chemical Biology, 12(11), 889–891. [Link]

  • Drazic, A., et al. (2016). N-terminal acetylation of proteins: from birth to death. Annual Review of Biochemistry, 85, 359–387. [Link]

  • Gaucher, E. A., et al. (2000). The role of acetylated lysine mimics in the binding of ARD1/NATH to the N-terminus of nascent proteins. Protein Science, 9(4), 745–752. [Link]

  • Gambini, L., et al. (2021). Design, Synthesis, and Structural Characterization of Lysine Covalent BH3 Peptides Targeting Mcl-1. Journal of Medicinal Chemistry, 64(15), 11095–11107. [Link]

  • ResearchGate. (2024). Advances in reversible covalent kinase inhibitors. [Link]

  • Université de Strasbourg. (2023). Développement de nouvelles méthodes de conjugaison chimiques pour la modification site-sélective de protéines natives. [Link]

  • Choudhary, C., et al. (2014). The growing landscape of lysine acetylation. Nature Reviews Molecular Cell Biology, 15(8), 536–550. [Link]

Sources

Application Note: Ac-Lys-NHMe as a Control Peptide in Histone Deacetylase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutics. High-throughput screening (HTS) of chemical libraries is a cornerstone of HDAC inhibitor discovery. The validity and reliability of these screens hinge on robust assay design, which includes the use of appropriate controls. This application note provides a detailed guide on the use of Nα-acetyl-L-lysine N'-methylamide (Ac-Lys-NHMe) as a critical negative control peptide in fluorogenic HDAC inhibitor screening assays. We will delve into the scientific rationale for its use, provide a detailed experimental protocol, and discuss data interpretation to ensure the generation of high-quality, reproducible results.

Introduction to Histone Deacetylases and Their Inhibition

Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino group of lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. Given their profound impact on gene expression and other cellular processes, it is not surprising that aberrant HDAC activity is linked to various pathologies.[3][4]

The therapeutic potential of modulating HDAC activity has driven the development of numerous HDAC inhibitors.[5][6] Several of these inhibitors have received FDA approval for the treatment of certain cancers.[7] The discovery of novel and more selective HDAC inhibitors relies heavily on robust and efficient screening assays.[3][8] Fluorogenic assays are a popular choice for HTS due to their sensitivity, simplicity, and compatibility with automation.[9][10]

The Principle of Fluorogenic HDAC Assays

Fluorogenic HDAC assays typically employ a synthetic peptide substrate containing an acetylated lysine residue coupled to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC).[10][11] The fluorescence of the reporter is quenched when it is part of the intact peptide substrate.

The assay proceeds in two steps:

  • Deacetylation: In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of the substrate.

  • Developer Reaction: A developer solution, containing a protease (e.g., trypsin), is added.[11] The protease specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorophore.[10][11] The liberated fluorophore is no longer quenched and emits a fluorescent signal that is directly proportional to the HDAC enzyme activity.[4][12]

Potential inhibitors are screened for their ability to reduce the fluorescent signal, indicating a decrease in HDAC activity.

The Critical Role of Controls in HDAC Assays

To ensure the validity of screening data, several controls are essential:

  • Positive Control: A known HDAC inhibitor (e.g., Trichostatin A or SAHA) is used to confirm that the assay can detect inhibition.[12]

  • No-Enzyme Control: This control lacks the HDAC enzyme and is used to determine the background fluorescence of the assay components.

  • Negative Control Peptide (Ac-Lys-NHMe): This control is the focus of this application note and is crucial for validating the specificity of the developer enzyme.

Ac-Lys-NHMe: The Ideal Negative Control Peptide

Nα-acetyl-L-lysine N'-methylamide (Ac-Lys-NHMe) is a simple, chemically stable dipeptide derivative. Its structure is key to its function as a negative control. While it possesses an acetylated lysine, the C-terminus is an N'-methylamide instead of a free carboxyl group or a larger peptide chain.

Mechanism of Action as a Control

The developer protease used in most fluorogenic HDAC assays (typically trypsin) has a specific recognition and cleavage site. Trypsin cleaves peptide chains at the carboxyl side of lysine or arginine residues. The modified C-terminus of Ac-Lys-NHMe, being an N'-methylamide, is not a substrate for trypsin .

Therefore, even if the acetyl group were to be removed from the lysine by any residual non-specific esterase activity, the developer enzyme cannot cleave the peptide to release a fluorescent signal. This property makes Ac-Lys-NHMe an excellent tool to test for and rule out false-positive signals that could arise from non-specific enzymatic activity in the assay system or from compounds that might directly activate the developer enzyme.

Why Ac-Lys-NHMe is a Superior Control
  • Specificity: It directly assesses the specificity of the developer enzyme for the deacetylated substrate.

  • Inertness: It is chemically stable and does not interfere with the primary HDAC reaction.

  • Cost-Effective: As a small peptide, it is relatively inexpensive to synthesize.

Experimental Protocol: Fluorogenic HDAC Inhibitor Screening

This protocol provides a generalized workflow for a 96-well plate-based fluorogenic HDAC assay. Researchers should optimize concentrations and incubation times for their specific HDAC isozyme and substrate.

Materials and Reagents
ReagentSupplierCatalog #
Recombinant Human HDAC EnzymeBPS BioscienceVaries by isozyme
Fluorogenic HDAC SubstrateEnzo Life SciencesBML-KI177
Ac-Lys-NHMe Control Peptide Creative Peptides N/A
Trichostatin A (TSA)SelleckChemS1045
HDAC Assay BufferIn-house or commercialN/A
HDAC Developer SolutionIn-house or commercialN/A
96-well black, flat-bottom platesCorning3603
Fluorescence Plate ReaderBMG LABTECH or similarN/A
Reagent Preparation
  • HDAC Enzyme: Dilute the HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. Keep on ice.

  • Fluorogenic Substrate: Prepare a stock solution in DMSO and then dilute to the final working concentration in HDAC Assay Buffer.

  • Ac-Lys-NHMe Control: Prepare a stock solution in DMSO and then dilute to the same final concentration as the fluorogenic substrate in HDAC Assay Buffer.

  • Test Compounds/Inhibitors: Prepare serial dilutions of test compounds and the positive control inhibitor (TSA) in HDAC Assay Buffer.

  • HDAC Developer: Prepare according to the manufacturer's instructions.

Assay Procedure
  • Plate Layout: Design the plate map to include all necessary controls (see Table 1 for an example).

  • Add Reagents: Add reagents to the wells of the 96-well plate in the following order:

    • 25 µL of HDAC Assay Buffer (for no-enzyme and background controls) or 25 µL of diluted test compounds/controls.

    • 50 µL of diluted HDAC enzyme (or assay buffer for no-enzyme controls).

    • 25 µL of diluted fluorogenic substrate or Ac-Lys-NHMe.

  • Incubation: Mix the plate gently and incubate at 37°C for the optimized time (e.g., 60 minutes).

  • Developer Addition: Add 50 µL of HDAC Developer solution to all wells.

  • Second Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Reading: Read the fluorescence on a plate reader with excitation at ~355 nm and emission at ~460 nm.

Table 1: Example Plate Layout for an HDAC Assay

WellCompoundEnzymeSubstratePurpose
A1-A3BufferYesFluorogenic Substrate100% Activity Control
B1-B3Test CompoundYesFluorogenic SubstrateTest for Inhibition
C1-C3TSAYesFluorogenic SubstratePositive Inhibition Control
D1-D3BufferNoFluorogenic SubstrateNo-Enzyme Background
E1-E3BufferYesAc-Lys-NHMe Negative Control Peptide
Data Analysis and Interpretation
  • Subtract Background: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

  • Calculate Percent Inhibition:

    • % Activity = (Signaltest well / Signal100% activity control) * 100

    • % Inhibition = 100 - % Activity

  • Interpret Ac-Lys-NHMe Control: The fluorescence signal in the Ac-Lys-NHMe control wells should be at or near the background level (no-enzyme control). A significant signal in these wells would indicate non-specific cleavage by the developer and would invalidate the results of the screen.

  • Dose-Response Curves: For active compounds, plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Experimental Workflow Diagram

HDAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis cluster_control_logic Reagents Prepare: - HDAC Enzyme - Substrates (Fluoro & Ac-Lys-NHMe) - Test Compounds & Controls (TSA) - Assay Buffer & Developer Add_Cmpd Add Compounds/ Controls Reagents->Add_Cmpd Add_Enzyme Add HDAC Enzyme Add_Cmpd->Add_Enzyme Add_Substrate Add Substrate (Fluoro or Ac-Lys-NHMe) Add_Enzyme->Add_Substrate Incubate1 Incubate (e.g., 37°C, 60 min) Add_Substrate->Incubate1 Add_Developer Add Developer (Protease) Incubate1->Add_Developer Incubate2 Incubate (e.g., 37°C, 15 min) Add_Developer->Incubate2 Read_Fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) Incubate2->Read_Fluorescence Analyze_Data Calculate % Inhibition Determine IC50 Values Read_Fluorescence->Analyze_Data AcLysNHMe_Control Ac-Lys-NHMe Well Read_Fluorescence->AcLysNHMe_Control Validation Assay Valid AcLysNHMe_Control->Validation Signal ≈ Background Invalidation Assay Invalid: Investigate Developer Specificity AcLysNHMe_Control->Invalidation Signal >> Background

Caption: Workflow for a fluorogenic HDAC inhibitor screening assay incorporating Ac-Lys-NHMe as a negative control.

Troubleshooting

High Signal in Ac-Lys-NHMe Wells:

  • Cause: The developer enzyme may be non-specific or contaminated with other proteases.

  • Solution:

    • Confirm the purity and specificity of the developer enzyme.

    • Test a different lot or source of the developer.

    • Ensure that test compounds are not directly activating the developer enzyme by running a control plate without the HDAC enzyme.

Conclusion

The inclusion of Ac-Lys-NHMe as a negative control peptide is a simple yet powerful tool for ensuring the integrity of data generated from fluorogenic HDAC inhibitor screening assays. By confirming the specificity of the developer enzyme, researchers can have greater confidence that the observed inhibition is due to the modulation of HDAC activity and not an artifact of the assay system. This rigorous approach to assay validation is paramount for the successful identification and development of novel HDAC inhibitors.

References

  • Bieliauskas, A. V., & Weerapana, E. (2019). A bioluminogenic HDAC activity assay: validation and screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 929-938. [Link]

  • Ma, T., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 1-11. [Link]

  • Zhang, L., et al. (2021). Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors. Molecules, 26(7), 1935. [Link]

  • Sasaki, Y., et al. (2021). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega, 6(45), 30541-30548. [Link]

  • BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). BPS Bioscience Website. [Link]

  • BPS Bioscience. (n.d.). HDAC1 Fluorogenic Assay Kit. BPS Bioscience Website. [Link]

  • BMG LABTECH. (2012). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH Application Note, (227). [Link]

  • Seidel, T., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20253-20262. [Link]

  • Wang, X., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Oncotarget, 7(32), 51299. [Link]

  • Banks, K. M., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods, 151, 33-41. [Link]

  • Montgomery, D. C., et al. (2016). Targeting the epigenome: Screening bioactive compounds that regulate histone deacetylase activity. Journal of nutritional biochemistry, 34, 105-113. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology Website. [Link]

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Protocol for the Site-Specific Incorporation of Acetylated Lysine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

Lysine acetylation is a critical post-translational modification (PTM) that governs protein function, stability, and interaction networks. The ability to synthesize peptides with site-specifically incorporated acetylated lysine (Lys(Ac) or K(Ac)) is indispensable for dissecting cellular signaling, developing epigenetic probes, and creating novel peptide-based therapeutics. This guide provides a comprehensive framework for the synthesis of acetylated peptides using the direct incorporation strategy in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, validated protocols, and outline the analytical methods required for verification, ensuring a robust and reproducible workflow.

Introduction: The Significance of Lysine Acetylation

Reversible Nε-acetylation of lysine residues is a fundamental mechanism regulating a vast array of cellular processes, from gene transcription via histone modification to the control of metabolic enzymes.[1][2] The addition of an acetyl group neutralizes the positive charge of the lysine side chain, a seemingly subtle change that can profoundly alter a protein's structure, enzymatic activity, and binding affinities.[3] To study the functional impact of a specific acetylation event, researchers require homogenous populations of peptides where the modification is present at a precise location. While methods exist to acetylate peptides post-synthetically, these often lack specificity and can lead to unwanted side reactions.[4] The most reliable and direct method for achieving site-specificity is the incorporation of a pre-acetylated lysine building block during solid-phase peptide synthesis (SPPS).[5]

Core Principle: Direct Incorporation via Fmoc-SPPS

The gold-standard method for synthesizing peptides with a defined acetylated lysine is the use of a specially protected amino acid derivative, Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) , within the standard Fmoc-SPPS workflow.

This approach is governed by the principle of orthogonal protection . In this scheme:

  • The α-amino group (Nα) is temporarily protected by the base-labile Fmoc group, which is removed at the start of each coupling cycle.[6]

  • The ε-amino group (Nε) of the lysine side chain is permanently protected by the acetyl group, which is stable to the conditions of both Fmoc removal (piperidine) and final peptide cleavage (trifluoroacetic acid).

  • Reactive amino acid side chains (e.g., Trp, Tyr, Cys) are protected by acid-labile groups, which are removed simultaneously with cleavage from the resin.[7]

This strategy ensures that the acetyl group is introduced only at the desired lysine residue and remains intact throughout the synthesis.

Workflow Overview: From Resin to Purified Peptide

The entire process can be visualized as a multi-stage workflow, beginning with an inert solid support and culminating in a fully characterized, pure acetylated peptide.

G cluster_0 I. Solid-Phase Synthesis (Iterative) cluster_1 II. Cleavage & Purification cluster_2 III. Verification Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF/DCM) Deprotect->Wash1 Couple 5. Couple Amino Acid (Fmoc-AA-OH + Reagent) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop FinalDeprotect 7. Final Fmoc Deprotection Wash2->FinalDeprotect Last cycle Loop->Deprotect Next cycle Cleave 8. Cleave & Deprotect (TFA + Scavengers) FinalDeprotect->Cleave Precipitate 9. Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify 10. Purify (RP-HPLC) Precipitate->Purify Analyze 11. Analyze (LC-MS, HPLC) Purify->Analyze Lyophilize 12. Lyophilize (Final Product) Analyze->Lyophilize

Caption: Overall workflow for acetylated peptide synthesis.

Reagents, Building Blocks, and Equipment

Key Building Block
  • Fmoc-L-Lys(Ac)-OH: The cornerstone reagent. It is incorporated just like any other Fmoc-protected amino acid during the coupling step in the synthesis sequence.

Coupling Reagents: The Engine of Peptide Synthesis

The formation of the amide bond is not spontaneous and requires the "activation" of the carboxylic acid of the incoming amino acid. The choice of coupling reagent is critical for ensuring high efficiency, minimizing side reactions, and preventing racemization.[8] Modern syntheses primarily rely on aminium/uronium or phosphonium salt-based reagents.

Reagent ClassExamplesMechanism of Action & Rationale
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU These reagents react with the Fmoc-amino acid to form a highly reactive OBt or OAt active ester intermediate, which is then readily attacked by the free N-terminal amine of the growing peptide chain.[9] HATU is often preferred for difficult couplings due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the reaction.[9]
Phosphonium Salts PyBOP, PyAOP Similar to aminium salts, these form reactive ester intermediates. They are highly soluble in DMF, allowing for reactions at higher concentrations.[9] Phosphonium reagents are known for producing very "clean" reactions with minimal side products, though their solutions in DMF are generally less stable than their uronium counterparts.[9]
Carbodiimides DIC, DCC These reagents function by extracting water to form a reactive O-acylisourea intermediate. They are almost always used with an additive like OxymaPure or HOBt, which traps the reactive intermediate to form a more stable active ester, significantly reducing the risk of racemization.[8] DIC/Oxyma is a very cost-effective and efficient combination.
Essential Solvents and Reagents
  • Resin: Rink Amide resin is common for producing C-terminal amide peptides. Wang or 2-Chlorotrityl resins are used for C-terminal acids.

  • Solvents: N,N-Dimethylformamide (DMF) is the primary solvent for washing and coupling. Dichloromethane (DCM) is often used for swelling the resin.

  • Deprotection: 20% Piperidine in DMF is the standard reagent for Fmoc group removal.[10]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) is the strong acid used for cleavage. It is almost always used with a mixture of "scavengers."[11]

Detailed Experimental Protocols

These protocols assume a standard 0.10 mmol synthesis scale on a peptide synthesis vessel with a fritted bottom, agitated by shaking or nitrogen bubbling.

Protocol 1: The Iterative SPPS Cycle

This cycle is repeated for every amino acid in the sequence. When the sequence calls for an acetylated lysine, simply use Fmoc-L-Lys(Ac)-OH as the amino acid for that cycle.

G start Start of Cycle (Free Amine on Resin) deprotect 1. Fmoc Deprotection - 20% Piperidine/DMF (1 x 2 min) - 20% Piperidine/DMF (1 x 10 min) start->deprotect wash_dmf 2. DMF Wash (5-7 times) deprotect->wash_dmf kaiser 3. Quality Control (Optional) Kaiser Test: Should be positive (blue) wash_dmf->kaiser couple 4. Coupling - Fmoc-AA-OH (4 eq) - Coupling Reagent (3.9 eq) - Base (e.g., DIEA, 8 eq) - In DMF for 1-2 hours kaiser->couple wash_final 5. DMF Wash (3-5 times) couple->wash_final end End of Cycle (Fmoc-Protected Peptide) wash_final->end

Caption: The core iterative cycle of Fmoc-SPPS.

Detailed Steps:

  • Resin Swelling: Add the resin to the reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF, add a 20% solution of piperidine in DMF, agitate for 2 minutes, drain, and repeat with a fresh piperidine solution for 10 minutes. This removes the Fmoc group, exposing the N-terminal amine for the next coupling.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-AA-OH (4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIEA) (8 equivalents).

    • Add this activation mixture to the drained resin.

    • Agitate the vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Confirmation (Optional but Recommended): Perform a Kaiser test (or Ninhydrin test). A negative result (yellow beads) indicates a complete coupling reaction. If positive (blue beads), a second coupling may be necessary.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

Causality: During cleavage, the acid-labile protecting groups from other amino acid side chains (like tBu from Asp, Glu, Tyr or Boc from Trp) are released as highly reactive carbocations.[11] If not neutralized, these can re-attach to nucleophilic residues like Tryptophan or Methionine, creating unwanted byproducts. Scavengers are nucleophilic compounds added to the TFA to "scavenge" or trap these cations.[11]

Standard Cleavage Cocktail (Reagent B):

ComponentPurposeVolume (for ~100 mg resin)
Trifluoroacetic Acid (TFA) Cleaves peptide from resin; removes side-chain protecting groups8.8 mL
Phenol Scavenger for cations, protects Tyr0.5 g
Water Scavenger, aids in Trp protection0.5 mL
Triisopropylsilane (TIS) Potent carbocation scavenger0.2 mL

This cocktail is effective for most sequences. For peptides containing Cysteine, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is recommended.[11]

Detailed Steps:

  • Preparation: After the final amino acid is coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[11]

  • Cleavage: Place the dry resin in a suitable flask. Add the freshly prepared cleavage cocktail.

  • Reaction: Stopper the flask and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture away from the resin beads into a cold (0°C) solution of diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Verification and Quality Control

No synthesis is complete without rigorous analytical verification to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing peptide purity.[12]

  • Principle: The crude peptide is separated on a reverse-phase column (typically C18) using a gradient of two mobile phases.

  • Typical Conditions:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[12]

  • Interpretation: A pure peptide will appear as a single major peak. Purity is calculated by integrating the area of the target peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, verifying its identity.[13]

  • Principle: The peptide is ionized (typically by Electrospray Ionization, ESI) and its mass-to-charge (m/z) ratio is measured.

  • Verification of Acetylation: The incorporation of an acetyl group adds 42.0106 Da to the mass of a standard lysine residue. The experimentally observed mass must match the theoretical mass calculated for the acetylated peptide sequence.[3] For example, the mass of the protonated molecular ion [M+H]⁺ should align with the expected value.

Conclusion

The site-specific incorporation of acetylated lysine is a powerful and routine technique in modern peptide chemistry. By leveraging the orthogonal protection strategy of Fmoc-L-Lys(Ac)-OH in standard SPPS, researchers can reliably produce high-quality, well-defined peptides. The protocols and principles outlined in this guide provide a validated pathway from initial synthesis design to final analytical confirmation, empowering studies across chemical biology, drug discovery, and proteomics.

References

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Available at: [Link]

  • CD Formulation. Acetylated Peptide Synthesis. Available at: [Link]

  • Creative Diagnostics. N-Terminus Acetylation Protocol. Available at: [Link]

  • Isidro-Llobet, A., et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Searle, B. C. (2018). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. In Methods in Molecular Biology, vol 1741. Humana Press, New York, NY. Available at: [Link]

  • El-Faham, A., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available at: [Link]

  • Zheng, Y. G., et al. (2014). Substituting Nε-thioacetyl-lysine for Nε-acetyl-lysine in Peptide Substrates as a General Approach to Inhibiting Human NAD+-dependent Protein Deacetylases. MDPI. Available at: [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis and Applications. Humana Press. Available at: [Link]

  • Guryanov, I., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at: [Link]

  • Aapptec Peptides. Fmoc-Lys(Aloc)-OH. Available at: [Link]

  • El-Faham, A., et al. (2000). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. Chemical Communications. Available at: [Link]

  • LifeTein. (2025). Should My Peptide Be Acetylated?. Available at: [Link]

  • ResearchGate. (2021). Lysine modification and Acetylated Analogs. Available at: [Link]

  • Amblard, M., et al. (1997). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Fmoc-Lys(Dmaoc)-OH. Available at: [Link]

  • Wang, S. S., et al. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research. Available at: [Link]

  • Google Patents. (1992). US5166394A - Coupling reagent for peptide synthesis.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Available at: [Link]

  • MtoZ Biolabs. Procedure of Quantitative Acetylomics Based on LC-MS/MS. Available at: [Link]

  • ResearchGate. (2016). Identification of acetylated peptides by LC-MS/MS and their consensus sequence motif. Available at: [Link]

  • Abello, N. (2009). Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry. University of Groningen. Available at: [Link]

  • University of the Pacific. (2019). Solid Phase Peptide Synthesis. Scholarly Commons. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • National Institutes of Health. (2013). Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation. Available at: [Link]

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Characterizing N-acetyl-L-lysine Methylamide: A Detailed Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Model Peptide

In the landscape of biophysical chemistry and drug development, understanding the intrinsic conformational preferences of amino acid residues is paramount to deciphering protein folding and function. N-acetyl-L-lysine methylamide serves as a crucial model peptide. Its N-terminal acetyl group and C-terminal methylamide group cap the termini, neutralizing the charges and allowing the molecule to mimic the peptide bond environment within a protein backbone.[1] This application note provides a comprehensive, in-depth guide to the structural characterization of N-acetyl-L-lysine methylamide using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. We will delve into one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to achieve a complete assignment of proton and carbon signals and confirm the covalent structure of the molecule.

Part 1: Foundational Principles & Experimental Design

The core of this guide is the logical application of NMR experiments to build a complete structural picture of N-acetyl-L-lysine methylamide. The workflow is designed to be self-validating, where data from one experiment informs and confirms the interpretation of the next.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Sample Dissolution & Filtration H1 1D ¹H NMR (Proton Count & Multiplets) Prep->H1 Initial Survey C13 1D ¹³C NMR (Carbon Count) H1->C13 Complementary 1D COSY 2D ¹H-¹H COSY (H-H Connectivity) H1->COSY C13->COSY Proton Framework HSQC 2D ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Attach Protons to Carbons HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Connect Spin Systems Assign Signal Assignment (¹H & ¹³C) HMBC->Assign Finalize Assignments Structure Structural Confirmation Assign->Structure Validate Structure

Figure 1: A self-validating workflow for the NMR characterization of N-acetyl-L-lysine methylamide.

Part 2: Detailed Experimental Protocols

Scientific integrity rests on reproducibility. The following protocols are detailed to ensure that they can be replicated with confidence.

Protocol 1: Sample Preparation

The quality of the NMR sample is critical for acquiring high-resolution spectra. A homogeneous solution free of particulate matter is essential to minimize line broadening and ensure proper magnetic field shimming.

Materials:

  • N-acetyl-L-lysine methylamide (MW: 201.27 g/mol )

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and vial

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of N-acetyl-L-lysine methylamide for ¹H NMR and 2D experiments. For a high-quality ¹³C NMR spectrum, 20-50 mg is recommended.[2]

  • Dissolution: In a small, clean glass vial, dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for peptides as it solubilizes a wide range of compounds and its residual proton peak does not obscure many signals. Furthermore, amide protons are less prone to exchange with the solvent in DMSO-d₆ compared to D₂O.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution against a light source to check for any suspended particles.

  • Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the clear solution into a clean, unscratched 5 mm NMR tube. Avoid any solid particles, filtering if necessary.[2]

  • Labeling: Clearly label the NMR tube with the sample name, solvent, and concentration.

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. The following are standard parameters that may require optimization based on the specific instrument.

1. 1D ¹H NMR Spectroscopy:

  • Purpose: To identify all proton environments, their integrations (relative number of protons), and their splitting patterns (J-coupling).

  • Experiment: Standard 1D proton experiment (e.g., Bruker zg30).

  • Key Parameters:

    • Spectral Width: ~12 ppm (centered around 4.7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 (depending on concentration).

2. 1D ¹³C NMR Spectroscopy:

  • Purpose: To identify the number of unique carbon environments.

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., Bruker zgpg30).

  • Key Parameters:

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

3. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. This is fundamental for mapping out the proton spin systems of the lysine side chain.

  • Experiment: Gradient-selected COSY (e.g., Bruker cosygpmfph).

  • Key Parameters:

    • Spectral Width (F1 and F2): ~10-12 ppm.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans per Increment: 2-8.

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., Bruker hsqcedetgpsisp2.3).

  • Key Parameters:

    • ¹H Spectral Width (F2): ~10-12 ppm.

    • ¹³C Spectral Width (F1): ~160-180 ppm.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz (for aliphatic and alpha carbons).

    • Number of Scans per Increment: 4-16.

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This is crucial for connecting different spin systems, for instance, linking the Hα proton to the carbonyl carbons, and for assigning quaternary carbons.[3][4]

  • Experiment: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).

  • Key Parameters:

    • ¹H Spectral Width (F2): ~10-12 ppm.

    • ¹³C Spectral Width (F1): ~200-220 ppm.

    • Long-range Coupling Constant: Optimized for ~8-10 Hz.

    • Number of Scans per Increment: 8-32.

Part 3: Spectral Analysis and Data Interpretation

The structural elucidation of N-acetyl-L-lysine methylamide is a puzzle solved by methodically interpreting the acquired NMR spectra.

Figure 2: Chemical structure of N-acetyl-L-lysine methylamide (Ac-Lys-NHMe).

Predicted ¹H and ¹³C Chemical Shifts

The following table presents the predicted chemical shifts for N-acetyl-L-lysine methylamide in DMSO-d₆. These values are synthesized from experimental data of highly similar compounds, such as N-acetyl-L-lysine and Nε-acetyl-L-lysine, and typical values for C-terminal methylamides. They serve as a robust guide for initial assignments.

Atom Name¹H Shift (ppm)¹³C Shift (ppm)Multiplicity (¹H)COSY Correlations (to)HSQC CorrelationHMBC Correlations (to)
Ac-CH₃~1.85~22.5s-YesAc-C=O
Ac-C=O-~170.0--NoAc-CH₃, Hα
~4.1-4.2~54.0mNα-H, HβYesAc-C=O, Cβ, Cγ, C' (Lys C=O)
-~54.0--Yes-
~1.6-1.7~31.0mHα, HγYesCα, Cγ, Cδ
-~31.0--Yes-
~1.2-1.3~23.0mHβ, HδYesCβ, Cδ, Cε
-~23.0--Yes-
~1.4-1.5~29.0mHγ, HεYesCγ, Cε
-~29.0--Yes-
~2.9-3.0~39.0mHδ, Nε-HYesCγ, Cδ
-~39.0--Yes-
C' (Lys C=O)-~172.5--NoHα, N-H (amide), C-term Me
Nα-H~8.0-8.2-dNoAc-C=O, Cα, C' (Lys C=O)
Nε-H~7.7-7.9-tNoCε, Cδ
C-term NH~7.8-8.0-qC-term CH₃NoC' (Lys C=O), C-term CH₃
C-term CH₃~2.5-2.6~25.5dC-term NHYesC' (Lys C=O)
Step-by-Step Interpretation
  • Identify Key ¹H Signals: Start with the most distinct signals in the ¹H NMR spectrum. The acetyl methyl group (Ac-CH₃) will be a sharp singlet around 1.85 ppm integrating to 3 protons. The C-terminal methyl group (C-term CH₃) will be a doublet around 2.5-2.6 ppm, also integrating to 3 protons, due to coupling with its attached amide proton. The amide protons (Nα-H, Nε-H, C-term NH) will appear downfield, typically between 7.7 and 8.2 ppm.

  • Trace the Lysine Side Chain with COSY: The COSY spectrum is essential for connecting the protons of the lysine residue. Starting from the well-resolved Hα proton, one can "walk" down the side chain. The Hα will show a cross-peak to the two Hβ protons. The Hβ protons will correlate with Hγ, which in turn correlate with Hδ, and finally Hδ with Hε. This establishes the complete spin system of the lysine side chain.

Figure 3: Expected ¹H-¹H COSY correlations for the lysine side chain, illustrating the through-bond connectivity.

  • Assign Carbons with HSQC: The HSQC spectrum directly links the proton assignments from the ¹H and COSY spectra to their attached carbons. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the unambiguous assignment of Cα, Cβ, Cγ, Cδ, and Cε, as well as the methyl carbons of the acetyl and methylamide groups.

  • Connect the Fragments with HMBC: The HMBC spectrum provides the final pieces of the puzzle by revealing 2- and 3-bond correlations. This is critical for:

    • Confirming the N-terminus: A cross-peak between the Ac-CH₃ protons (~1.85 ppm) and the N-terminal amide carbonyl (Ac-C=O, ~170.0 ppm) confirms the acetyl group. A further correlation from the Hα proton (~4.1 ppm) to this same carbonyl carbon solidifies the N-acetyl-lysine linkage.

    • Confirming the C-terminus: A correlation from the C-terminal methyl protons (~2.5 ppm) to the main-chain carbonyl carbon (C', ~172.5 ppm) confirms the methylamide cap. The Hα proton should also show a correlation to this C' carbon.

    • Assigning Quaternary Carbons: The two carbonyl carbons (Ac-C=O and C'), which do not appear in the HSQC spectrum, are definitively assigned using these HMBC correlations.

Conformational Insights from ³J Coupling

The coupling constant between the alpha-proton and its attached amide proton (³J(HN,Hα)) is highly dependent on the backbone dihedral angle φ (phi). This relationship is described by the Karplus equation.[5]

  • Small ³J(HN,Hα) values (e.g., < 5 Hz) are typically indicative of an α-helical conformation.

  • Large ³J(HN,Hα) values (e.g., > 8 Hz) are characteristic of an extended or β-strand conformation.[5] By measuring this coupling constant from a high-resolution 1D ¹H spectrum or a quantitative J-correlation experiment, one can gain valuable insight into the preferred solution conformation of the peptide backbone.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed characterization of N-acetyl-L-lysine methylamide. By systematically applying ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently verify the identity and purity of this important model peptide. This workflow not only confirms the covalent structure but also provides a foundation for more advanced studies into its conformational dynamics and interactions, which are critical for the rational design of peptidomimetics and other therapeutics.

References

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 14, 2026, from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 14, 2026, from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 14, 2026, from [Link]

  • IMSERC, Northwestern University. (n.d.). Protein NMR. J(HN-HA) Coupling Constants. Retrieved January 14, 2026, from [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved January 14, 2026, from [Link]

  • Zhorov, B. S., Popov, E. M., & Govyrin, V. A. (1975). [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. Molekuliarnaia biologiia, 9(3), 415–425. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Retrieved January 14, 2026, from [Link]

  • van Gunsteren, W. F., et al. (2021). On the use of 3J-coupling NMR data to derive structural information on proteins. Journal of Biomolecular NMR, 75(1-2), 1-12. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved January 14, 2026, from [Link]

Sources

Use of Ac-lys-nhme in studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nα-Acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) in the Study of Protein-Protein Interactions

Authored by: A Senior Application Scientist

Abstract

The reversible acetylation of lysine residues is a cornerstone of cellular regulation, influencing chromatin structure, gene transcription, and a myriad of protein-protein interactions (PPIs).[1][2][3] The biological effect of this post-translational modification (PTM) is mediated by specialized "reader" domains, the most prominent of which are bromodomains, that specifically recognize and bind to ε-N-acetyllysine (Kac) motifs.[4][5][6][7] Understanding the binding kinetics and thermodynamics of these interactions is critical for elucidating biological mechanisms and for developing novel therapeutics. This guide provides a detailed overview and practical protocols for the use of Nα-Acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) , a simple yet powerful chemical probe that mimics a single acetylated lysine residue, to investigate and quantify bromodomain-Kac interactions.

The Central Role of Lysine Acetylation and Bromodomains

Lysine acetylation neutralizes the positive charge of the lysine side chain, an alteration that can profoundly impact protein conformation and create docking sites for other proteins.[1][3][8] This "histone code" extends beyond chromatin, with thousands of non-histone proteins also being acetylated, creating a complex signaling network.[9][10]

Bromodomains are a structurally conserved family of protein modules (~110 amino acids) that function as the primary readers of these acetylation marks.[6][7] They possess a deep, hydrophobic pocket that specifically accommodates the acetyl-lysine side chain.[5][6] By recruiting bromodomain-containing proteins—such as transcription factors, histone acetyltransferases (HATs), and chromatin remodelers—to specific sites, lysine acetylation translates a chemical mark into a functional outcome.[7] Given their critical role in diseases like cancer and inflammation, bromodomains have emerged as highly attractive drug targets.[5][6]

Ac-Lys-NHMe: A Minimalist Probe for a Complex Interaction

To study the interaction between a bromodomain and its acetylated target, researchers require tools that can accurately report on the binding event. While acetylated peptides derived from native protein sequences are invaluable, they can be complex to synthesize and may introduce additional interactions through flanking residues.

Ac-Lys-NHMe ((S)-2-Acetamido-6-amino-N-methylhexanamide) serves as an ideal foundational tool.[11][12][13] It strips the interaction down to its essential components: the acetylated lysine mimic. Its small size and chemical stability make it a versatile reagent for competitive binding assays and direct thermodynamic characterization.

Chemical Properties of Ac-Lys-NHMe:

Property Value
Molecular Formula C₉H₁₉N₃O₂
Molecular Weight 201.27 g/mol [11]

| Structure | A lysine core with an acetylated alpha-amino group and a methylamide at the C-terminus. |

In experimental contexts, Ac-Lys-NHMe acts as a competitor . It vies with a higher-affinity probe (e.g., a fluorescently labeled or biotinylated acetylated peptide) for the bromodomain's binding pocket. By measuring the concentration-dependent displacement of this probe, one can accurately determine the binding affinity of Ac-Lys-NHMe and, by extension, screen for more potent small-molecule inhibitors.

Core Methodologies for Studying Bromodomain Interactions with Ac-Lys-NHMe

We present three widely-used, robust techniques to quantify the interaction between bromodomains and Ac-Lys-NHMe. The choice of method depends on the experimental goal, required throughput, and the level of detail sought.

Fluorescence Polarization (FP) Competition Assay

Principle of the Technique: Fluorescence Polarization (FP) measures the tumbling rate of a fluorescent molecule in solution.[14] When a small, fluorescently-labeled molecule (the "tracer," e.g., a FITC-labeled acetyl-lysine peptide) is unbound, it tumbles rapidly, resulting in low polarization of emitted light. Upon binding to a large protein (a bromodomain), its tumbling slows dramatically, leading to a high polarization signal.[14][15] This assay uses a competitive format where Ac-Lys-NHMe or other unlabeled inhibitors displace the fluorescent tracer from the bromodomain, causing a measurable decrease in polarization.[16]

Causality Behind Experimental Choices: The key to a successful FP assay is establishing a suitable assay window (the difference between high and low polarization signals). The tracer concentration is typically kept at or below its dissociation constant (Kd) to ensure it is sensitive to competition. The bromodomain concentration is titrated to find the point that yields ~50-80% of the maximal binding signal, providing a robust system for detecting displacement.

FP_Workflow cluster_Components Assay Components cluster_Assay Assay Conditions cluster_Readout Data Acquisition & Analysis BRD Bromodomain (BRD) NoComp No Competitor: BRD + Tracer (High Polarization) BRD->NoComp WithComp With Competitor: BRD + Tracer + Ac-Lys-NHMe (Low Polarization) BRD->WithComp Tracer Fluorescent Tracer (e.g., FITC-Kac Peptide) Tracer->NoComp Tracer->WithComp Competitor Competitor (Ac-Lys-NHMe) Competitor->WithComp PlateReader Measure Fluorescence Polarization (Parallel & Perpendicular Intensity) NoComp->PlateReader High FP Signal WithComp->PlateReader Low FP Signal Plot Plot Polarization vs. [Ac-Lys-NHMe] Calculate IC50 PlateReader->Plot

Protocol: FP Assay for BRD4(1) using Ac-Lys-NHMe

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

    • BRD4(1) Stock: Prepare a 2X working stock of recombinant BRD4(1) protein (e.g., 40 nM) in Assay Buffer. The final concentration in the well will be 20 nM. This must be optimized empirically.

    • Tracer Stock: Prepare a 2X working stock of a high-affinity fluorescent tracer (e.g., FITC-labeled H4K12ac peptide) at 20 nM in Assay Buffer. Final concentration will be 10 nM. This should be near the Kd for the BRD4(1)-tracer interaction.

    • Ac-Lys-NHMe Serial Dilution: Prepare a serial dilution of Ac-Lys-NHMe in Assay Buffer, starting from a high concentration (e.g., 10 mM) in a 96- or 384-well plate.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of Ac-Lys-NHMe dilutions (or buffer for controls) to the appropriate wells.

    • Add 5 µL of the 2X BRD4(1) working stock to all wells.

    • Add 5 µL of the 2X fluorescent tracer working stock to all wells. Controls should include tracer alone (minimum polarization) and tracer + BRD4(1) without competitor (maximum polarization).

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Read the plate on a microplate reader equipped for FP, measuring parallel and perpendicular fluorescence intensity.[17][18]

  • Data Analysis:

    • The instrument software will calculate the polarization (mP) values.

    • Normalize the data using the minimum and maximum polarization controls.

    • Plot the normalized mP values against the logarithm of the Ac-Lys-NHMe concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of Ac-Lys-NHMe required to displace 50% of the bound tracer.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

Principle of the Technique: AlphaScreen is a bead-based proximity assay that measures molecular interactions with high sensitivity.[19] It relies on two types of beads: a Donor bead that converts ambient oxygen to singlet oxygen upon laser excitation (680 nm), and an Acceptor bead that emits light (520-620 nm) when it comes into contact with this singlet oxygen.[19] Singlet oxygen is short-lived and can only travel ~200 nm. Therefore, a signal is only produced when a molecular interaction brings the Donor and Acceptor beads into close proximity.[19] For bromodomain assays, a His-tagged bromodomain is captured by a Nickel Chelate (Ni-NTA) Acceptor bead, and a biotinylated acetyl-lysine peptide probe is captured by a Streptavidin Donor bead.[20][21] Ac-Lys-NHMe competes with the biotinylated peptide, disrupting the complex and causing a decrease in the AlphaScreen signal.

Causality Behind Experimental Choices: This assay is ideal for high-throughput screening (HTS) due to its robustness and miniaturized format.[20] The concentrations of the protein and peptide probe are titrated in a criss-cross fashion to find conditions that yield a strong signal-to-background ratio without using excessive reagents. The goal is to operate in the linear range of the assay to ensure sensitivity to competitive inhibition.

ALPHAScreen_Workflow cluster_Bound Interaction (High Signal) cluster_Disrupted Competition (Low Signal) Donor_B Streptavidin Donor Bead Acceptor_B Ni-NTA Acceptor Bead Biotin_Pep_B Biotin-Kac Peptide His_BRD_B His-BRD Signal_B Light (520-620nm) Donor_D Streptavidin Donor Bead Acceptor_D Ni-NTA Acceptor Bead Biotin_Pep_D Biotin-Kac Peptide His_BRD_D His-BRD Competitor Ac-Lys-NHMe NoSignal_D No Signal

Protocol: AlphaScreen Assay for BRD1 using Ac-Lys-NHMe

  • Reagent Preparation:

    • AlphaScreen Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS.

    • His-BRD1 Stock: Prepare recombinant His-tagged BRD1 at a final concentration of ~10-30 nM. This must be optimized.

    • Biotinylated Peptide Probe: Use a biotinylated histone peptide (e.g., Biotin-H4K5ac/K8ac/K12ac/K16ac) at a final concentration of ~10-30 nM.[22] This must be optimized.

    • Ac-Lys-NHMe Serial Dilution: Prepare as described in the FP protocol.

    • Bead Slurry: Prepare Streptavidin Donor beads and Ni-NTA Acceptor beads in the dark according to the manufacturer's instructions, typically at a final concentration of 20 µg/mL.

  • Assay Procedure (384-well ProxiPlate format):

    • Add 2.5 µL of Ac-Lys-NHMe dilutions to wells.

    • Add 2.5 µL of a mix containing His-BRD1 and the biotinylated peptide probe.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the Ni-NTA Acceptor bead slurry.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the Streptavidin Donor bead slurry.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable reader (e.g., EnVision).[21]

  • Data Analysis:

    • Plot the raw AlphaScreen counts against the logarithm of the Ac-Lys-NHMe concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

Principle of the Technique: ITC is a label-free technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[23][24] In a typical experiment, a solution of the ligand (Ac-Lys-NHMe) in a syringe is titrated in small, precise injections into a sample cell containing the macromolecule (bromodomain).[23] The instrument's feedback system measures the power required to maintain zero temperature difference between the sample cell and a reference cell.[23][25] Each injection produces a heat pulse that is integrated to yield the enthalpy of binding for that injection.

Causality Behind Experimental Choices: ITC is the gold standard for thermodynamic characterization because it provides a complete binding profile in a single experiment: binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[26] Accurate concentration determination is paramount, as errors directly affect the calculated parameters.[26] The concentrations are chosen to satisfy the "c-window" (c = n[Protein]/Kd), ideally between 10 and 500, to ensure a well-defined sigmoidal binding isotherm for accurate fitting.[26] Critically, the buffer in the syringe and the cell must be identical to minimize large, confounding heats of dilution.[26]

ITC_Workflow cluster_Setup Instrument Setup cluster_Data Data Output & Analysis Syringe Syringe: Ac-Lys-NHMe (Ligand) (e.g., 500 µM) Cell Sample Cell: Bromodomain Protein (e.g., 50 µM) Syringe->Cell Titration Injections RawData Raw Data: Heat Pulses (µcal/sec) Cell->RawData Heat Change Detected RefCell Reference Cell (Buffer) IntegratedData Integrated Data: Binding Isotherm (kcal/mol vs. Molar Ratio) RawData->IntegratedData Integration FitData Fit to Binding Model: Determines Kd, ΔH, n IntegratedData->FitData Non-linear Regression

Protocol: ITC Measurement of Ac-Lys-NHMe Binding to a Bromodomain

  • Sample Preparation:

    • Dialysis: Dialyze both the bromodomain protein and the Ac-Lys-NHMe powder extensively against the same final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This is the most critical step to match buffers.[26]

    • Concentration Measurement: Accurately measure the final concentrations of the protein (via A₂₈₀) and Ac-Lys-NHMe (via dry weight or other method).

    • Typical Concentrations:

      • Cell: 20-50 µM Bromodomain.

      • Syringe: 200-500 µM Ac-Lys-NHMe (typically 10-fold higher than the cell concentration).

    • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.[26]

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (~200-300 µL) and the Ac-Lys-NHMe solution into the injection syringe (~40-100 µL).

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by 18-25 larger injections (e.g., 2 µL).

    • Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).

    • Perform a control titration by injecting Ac-Lys-NHMe into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the molar heat change against the molar ratio of [Ac-Lys-NHMe]/[Bromodomain].

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's analysis software.

    • The fit will yield the key thermodynamic parameters: Kₐ (1/Kd), n (stoichiometry), and ΔH. ΔS and ΔG will be calculated from these values.

Summary of Methodologies

FeatureFluorescence Polarization (FP)AlphaScreenIsothermal Titration Calorimetry (ITC)
Principle Change in molecular tumbling rateLuminescent bead proximityDirect heat measurement
Throughput Medium to HighHighLow
Primary Output IC₅₀ (from competition)IC₅₀ (from competition)K_d, n, ΔH, ΔS
Labeling Required Yes (Fluorescent tracer)Yes (His-tag, Biotin)No
Key Advantage Homogeneous, real-time capableVery high sensitivity, HTS-readyProvides full thermodynamic profile
Key Consideration Potential for fluorescence interferencePotential for light-scattering interferenceRequires larger amounts of pure protein; sensitive to buffer mismatch

Conclusion and Outlook

Nα-Acetyl-L-lysine-N'-methylamide is an indispensable tool for researchers in epigenetics, cell signaling, and drug discovery. Its utility lies in its simplicity, providing a clean and specific competitor for dissecting the fundamental recognition of acetylated lysine by reader domains. The methodologies described here—FP, AlphaScreen, and ITC—offer a tiered approach to studying these crucial protein-protein interactions. FP and AlphaScreen are excellent for initial screening and determining relative affinities, while ITC provides the deep, mechanistic thermodynamic data essential for a complete understanding of the binding event. By leveraging Ac-Lys-NHMe with these robust biophysical techniques, researchers can effectively probe the function of bromodomains and accelerate the development of next-generation epigenetic modulators.

References

  • Reaction Biology. (n.d.). BRD1 Bromodomain Assay Service (AlphaScreen). Retrieved from Reaction Biology website. [Link]

  • ResearchGate. (n.d.). Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides. Retrieved from ResearchGate. [Link]

  • Chen, F., He, X., Xu, W., et al. (2024). Chromatin lysine acylation: On the path to chromatin homeostasis and genome integrity. Cancer Science, 115(10), 3506-3519. [Link]

  • Gallen, M., et al. (2015). A bead-based proximity assay for BRD4 ligand discovery. Current Protocols in Chemical Biology, 7(3), 163-183. [Link]

  • Wang, L., et al. (2019). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. MedChemComm, 10(5), 799-807. [Link]

  • Moyer, R. L., et al. (2018). Trifluoroacetyl Lysine as a Bromodomain Binding Mimic of Lysine Acetylation. ACS Chemical Biology, 13(10), 2845-2852. [Link]

  • Zeng, L., & Zhou, M. M. (2002). Bromodomain: an acetyl-lysine binding domain. FEBS letters, 513(1), 124–128. [Link]

  • Wang, L., et al. (2019). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. RSC Publishing. [Link]

  • Mujtaba, S., Zeng, L., & Zhou, M. M. (2007). The bromodomain: from epigenome reader to druggable target. Oncogene, 26(37), 5521–5527. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of medicinal chemistry, 54(19), 6761–6770. [Link]

  • Su, X. C., et al. (2012). Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies. Journal of biomolecular NMR, 52(1), 35–43. [Link]

  • Scirè, A., & Marabotti, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of visualized experiments : JoVE, (133), 57273. [Link]

  • Chen, Y., et al. (2021). Evolving Insights to the Roles of Lysine Acetylation in Chromatin Organization and Function. Molecular cell, 81(18), 3681–3693. [Link]

  • Bowers, A. A., et al. (2009). Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. Analytical biochemistry, 392(2), 171–178. [Link]

  • Filippakopoulos, P., & Knapp, S. (2012). Bromodomains as therapeutic targets. Expert review of molecular medicine, 14, e29. [Link]

  • ResearchGate. (n.d.). Now open: Evolving insights to the roles of lysine acetylation in chromatin organization and function. Retrieved from ResearchGate. [Link]

  • Grauffel, C., et al. (2016). Bromodomains: translating the words of lysine acetylation into myelin injury and repair. Neuroscience, 333, 61–72. [Link]

  • ResearchGate. (n.d.). Fluorescence-Polarization-Based Assaying of Lysozyme with Chitooligosaccharide Tracers. Retrieved from ResearchGate. [Link]

  • Smith, B. C., & Denu, J. M. (2007). Acetyl-lysine analog peptides as mechanistic probes of protein deacetylases. The Journal of biological chemistry, 282(51), 37256–37265. [Link]

  • Gerasimova, M. A., et al. (2024). Fluorescence-Polarization-Based Assaying of Lysozyme with Chitooligosaccharide Tracers. International journal of molecular sciences, 25(2), 996. [Link]

  • Anscombe, E., et al. (2015). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm, 6(7), 1213-1217. [Link]

  • ResearchGate. (n.d.). Chromatin lysine acylation: On the path to chromatin homeostasis and genome integrity. Retrieved from ResearchGate. [Link]

  • Leduc, A. M., et al. (2012). Azalysine analogues as probes for protein lysine deacetylation and demethylation. Journal of the American Chemical Society, 134(15), 6816–6824. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from BMG LABTECH website. [Link]

  • Mor-Yosef Levi, I., et al. (2022). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 12(10), 820. [Link]

  • Howe, F. S., et al. (2017). Role of Histone H3 Lysine 4 Methylation in Chromatin Biology. Genes, 8(12), 387. [Link]

  • Ziemba, B. P., et al. (2020). Lysine acetylation regulates the interaction between proteins and membranes. Nature communications, 11(1), 1–16. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from Harvard Medical School website. [Link]

  • PubChem. (n.d.). L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1). Retrieved from PubChem. [Link]

  • Armenta, S., & Bewley, C. A. (2023). Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. In Methods in Molecular Biology (Vol. 2657, pp. 129-140). [Link]

  • ResearchGate. (n.d.). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-L-lysine as an amine nucleophile. Retrieved from ResearchGate. [Link]

  • Zhang, F., et al. (2018). A genetically encoded 19F NMR probe for lysine acetylation. Chemical Communications, 54(31), 3843-3846. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from TA Instruments website. [Link]

  • Demizu, Y., et al. (2018). Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 138(7), 883–892. [Link]

  • Yuan, L., et al. (2020). A bioorthogonal turn-on fluorescent strategy for the detection of lysine acetyltransferase activity. Chemical Communications, 56(82), 12431-12434. [Link]

  • ResearchGate. (n.d.). Chemical Biology Tools for Protein Lysine Acylation. Retrieved from ResearchGate. [Link]

  • Philpott, M., et al. (2014). SPOTing Acetyl-Lysine Dependent Interactions. Current pharmaceutical biotechnology, 15(1), 62–72. [Link]

  • Tor-Roca, A., & Zheng, Y. G. (2015). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Biochemistry, 54(20), 3111–3124. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide (Ac-Lys-NHMe). This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot common issues, optimize reaction yields, and ensure the highest purity of your final compound.

The synthesis of this N-acetylated lysine methylamide derivative, while seemingly straightforward, involves multiple steps where yield can be compromised. This document provides a robust framework for identifying and resolving these challenges through a combination of troubleshooting guides, FAQs, and detailed experimental procedures.

Section 1: Recommended Synthetic Pathway

The most reliable and optimized synthesis of this compound employs an orthogonal protection strategy, which allows for the selective modification of each functional group on the starting L-lysine molecule. The recommended starting material is Nα-Fmoc-Nε-Boc-L-lysine , which provides distinct and non-interfering deprotection conditions for the α-amino and ε-amino groups.

The overall workflow involves four key stages:

  • C-Terminal Amidation: Coupling of the protected lysine with methylamine to form the N-methylamide.

  • Nα-Fmoc Deprotection: Selective removal of the fluorenylmethyloxycarbonyl (Fmoc) group to expose the α-amino group.

  • Nα-Acetylation: Acetylation of the newly freed α-amino group.

  • Nε-Boc Deprotection & Purification: Final removal of the tert-butyloxycarbonyl (Boc) group from the side chain and purification of the target compound.

G cluster_0 Step 1: C-Terminal Amidation cluster_1 Step 2: Nα-Fmoc Deprotection cluster_2 Step 3: Nα-Acetylation cluster_3 Step 4: Nε-Boc Deprotection A Nα-Fmoc-Nε-Boc-L-lysine B Nα-Fmoc-Nε-Boc-L-lysin-N'-methylamide A->B Methylamine, HATU, DIPEA C Nα-Amino Free Intermediate B->C Piperidine/DMF D Nα-Acetyl-Nε-Boc Intermediate C->D Acetic Anhydride, DIPEA E (S)-2-(Acetylamino)-6-amino- N-methylhexanamide D->E TFA/DCM, Scavengers

Caption: Recommended four-step synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve problems.

Q1: My overall yield is significantly lower than expected. How can I identify the problematic step?

A1: Low overall yield is a common issue that can stem from incomplete reactions at any stage or losses during workup and purification.[1] A systematic approach is required to pinpoint the bottleneck.

Diagnostic Workflow:

  • Analyze Each Step: Do not proceed to the next step without confirming the previous one is complete. After each reaction, take a small aliquot, perform a quick workup, and analyze it by LC-MS and/or TLC. This allows you to calculate the yield for each individual step.

  • Check for Starting Material: The presence of starting material in your crude product indicates an incomplete reaction.

  • Monitor Deprotection Steps:

    • Fmoc Removal: After the piperidine treatment, a positive Kaiser (ninhydrin) test on the resin-bound analog or a TLC spot that stains with ninhydrin confirms the presence of the free primary α-amine.[1]

    • Boc Removal: This is the final step. Incomplete deprotection will result in an impurity with a mass of +100 Da compared to your target product. If this is observed, extend the reaction time with Trifluoroacetic Acid (TFA) or increase the TFA concentration.[2][3]

G cluster_analysis Analysis of Crude LC-MS cluster_troubleshooting Troubleshooting Path start Low Final Yield Observed check_crude Analyze Crude Product by LC-MS start->check_crude target_present Target Mass is Present check_crude->target_present target_absent Target Mass is Absent or Very Low check_crude->target_absent impurities Significant Impurities Detected check_crude->impurities purification_issue Optimize Purification/ Work-up Conditions target_present->purification_issue If crude purity is high synthesis_issue Review Step-by-Step Yields and Purity Checks target_absent->synthesis_issue Indicates reaction failure side_reaction_issue Identify Impurity Structure and Address Root Cause impurities->side_reaction_issue Address specific side reactions synthesis_issue->side_reaction_issue

Caption: Logic diagram for troubleshooting low yield.

Q2: My final product is contaminated with a +42 Da impurity. What is this and how can I prevent it?

A2: A +42 Da mass difference corresponds to an additional acetyl group (CH₃CO). This indicates that both the α- and ε-amino groups have been acetylated, forming a di-acetylated byproduct.

Cause: This occurs if the Nε-Boc protecting group is prematurely or partially cleaved before the Nα-acetylation step. The Boc group is acid-labile, and repeated exposure to even mildly acidic conditions can cause some degradation.

Prevention:

  • Ensure Neutralization: After any step that might create an acidic environment, thoroughly neutralize the reaction mixture before proceeding.

  • Check Boc-Group Integrity: Before the acetylation step, confirm the integrity of the Boc group on your intermediate using LC-MS.

  • Controlled Acetylation: Use a stoichiometric amount of acetic anhydride (e.g., 1.1-1.2 equivalents). Using a large excess can drive the acetylation of even small amounts of the deprotected ε-amino group.

Q3: The final Boc deprotection with TFA is giving me multiple byproducts. What's happening?

A3: The Boc deprotection mechanism proceeds via the formation of a stable tert-butyl cation ((CH₃)₃C⁺).[4][5] This cation is a potent electrophile and can alkylate nucleophilic sites on your desired product, leading to t-butyl adducts (+56 Da).

Solution: Use Scavengers. Scavengers are reagents added to the TFA cleavage cocktail to "trap" the tert-butyl cation and other reactive species.

  • Triisopropylsilane (TIS): A common and effective cation scavenger.

  • Water: Can also act as a scavenger.

  • Recommended Cleavage Cocktail: A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.[3] Let the reaction proceed for 2-3 hours at room temperature.

Q4: My product is difficult to purify by reverse-phase HPLC. I'm seeing poor peak shape and low recovery. What should I do?

A4: The final product is a small, polar molecule with two free amine groups, making it quite basic. This can lead to strong interactions with the silica backbone of C18 columns, causing peak tailing.

Optimization Strategies:

  • Use an Ion-Pairing Agent: Add 0.1% TFA to both the aqueous (A) and organic (B) mobile phases. The TFA will pair with the protonated amines on your molecule, masking their charge and improving peak shape.

  • Lower pH: Ensure the mobile phase pH is low (around 2) to keep both amines fully protonated.

  • Column Choice: Consider using a column designed for polar compounds or one that is stable at different pH ranges if you need to adjust the mobile phase.

  • Alternative Purification: If HPLC fails, consider ion-exchange chromatography, which separates molecules based on charge. Your product, being cationic at neutral/acidic pH, should bind well to a cation-exchange resin.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is Nα-Fmoc-Nε-Boc-L-lysine the recommended starting material? A: This choice is based on the principle of orthogonal protection . The Fmoc group is base-labile (removed by piperidine), while the Boc group is acid-labile (removed by TFA).[2][5] This allows for the selective deprotection and modification of one amino group without affecting the other, which is critical for preventing unwanted side reactions like di-acetylation.

Q: What is the best coupling reagent for the amidation of the C-terminus with methylamine? A: For forming the amide bond, modern uronium/aminium-based coupling reagents are highly efficient and minimize racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice, typically used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Q: Are there alternative methods for Nα-acetylation? A: Yes. While acetic anhydride is common, you can also use acetyl chloride. However, acetic anhydride is generally preferred as it is less aggressive and the byproduct (acetic acid) is easier to remove than HCl. The reaction is typically performed in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) with a base (DIPEA) to neutralize the generated acid.[6]

Q: What are the most important quality control (QC) checkpoints? A: Perform LC-MS analysis at the completion of each of the four main steps. This allows you to confirm the identity of your intermediate and assess its purity before committing it to the next stage of the synthesis. This prevents wasting time and reagents on a failed reaction sequence.

Section 4: Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nε-Boc-L-lysin-N'-methylamide

  • Dissolve Nα-Fmoc-Nε-Boc-L-lysine (1.0 eq) in DMF.

  • Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir for 5 minutes at room temperature for pre-activation.

  • Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Nα-Fmoc Deprotection

  • Dissolve the crude product from Protocol 1 in a solution of 20% piperidine in DMF.

  • Stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture under high vacuum to remove piperidine and DMF.

  • Co-evaporate with toluene or another suitable solvent to ensure complete removal of piperidine. The resulting crude amine is used directly in the next step.

Protocol 3: Nα-Acetylation

  • Dissolve the crude amine from Protocol 2 in DCM.

  • Add DIPEA (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, wash the organic layer with water and brine, then dry over sodium sulfate and concentrate.

Protocol 4: Nε-Boc Deprotection and Purification

  • Prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, 2.5% TIS.

  • Dissolve the crude Nα-acetylated intermediate from Protocol 3 in the cleavage cocktail.

  • Stir at room temperature for 2-3 hours.

  • Concentrate the TFA solution under a stream of nitrogen or by rotary evaporation (use a base trap).

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge or filter to collect the solid, wash with more cold ether, and dry under vacuum.

  • Purify the final compound by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product as a TFA salt.

Section 5: Data Summary Table

The following table summarizes the expected molecular weights for the key species in the synthesis.

Compound NameAbbreviationMolecular Weight ( g/mol )Notes
Nα-Fmoc-Nε-Boc-L-lysineFmoc-Lys(Boc)-OH468.55Starting Material
Nα-Fmoc-Nε-Boc-L-lysin-N'-methylamideFmoc-Lys(Boc)-NHMe481.60Product of Step 1
Nε-Boc-L-lysin-N'-methylamideH-Lys(Boc)-NHMe259.36Product of Step 2 (Fmoc deprotection)
Nα-Acetyl-Nε-Boc-L-lysin-N'-methylamideAc-Lys(Boc)-NHMe301.40Product of Step 3 (Acetylation)
This compoundAc-Lys-NHMe201.27Final Product (as free base)[7]
Di-acetylated byproductAc-Lys(Ac)-NHMe243.30Potential +42 Da impurity

References

  • Zhang, Y., et al. (2019). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances, 9(13), 7381-7388. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected amino acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedure used to obtain Nα-acylation lysine based derivatives. Retrieved from [Link]

  • Gierasch, L. M., et al. (2011). Energetically Unfavorable Amide Conformations for N6-Acetyllysine Side Chains in Refined Protein Structures. Biochemistry, 50(29), 6416–6426. Retrieved from [Link]

  • Lammers, M., et al. (2023). In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. Retrieved from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Bio-Synthesis Inc. (2008). N-Terminal Acetylation Amidation Peptides. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N6-Acetyl-L-lysine. Retrieved from [Link]

  • Wießner, A., et al. (2020). Synthesis of N‐acetyl‐L‐homolysine by the Lossen rearrangement and its application for probing deacetylases and binding modules. Journal of Peptide Science, 26(10), e3274. Retrieved from [Link]

  • Saadi, J., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2978. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting guide for solid-phase peptide synthesis of acetylated peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) of N-terminally acetylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific modification. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My final peptide shows a mix of acetylated and non-acetylated product. What causes incomplete acetylation and how can I fix it?

Answer:

Incomplete N-terminal acetylation is a frequent issue in SPPS, leading to heterogeneity in the final product and complicating purification. The primary cause is often insufficient reactivity of the acetylating agent or steric hindrance at the N-terminus of the peptide sequence.

Underlying Causes:

  • Steric Hindrance: Bulky amino acid residues near the N-terminus can physically block the approach of the acetylating agent. This is particularly common with residues like Valine, Isoleucine, or if the peptide has formed secondary structures on the resin.[1]

  • Inefficient Reagent Activation/Concentration: The concentration and reactivity of your acetylation cocktail are critical. A dilute or poorly chosen reagent may not be sufficient to drive the reaction to completion, especially for difficult sequences.[1]

  • Poor Resin Swelling: If the resin is not adequately swollen, the reactive sites on the growing peptide chains are not fully accessible to the reagents in the solution.[2]

  • Premature Termination: In some cases, what appears to be non-acetylated full-length peptide could be a truncated sequence that was capped during a previous cycle and thus has a free N-terminus after cleavage.

Troubleshooting Protocol:

  • Optimize the Acetylation Cocktail: The most common and effective method for N-terminal acetylation on-resin is treatment with a solution of acetic anhydride.[3][4] A typical capping mixture consists of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) or pyridine in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[2][5]

  • Increase Reagent Excess and Reaction Time: For sequences prone to difficult acetylation, increasing the molar excess of acetic anhydride and DIEA can improve yields. Extending the reaction time from the standard 30 minutes to 1-2 hours, or even performing a double acetylation, can also be beneficial.[2]

  • Perform a Test Cleavage and Analysis: Before committing the entire batch of resin, cleave a small sample after the acetylation step and analyze it by mass spectrometry (MS).[6][7] This will confirm the extent of acetylation and help you decide if a second acetylation is necessary. A successful acetylation will result in a mass shift of +42 Da.[6][8]

  • Consider Alternative Acetylating Agents: For particularly stubborn sequences, more potent acetylating agents can be employed. A newer, highly efficient method utilizes malonic acid as a precursor to form a reactive ketene intermediate in situ.[9][10][11]

ParameterStandard ProtocolTroubleshooting Protocol
Acetylation Reagent 10-20% Acetic Anhydride in DMF with DIEA20-25% Acetic Anhydride in DMF/DCM with DIEA, or Malonic Acid based method
Reagent Excess 5-10 equivalents10-20 equivalents or more
Reaction Time 20-30 minutes1-2 hours, or perform the reaction twice (double capping)
Verification Final product MSTest cleavage and MS analysis immediately after acetylation

2. I'm observing unexpected side-products in my crude peptide after cleavage. What are common side reactions during N-terminal acetylation?

Answer:

While N-terminal acetylation is a relatively straightforward reaction, several side reactions can occur, leading to impurities that can be difficult to remove.

Common Side Reactions:

  • O-Acetylation of Serine, Threonine, and Tyrosine: The hydroxyl groups in the side chains of Ser, Thr, and Tyr residues are nucleophilic and can be acetylated by acetic anhydride, especially under basic conditions.[12][13] This side reaction is often reversible under acidic cleavage conditions (like with TFA), but some O-acetylated product may persist.

  • Acetylation of Lysine Side Chains: If the epsilon-amino group of Lysine is not properly protected (e.g., with a Boc group), it will be readily acetylated along with the N-terminus.

  • Diketopiperazine (DKP) Formation: This is more of a general SPPS problem but can be exacerbated by the conditions used for acetylation. If the N-terminal two residues are prone to cyclization (e.g., sequences containing Pro or Gly), DKP formation can lead to chain termination and cleavage from the resin.[14][15]

  • Aspartimide Formation: Peptides containing Aspartic acid are susceptible to aspartimide formation, a base-catalyzed rearrangement.[1][16] This side reaction is mass neutral, making the resulting impurity very difficult to separate from the desired peptide.[1]

Preventative Measures and Solutions:

  • For O-Acetylation:

    • Ensure that the side-chain protecting groups for Ser, Thr, and Tyr are stable to the acetylation conditions.

    • If O-acetylation is still a problem, consider using a milder acetylation protocol or a different acetylating agent.

    • Some sources suggest that additives like 2,4-dinitrophenol can help prevent O-acetylation during coupling with active esters, a principle that may be applicable here.[13]

  • For Lysine Acetylation:

    • Always use a stable side-chain protecting group for Lysine (e.g., Fmoc-Lys(Boc)-OH) during peptide synthesis.

  • For DKP and Aspartimide Formation:

    • These are sequence-dependent issues. If you are working with a problematic sequence, consider using specialized derivatives like pseudoproline dipeptides or DMB-dipeptides to disrupt secondary structure formation that can promote these side reactions.

3. How can I confirm that my peptide is successfully acetylated before I proceed with purification?

Answer:

Verifying the success of the acetylation step is crucial to avoid wasting time and resources on purifying a failed synthesis. Mass spectrometry is the most definitive method for this.

Verification Workflow:

  • Small-Scale Test Cleavage: After the on-resin acetylation step, take a small sample of the peptide-resin (a few milligrams).

  • Cleavage and Deprotection: Treat this small sample with a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.[17]

  • Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge to pellet the peptide, and then dissolve the crude peptide in a suitable solvent for mass spectrometry analysis (e.g., water/acetonitrile with 0.1% formic acid).[17]

  • Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or ESI-MS.[18]

    • Expected Result: Compare the observed molecular weight with the theoretical molecular weight of the acetylated peptide. A successful acetylation will show an increase of 42.0106 atomic mass units (amu) compared to the non-acetylated peptide, corresponding to the addition of a C2H2O group.[8]

    • Troubleshooting: If you see a significant peak corresponding to the mass of the non-acetylated peptide, your acetylation was incomplete. If you see neither the acetylated nor the non-acetylated peptide, there may have been a problem with a previous coupling step.

4. My acetylated peptide is proving difficult to purify by RP-HPLC. What are some common issues and how can I optimize the purification?

Answer:

Acetylation can alter the chromatographic behavior of a peptide, sometimes making purification more challenging. N-terminal acetylation removes a positive charge, which generally increases the peptide's overall hydrophobicity and can lead to earlier elution times on reversed-phase HPLC compared to its non-acetylated counterpart.[19]

Common Purification Challenges and Solutions:

  • Poor Solubility: The neutralization of the N-terminal charge can sometimes decrease the solubility of the peptide in the aqueous mobile phase, leading to peak broadening or precipitation on the column.

    • Solution: Try adding a small amount of an organic acid like formic acid or acetic acid to the mobile phases to improve solubility. For very hydrophobic peptides, you might need to use a different organic modifier like isopropanol instead of acetonitrile.

  • Co-elution with Deletion Sequences: A common impurity in SPPS is the presence of "deletion sequences," which are peptides missing one or more amino acids. If a deletion occurs early in the synthesis, the resulting truncated peptide will also be acetylated and may have a similar retention time to the full-length product.

    • Solution: Optimize your HPLC gradient to improve resolution. A shallower gradient over a longer run time can often separate closely eluting species.[20][21] Experimenting with different C18 column chemistries or even different separation modes like ion-exchange chromatography could also be beneficial.[22]

  • Presence of Hard-to-Remove Side-Products: As discussed in FAQ 2, side reactions like aspartimide formation can create impurities that are nearly impossible to separate by RP-HPLC due to their similar mass and hydrophobicity.[1]

    • Solution: In this case, prevention is key. If you suspect such side-products, it is best to re-synthesize the peptide using optimized conditions and protecting groups to minimize their formation from the outset.

Optimized RP-HPLC Protocol for Acetylated Peptides:

ParameterRecommended Starting ConditionsOptimization Strategies
Column C18, 5 µm, 100-300 Å pore sizeTry different C18 phases (e.g., C8) or a different manufacturer.
Mobile Phase A 0.1% TFA in WaterCan substitute TFA with 0.1% Formic Acid for better MS compatibility.
Mobile Phase B 0.1% TFA in AcetonitrileTry a shallower gradient (e.g., 0.5% B/min). For hydrophobic peptides, try Isopropanol.
Flow Rate 1 mL/min for analytical, adjust for prepSlower flow rates can sometimes improve resolution.
Detection 214 nm and 280 nm214 nm for the peptide backbone, 280 nm for Trp and Tyr residues.

Visual Workflows

Acetylation_Workflow cluster_synthesis On-Resin Synthesis cluster_verification Verification cluster_outcome Process Decision Start Start Fmoc_Deprotection Final Fmoc Deprotection Acetylation N-Terminal Acetylation (Acetic Anhydride, DIEA, DMF) Wash Wash Resin (DMF, DCM) Test_Cleavage Small-Scale Test Cleavage Wash->Test_Cleavage MS_Analysis Mass Spectrometry Analysis (+42 Da shift?) Test_Cleavage->MS_Analysis Proceed Proceed to Full-Scale Cleavage MS_Analysis->Proceed Yes Repeat_Acetylation Repeat Acetylation Step MS_Analysis->Repeat_Acetylation No Repeat_Acetylation->Acetylation

Troubleshooting_Tree Problem Problem: Incomplete Acetylation (Confirmed by MS) Cause1 Potential Cause: Steric Hindrance / Aggregation Problem->Cause1 Cause2 Potential Cause: Insufficient Reagent Activity Problem->Cause2 Cause3 Potential Cause: Poor Resin Swelling Problem->Cause3 Solution1 Solution: - Use chaotropic salts - High-temperature coupling - Use pseudoproline dipeptides Cause1->Solution1 Solution2 Solution: - Increase reagent excess (10-20x) - Increase reaction time (1-2h) - Perform double acetylation Cause2->Solution2 Solution3 Solution: - Ensure adequate swelling time in DMF/DCM - Check for resin shrinking Cause3->Solution3

References

  • Amblard, M., Fehrentz, J. -A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Unwin, R. D., & Griffiths, J. R. (2011). Validation of Protein Acetylation by Mass Spectrometry. PMC. [Link]

  • Biotideapeptide. (n.d.). Methods for Detecting Protein Acetylation. Biotay. [Link]

  • Chandra, K., Roy, T., Naoum, J., Gilon, C., Gerber, R. B., & Friedler, A. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 12(3), 395-400. [Link]

  • Walker, J. M. (Ed.). (2009). Positional Proteomics. Humana Press.
  • Rehman, A., & Siddiqui, S. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-8.
  • Lee, D. Y., Teyssier, C., Strahl, B. D., & Stallcup, M. R. (2008). Strategy for Determination of in Vitro Protein Acetylation Sites by Using Isotope-Labeled Acetyl Coenzyme A and Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 80(16), 6178–6189. [Link]

  • CD Formulation. (n.d.). Acetylated Peptide Synthesis. [Link]

  • Chandra, K., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. ResearchGate. [Link]

  • Yefimov, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Rehman, A., & Siddiqui, S. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Bodanszky, M., & Martinez, J. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-7. [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Ascensus Specialties. (2025). Reliable Reagents for Scalable Peptide Manufacturing. [Link]

  • Chandra, K., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing. [Link]

  • Kates, S. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]

  • CEM Corporation. (n.d.). Automated N-Terminal Acetylation. [Link]

  • Li, Z., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]

  • Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Wöhr, T., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 328, 1-38. [Link]

  • Gless, C., et al. (2025). Backbone cleavage of peptides and proteins via cysteine S-fluoroacetylation. Chemical Communications. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-8. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • LifeTein. (2025). Should My Peptide Be Acetylated?. [Link]

  • Reja, R., et al. (2019). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules. [Link]

  • Drazic, A., & Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. PMC. [Link]

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Technical Support Center: Ac-Lys-NHMe Purity Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-α-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this acetylated lysine derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purification of Ac-Lys-NHMe.

Q1: What is a typical synthetic route for Ac-Lys-NHMe, and what are the critical steps affecting purity?

A1: Ac-Lys-NHMe is a modified amino acid derivative. A common and logical synthetic pathway involves a solution-phase approach starting with a differentially protected lysine precursor. The purity of the final product is highly dependent on the efficiency and cleanliness of each step.

A representative synthesis involves:

  • Starting Material Selection: Begin with an N-α-protected and N-ε-protected lysine, such as Fmoc-Lys(Boc)-OH. The choice of orthogonal protecting groups (Fmoc and Boc) is critical for selective removal and modification.

  • C-Terminus Amidation: Couple the carboxylic acid of Fmoc-Lys(Boc)-OH with methylamine using a standard peptide coupling reagent (e.g., HBTU, HATU) to form the methylamide.

  • N-α-Deprotection: Selectively remove the N-α-Fmoc group using a mild base, typically a solution of piperidine in an organic solvent like DMF.

  • N-α-Acetylation: Acetylate the newly freed α-amino group using an acetylating agent such as acetic anhydride. This step must be performed carefully to avoid acetylation of the still-protected ε-amino group.

  • N-ε-Deprotection (Final Cleavage): Remove the side-chain Boc protecting group using a strong acid, typically Trifluoroacetic Acid (TFA). This step is notorious for generating side products if not handled correctly.[1]

  • Purification: The crude product is then purified, most commonly by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]

The most critical steps impacting purity are the coupling reaction, the deprotection steps which can be incomplete, and the final acidic cleavage which can generate reactive species leading to side products.[4][5][6]

Q2: Why is RP-HPLC the preferred method for purifying Ac-Lys-NHMe?

A2: RP-HPLC is the gold standard for peptide and peptide-derivative purification for several reasons.[7][8] It separates molecules based on their hydrophobicity.[3] For Ac-Lys-NHMe, this allows for the efficient separation of the target molecule from common synthesis-related impurities, which often have different polarity profiles. These impurities can include:

  • Deletion sequences (e.g., unacetylated Lys-NHMe): These are more polar.

  • Molecules with residual protecting groups (e.g., Ac-Lys(Boc)-NHMe): These are significantly more hydrophobic.[5]

  • Products of side-reactions from cleavage: These often have altered hydrophobicity.[9]

The use of volatile mobile phases, such as acetonitrile and water with TFA, allows for the easy removal of the solvent after purification by lyophilization, yielding the purified peptide as a stable powder.[2]

Q3: What are the primary analytical techniques used to assess the purity of the final Ac-Lys-NHMe product?

A3: A combination of analytical techniques is essential to confirm both the purity and identity of your synthetic product.

  • Analytical RP-HPLC: This is used to determine the percentage purity of the sample. A high-resolution column is used to separate the main product from any impurities, and purity is calculated based on the relative peak areas detected by UV absorbance (typically at 210-230 nm).[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this application.[11] It couples the separation power of HPLC with the detection capability of mass spectrometry. This allows you to get a mass for the main peak, confirming it is your target product (Ac-Lys-NHMe, MW: 201.27 g/mol ), and also to get masses for the impurity peaks, which is crucial for identifying their structures and troubleshooting the synthesis.[12]

Part 2: Troubleshooting Guide

This section provides specific, in-depth solutions to common problems encountered during the purification of Ac-Lys-NHMe.

Issue 1: My analytical HPLC of the crude product shows a complex mixture with multiple peaks.

Q: My main peak has the correct mass, but I see significant peaks both before (earlier retention time) and after (later retention time) it on the C18 column. What are they?

A: This is a classic purity profile resulting from issues in the final deprotection and preceding steps. Let's break down the likely identities of these impurities based on their chromatographic behavior.

  • Early Eluting Peaks (More Polar): These are molecules that are less hydrophobic than your target product. A likely candidate is Lys-NHMe , where the N-α-acetylation step was incomplete. The free amino group makes the molecule more polar, causing it to elute earlier. Another possibility is hydrolyzed starting material from the coupling step.

  • Late Eluting Peaks (More Hydrophobic): These impurities are more non-polar than your product. The most common culprit is Ac-Lys(Boc)-NHMe , where the final TFA cleavage failed to completely remove the tert-Butyloxycarbonyl (Boc) protecting group from the lysine side chain.[5] The bulky, greasy Boc group dramatically increases hydrophobicity. Another possibility is side-products formed from the reaction of t-butyl cations (generated from the Boc group during cleavage) with the product molecule.[9]

Visualizing the Problem: Impurity Profile on RP-HPLC

The following diagram illustrates a typical troubleshooting thought process when analyzing a crude HPLC chromatogram.

G cluster_0 HPLC Analysis of Crude Ac-Lys-NHMe Start Crude HPLC Chromatogram Impurity_Check Multiple Peaks Observed? Start->Impurity_Check Correct_Mass Main Peak has Correct Mass? Impurity_Check->Correct_Mass Yes Success Purity >95% Proceed to Lyophilization Impurity_Check->Success No (Single Peak) Side_Peaks Analyze Side Peaks Correct_Mass->Side_Peaks Yes Synthesis_Error Major Synthesis Failure Re-evaluate entire route Correct_Mass->Synthesis_Error No Early_Peaks Early_Peaks Side_Peaks->Early_Peaks Early Eluting Peaks (More Polar) Late_Peaks Late_Peaks Side_Peaks->Late_Peaks Late Eluting Peaks (More Hydrophobic) ID_Early ID_Early Early_Peaks->ID_Early Likely Incomplete Acetylation (e.g., Lys-NHMe) ID_Late ID_Late Late_Peaks->ID_Late Likely Incomplete Deprotection (e.g., Ac-Lys(Boc)-NHMe) or Cleavage Side-Product Solution_Early Solution: Optimize Acetylation Step ID_Early->Solution_Early Solution_Late Solution: Optimize Final Cleavage Step ID_Late->Solution_Late

Caption: Troubleshooting flowchart for HPLC purity analysis.

Table 1: Common Impurities and Their Mass Signatures
Impurity NameStructureMass Change from ProductLikely Cause
Incomplete AcetylationLys-NHMe-42.04 DaInefficient N-α-acetylation
Incomplete DeprotectionAc-Lys(Boc)-NHMe+100.08 DaIncomplete final TFA cleavage
t-butyl AdductAc-Lys(tBu)-NHMe+56.11 DaSide reaction during TFA cleavage[9]
Unreacted PrecursorFmoc-Lys(Boc)-NHMe+322.16 DaIncomplete Fmoc deprotection

Issue 2: My HPLC purity is low (<90%) after initial purification. How can I optimize the purification protocol?

Q: I performed a standard preparative HPLC run, but my collected fractions are still not pure enough. What parameters can I change to improve the separation?

A: Achieving high purity often requires methodical optimization of your HPLC conditions. Poor separation between your product and a closely eluting impurity is a common challenge. The key is to manipulate the mobile phase gradient to increase the resolution.

Causality: The separation in RP-HPLC is governed by the differential partitioning of analytes between the hydrophobic stationary phase (e.g., C18) and the polar mobile phase. By changing the rate at which the organic solvent (acetonitrile) is introduced (the gradient), you can fine-tune this partitioning to resolve closely related compounds. A shallower gradient increases the time analytes spend interacting with the column, providing more opportunity for separation.[7]

Experimental Protocol: HPLC Gradient Optimization for Ac-Lys-NHMe

This protocol assumes an impurity is eluting very close to your main product.

  • Scouting Run:

    • Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Run a fast "scouting" gradient from 5% to 95% B over 10 minutes to determine the approximate percentage of Acetonitrile (%B) at which your product elutes. Let's assume it elutes at 25% B.

  • Optimization Run (Shallow Gradient):

    • Design a new gradient centered around the elution percentage from the scouting run.

    • Gradient:

      • 0-2 min: Hold at 5% B.

      • 2-22 min: Linear gradient from 15% B to 35% B (This is a 1% B/min gradient, much shallower than the initial scout).

      • 22-25 min: Ramp to 95% B (to wash the column).

      • 25-30 min: Hold at 95% B.

      • 30-31 min: Return to 5% B.

      • 31-36 min: Re-equilibrate at 5% B.

    • Analysis: This shallow gradient should significantly increase the separation (resolution) between your product and any closely eluting impurities.

  • Scale-Up to Preparative HPLC:

    • Once the optimal analytical gradient is established, scale it up for your preparative column, adjusting the flow rate according to the column diameter.

    • Collect fractions across the eluting peak(s) of interest.

    • Analyze each fraction by analytical HPLC/LC-MS to identify the pure fractions.

    • Pool the pure fractions (>98% or desired purity) and lyophilize.[2]

Table 2: HPLC Parameter Adjustments and Expected Outcomes
ParameterAdjustmentRationale & Expected Outcome
Gradient Slope Decrease (make shallower)Increases interaction time with the stationary phase, improving resolution between closely eluting peaks.[7]
Flow Rate DecreaseCan improve peak resolution by allowing more time for equilibrium between phases, but increases run time.
Column Chemistry Switch from C18 to C8C8 is less hydrophobic. This will decrease retention times for all compounds and may alter the selectivity, potentially resolving impurities that co-elute on C18.[13]
Temperature Increase (e.g., to 40°C)Decreases mobile phase viscosity and can improve peak shape and efficiency. May alter selectivity.[7]

Issue 3: My product is an oil or a sticky solid after lyophilization, making it difficult to handle. Can I crystallize it?

Q: My post-HPLC, lyophilized Ac-Lys-NHMe is not a free-flowing powder. How can I improve its physical form?

A: This is common for small, polar, and sometimes hygroscopic molecules, especially when isolated as a TFA salt. While lyophilization is effective for removing solvent, it doesn't guarantee a crystalline solid. Recrystallization is a powerful, classic purification technique that can both increase purity and provide a crystalline, easy-to-handle solid.[14][15]

Causality: Recrystallization works on the principle of differential solubility. A suitable solvent system is one in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. As the hot, saturated solution cools, the decreased solubility forces your product to crystallize out, leaving impurities behind in the solvent.

Visualizing the Workflow: Purification to Final Product Form

G cluster_1 From Crude Product to Pure Solid Crude Crude Ac-Lys-NHMe Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Lyophilize Pool Pure Fractions & Lyophilize Prep_HPLC->Lyophilize Product_Form Assess Physical Form Lyophilize->Product_Form Good_Solid Free-Flowing Powder (Final Product) Product_Form->Good_Solid Good Bad_Solid Oil / Sticky Solid Product_Form->Bad_Solid Poor Recrystallize Recrystallization Bad_Solid->Recrystallize Final_Crystals Crystalline Solid (Final Product) Recrystallize->Final_Crystals

Caption: Workflow from purification to final solid product.

Experimental Protocol: Recrystallization of Ac-Lys-NHMe TFA Salt
  • Solvent Screening (Small Scale):

    • Place a few milligrams of your oily product into several small test tubes.

    • Test solvent/anti-solvent systems. A good starting point for a polar molecule like Ac-Lys-NHMe is a polar solvent in which it is soluble (e.g., methanol, ethanol, isopropanol) and a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, hexane, ethyl acetate).

  • Recrystallization Procedure (Example: Isopropanol/Diethyl Ether):

    • Dissolve the crude or lyophilized product in a minimal amount of hot isopropanol. Add the solvent dropwise to the heated product until it just dissolves.

    • Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.

    • Slowly add diethyl ether (the anti-solvent) dropwise with gentle swirling until the solution becomes faintly cloudy (the point of saturation).

    • Stopper the flask and allow it to stand at room temperature. For better crystal formation and yield, subsequently store it at 4°C overnight.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

This process should yield your Ac-Lys-NHMe as a crystalline solid, which is purer and far easier to weigh and handle for subsequent experiments.

References

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]

  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). Peptide purification using HPLC?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • IP.com. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]

  • MDPI. (2020). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

Sources

Stability issues of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support guide for (S)-2-(Acetylamino)-6-amino-N-methylhexanamide. As Senior Application Scientists, we understand that ensuring the stability of your compound is paramount for reproducible and reliable experimental results. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you navigate potential stability challenges.

A Note on the Data: this compound is a specialized lysine derivative. As specific stability data for this exact molecule is not publicly available, this guide is built upon established principles of peptide and small molecule chemistry, drawing from authoritative data on analogous structures containing N-acetylamino, N-methylamide, and lysine-like functionalities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound in solution.

Q1: What are the primary chemical stability concerns for this molecule in an aqueous solution?

A1: The structure of this compound contains three key features susceptible to degradation in solution:

  • Two Amide Bonds: The molecule has an N-acetyl amide bond and a C-terminal N-methylamide bond. Amide bonds are susceptible to hydrolysis, which is the primary degradation pathway. This reaction breaks the amide bond, yielding a carboxylic acid and an amine.[1] The rate of this hydrolysis is highly dependent on pH and temperature.[2][3]

  • A Primary Amine: The ε-amino group (at the 6-position) is a potential site for unwanted reactions. One known degradation pathway for lysine and its derivatives is intramolecular cyclization to form a lactam, a reaction that can be accelerated by heat and specific pH conditions.[4]

  • A Chiral Center: The α-carbon is a stereocenter with the (S)-configuration. Under certain conditions, particularly basic pH, the proton on this carbon can be abstracted, leading to racemization—the conversion of the pure (S)-enantiomer into a mixture of (S) and (R) forms.[5][6] This can have significant implications for biological activity.

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is the most critical factor governing the stability of this molecule. Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds.[7]

  • Acidic Conditions (pH < 6): Acid catalysis protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] Studies on N-acylated amino acid amides show they can be surprisingly unstable under even mild acidic conditions (e.g., TFA/water mixtures).[9][10]

  • Neutral Conditions (pH ~7): While generally the point of maximum stability for many peptides, intramolecular catalysis, or "backbiting," can occur where the molecule's own functional groups (like the N-terminal amine) catalyze cleavage.[8][11]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis occurs via direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[1] This pathway often becomes dominant at higher pH values.[2] Furthermore, basic conditions significantly increase the rate of racemization.[5][6]

The optimal pH for stability is typically near-neutral but must be determined experimentally for each specific compound and buffer system.

Q3: What is the recommended temperature for storing solutions of this compound?

A3: As a general rule, lower temperatures are always better for preserving chemical stability. Increased temperature accelerates nearly all degradation pathways, including hydrolysis and racemization, by providing the necessary activation energy for these reactions.[3][4]

  • Long-term storage (>1 week): Store solutions frozen at -20°C or -80°C. Use aliquots to avoid repeated freeze-thaw cycles, which can also degrade the compound.

  • Short-term storage (24-72 hours): Store solutions at 2-8°C.

  • Working solutions (during an experiment): Keep solutions on ice whenever possible.

Q4: Which buffer systems are recommended for this compound?

A4: The choice of buffer is critical. The buffer's chemical nature can influence stability beyond just controlling pH.

  • Recommended Buffers: Phosphate buffers (e.g., PBS) and HEPES are generally good starting points for work in the pH 6.5-7.5 range as they are common in biological assays.

  • Buffers to Use with Caution: Buffers containing nucleophilic species (e.g., Tris, which has a primary amine) can potentially participate in reactions with the compound. Citrate buffers may chelate trace metals that could catalyze degradation. The compatibility of any buffer should be confirmed with a preliminary stability study.

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific stability-related problems encountered during experiments.

Issue 1: I am observing a progressive loss of my compound's activity or concentration over time.

This is a classic sign of chemical degradation. The goal is to identify the primary cause—hydrolysis, racemization, or other reactions.

G cluster_0 Start: Loss of Activity Observed cluster_1 Step 1: Initial Analysis cluster_2 Step 2: Hypothesis Generation cluster_3 Step 3: Forced Degradation Study cluster_4 Step 4: Identify Degradants & Solve Start Inconsistent results or loss of compound concentration Analyze Analyze sample by HPLC-UV or LC-MS Start->Analyze CheckPurity Does the chromatogram show new peaks or a decrease in the main peak area? Analyze->CheckPurity CheckPurity->Start No (Check other experimental variables) Hypothesis Potential Degradation Pathways CheckPurity->Hypothesis Yes Hydrolysis Amide Hydrolysis Hypothesis->Hydrolysis Racemization Racemization Hypothesis->Racemization Other Other Reactions (e.g., Lactam Formation) Hypothesis->Other ForcedDeg Perform Forced Degradation Study (See Protocol 2) Hypothesis->ForcedDeg Acid Acidic Stress (e.g., 0.1 M HCl) ForcedDeg->Acid Base Basic Stress (e.g., 0.1 M NaOH) ForcedDeg->Base Thermal Thermal Stress (e.g., 60°C) ForcedDeg->Thermal Oxidative Oxidative Stress (e.g., 3% H2O2) ForcedDeg->Oxidative AnalyzeDeg Analyze stressed samples by LC-MS to identify degradant masses Acid->AnalyzeDeg Base->AnalyzeDeg Thermal->AnalyzeDeg Oxidative->AnalyzeDeg Match Match degradant peaks from the experiment to forced degradation peaks AnalyzeDeg->Match Optimize Optimize storage/assay conditions (pH, Temp, Buffer) to minimize the identified degradation pathway Match->Optimize

Caption: Troubleshooting workflow for diagnosing compound instability.

Issue 2: I see new, unexpected peaks in my HPLC or LC-MS analysis. What could they be?

A2: New peaks are almost certainly degradation products or impurities. By understanding the likely degradation pathways, we can predict the mass of these new species. This is invaluable for identification by mass spectrometry.

Degradation PathwaySite of ModificationProduct StructureChange in Mass (Da)Causative Stress Condition
Hydrolysis 1 N-Acetyl Amide Bond(S)-2-Amino-6-amino-N-methylhexanamide-42.04 (Loss of Acetyl)Acid, Base, Heat
Hydrolysis 2 N-Methyl Amide Bond(S)-2-(Acetylamino)-6-aminohexanoic acid+1.01 (NHCH₃ to OH)Acid, Base, Heat
Lactam Formation ε-Amino GroupIntramolecular cyclization-18.02 (Loss of H₂O)Heat, Acid
Racemization α-Carbon(R)-enantiomer0 (No change)Base, Heat

Note: Racemization will not produce a new peak in standard reversed-phase HPLC but may be separable using a specialized chiral column.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability of your compound.

Protocol 1: Basic pH-Dependent Stability Assessment

This experiment determines the optimal pH for short-term storage and use of your compound.

Objective: To evaluate the stability of this compound over 24 hours at various pH values.

Materials:

  • Stock solution of the compound (e.g., 10 mM in DMSO or water).

  • A set of buffers (e.g., 100 mM Citrate pH 4.0, 100 mM Phosphate pH 7.0, 100 mM Borate pH 9.0).

  • HPLC or LC-MS system with a suitable C18 column.

Procedure:

  • Preparation: Dilute the compound stock solution to a final concentration of 100 µM in each of the test buffers (pH 4.0, 7.0, 9.0). Prepare enough volume for all time points.

  • Time Point Zero (T=0): Immediately after preparation, inject an aliquot of each pH sample into the HPLC/LC-MS. Record the peak area of the parent compound. This is your 100% reference.

  • Incubation: Store the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Subsequent Time Points: At specified intervals (e.g., T=2h, 4h, 8h, 24h), withdraw an aliquot from each pH solution and analyze it by HPLC/LC-MS.

  • Data Analysis: For each pH, calculate the percentage of the parent compound remaining at each time point relative to its T=0 peak area. Plot the percentage remaining versus time for each pH. The pH with the slowest decline in concentration is the most stable.

Protocol 2: Forced Degradation Study

This study is designed to rapidly identify the most likely degradation products, which is essential for developing a stability-indicating analytical method.[12][13][14]

Objective: To intentionally degrade the compound under harsh conditions to generate and identify potential degradation products.

Materials:

  • Compound stock solution.

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • Heating block or oven, UV lamp (for photostability, if needed).

  • LC-MS system for analysis.

Procedure:

  • Sample Preparation: Prepare five separate samples of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Control: No added stressor.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Heat the sample (e.g., at 60°C).

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, shorten the time; if too slow, increase the temperature or incubation time.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • LC-MS Analysis: Analyze all five samples (Control, Acid, Base, Oxidative, Thermal) by LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the major degradation peaks formed under each condition.

    • Use the mass spectrometer to determine the molecular weights of these new peaks and compare them to the predicted masses in Table 1. This helps confirm the degradation pathways.[15]

G cluster_hydrolysis Hydrolysis Pathways cluster_other Other Pathways Parent (S)-2-(Acetylamino)-6-amino- N-methylhexanamide Prod1 Product 1: (S)-2-Amino-6-amino- N-methylhexanamide (Loss of Acetyl) Parent->Prod1  Acid/Base/Heat (N-Acetyl Hydrolysis) Prod2 Product 2: (S)-2-(Acetylamino)-6- aminohexanoic acid (Amide to Acid) Parent->Prod2  Acid/Base/Heat (N-Methylamide Hydrolysis) Prod3 Product 3: Lysine Lactam Derivative (Intramolecular Cyclization) Parent->Prod3  Heat/Acid (Lactam Formation) Prod4 (R)-Enantiomer (Racemization) Parent->Prod4  Base/Heat (Racemization)

Caption: Predicted degradation pathways for this compound.

References
  • Coin, I., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link][9][10]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Available at: [Link][12]

  • PubMed. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. Available at: [Link][10]

  • Orem, C.A., & Kaufman, D.S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology. Available at: [Link][5]

  • Kaufman, D.S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology. Available at: [Link][6]

  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. Available at: [Link][16]

  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. CoLab. Available at: [Link][13]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link][14]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link][15]

  • Wang, Y., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. ResearchGate. Available at: [Link][4]

  • Bada, J.L. (1982). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society. Available at: [Link][17]

  • Guttman, A., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Publishing. Available at: [Link][2][8]

  • Bioinorganic Chemistry and Applications. (2023). Peptide Hydrolysis. Chemistry LibreTexts. Available at: [Link][1]

  • Brown, R.S. (2018). On the hydrolysis mechanisms of amides and peptides. Wiley Online Library. Available at: [Link][7]

  • Guttman, A., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ResearchGate. Available at: [Link][11]

Sources

Technical Support Center: Overcoming Poor Solubility of Acetylated Peptides During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acetylated Peptides

N-terminal acetylation is a common and crucial modification in peptide synthesis, often performed to mimic the native structure of proteins, enhance stability by preventing degradation by aminopeptidases, or modulate biological activity.[1][2] The process involves adding an acetyl group to the N-terminus of the peptide, which neutralizes the positive charge of the terminal amine.[1] While beneficial, this modification can significantly increase the hydrophobicity of the peptide, leading to severe solubility challenges both during solid-phase peptide synthesis (SPPS) and after cleavage.

These challenges arise from a phenomenon known as on-resin aggregation. As the peptide chain elongates, particularly with hydrophobic or β-branched amino acids (Val, Ile, Leu), it can fold into secondary structures like β-sheets.[3] These structures are stabilized by intermolecular hydrogen bonds between peptide backbones, causing the peptide-resin matrix to become poorly solvated, which physically blocks reagents from accessing the reactive sites.[4][5] This leads to incomplete deprotection and coupling reactions, resulting in low yields and a high proportion of deletion sequences. N-terminal acetylation can exacerbate this issue by removing a key charge that aids in solvation.

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to diagnose and overcome solubility and aggregation problems encountered when synthesizing acetylated peptides.

Troubleshooting Guide: On-Resin Aggregation & Synthesis Failure

This section addresses specific issues you may encounter during the synthesis of an acetylated peptide.

Q1: My synthesis is performing poorly. How can I confirm that on-resin aggregation is the cause?

Answer: Identifying on-resin aggregation early is key to salvaging a synthesis. There are several tell-tale signs:

  • Visual Inspection of the Resin: The most direct indicator is a visible shrinking or clumping of the resin beads. A well-solvated peptide-resin matrix should appear swollen and flow freely. Aggregation causes the matrix to collapse.[6]

  • Slow or Incomplete Fmoc Deprotection: If you monitor the Fmoc deprotection step spectrophotometrically, aggregation is often indicated by slow, tailing release of the Fmoc group.[7] In a batch reactor, you may notice that the deprotection solution (piperidine in DMF) is not as intensely yellow/blue as expected.

  • Failed Coupling Reactions: A positive Kaiser test (or other amine test) after a coupling step indicates unreacted free amines. However, in cases of severe aggregation, the core of the resin beads may become inaccessible, leading to a false negative result where the surface appears fully coupled, but the interior is not.

  • Physical Resistance: When mixing the resin (e.g., with nitrogen bubbling or shaking), you may notice the resin bed is difficult to agitate, appearing as a solid clump rather than a free-flowing slurry.

Q2: I've confirmed aggregation. My resin has shrunk and coupling is incomplete. What immediate steps can I take to rescue the current cycle?

Answer: Once aggregation is detected, the primary goal is to disrupt the intermolecular hydrogen bonds and re-solvate the peptide-resin matrix.

  • Switch to a Stronger Solvent System: Standard DMF may not be sufficient. Switch to more polar aprotic solvents which are more effective at disrupting hydrogen bonds.[8]

    • N-Methyl-2-pyrrolidone (NMP): Often the first choice as a replacement for DMF. It has superior solvating properties for many "difficult sequences."[6][8]

    • Dimethyl Sulfoxide (DMSO): An excellent hydrogen bond disrupter. It can be used pure or as a co-solvent (e.g., 25% DMSO in NMP) for both the coupling and deprotection steps.[6][9]

    • "Magic Mixture": A well-known cocktail for highly hydrophobic peptides, consisting of DCM/DMF/NMP (1:1:1), can significantly improve solvation.[3][4]

  • Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 40-55°C) can increase reaction kinetics and help disrupt secondary structures.[6] This should be done with caution to avoid side reactions.

  • Incorporate Chaotropic Agents: These are salts that disrupt the structure of solvents and interfere with non-covalent interactions like hydrogen bonds.[10][11] Before the coupling step, wash the resin with a solution of a chaotropic salt in DMF or NMP, or add it directly to the coupling mixture.[6][12]

    • Examples: 0.8 M LiCl, 0.8 M NaClO₄, or 4 M KSCN.[12]

  • Sonication: Gently sonicating the reaction vessel for short periods can mechanically break up clumps of resin and improve solvent penetration.[6]

Q3: My sequence is extremely difficult, and the standard rescue protocols are not working. What advanced chemical strategies should I consider for resynthesis?

Answer: For sequences that are inherently prone to severe aggregation, prophylactic measures must be designed into the synthesis strategy from the beginning. The goal is to internally disrupt the peptide's ability to form stable secondary structures.

  • Incorporate Pseudoproline Dipeptides: These are derivatives of Ser or Thr that are introduced during synthesis. They create a "kink" in the peptide backbone, mimicking the structure of proline and efficiently disrupting the formation of β-sheets.[3][12] The original Ser or Thr residue is regenerated upon final cleavage with TFA. For maximum effect, they should be spaced approximately every 6-7 residues within the problematic sequence.[12]

  • Use Backbone Amide Protection: This is one of the most effective strategies. A temporary protecting group is installed on the backbone amide nitrogen of an amino acid, physically preventing it from participating in hydrogen bonding.[6]

    • Hmb/Dmb Protected Amino Acids: Amino acids protected with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are commercially available.[12] Incorporating one of these residues every 6-7 amino acids can completely abolish aggregation.[6] These groups are stable during synthesis and are removed during the final TFA cleavage.

  • Choose an Optimal Resin:

    • Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of interchain aggregation.[13]

    • PEG-based Resins: Resins like NovaSyn® TG or PEGA have polyethylene glycol (PEG) chains that create a more polar, "peptide-like" environment, which can improve solvation of the growing peptide.[12]

Troubleshooting Strategy Decision Workflow

G start Synthesis Failed (Low Yield, Impure Product) check_resin Observe Resin: Is it shrunken or clumped? start->check_resin rescue Immediate Rescue Protocol check_resin->rescue Yes resynthesize Plan Resynthesis check_resin->resynthesize No / Unsure (Proceed to advanced options) solvent Change Solvent (NMP, DMSO, Magic Mixture) rescue->solvent backbone_mod Incorporate Backbone Modification (Pseudoproline, Hmb/Dmb) resynthesize->backbone_mod additives Use Additives (Chaotropic Salts, Heat) solvent->additives end_rescue Continue Synthesis & Monitor additives->end_rescue resin_choice Optimize Resin (Low-Load, PEG-based) backbone_mod->resin_choice end_resynth Perform Optimized Synthesis resin_choice->end_resynth

Caption: Decision workflow for troubleshooting difficult acetylated peptide synthesis.

Frequently Asked Questions (FAQs)

Q: Why does N-terminal acetylation specifically worsen solubility? A: The free N-terminal amine of a peptide is protonated at neutral pH, carrying a positive charge. This charge significantly contributes to the peptide's overall polarity and its ability to interact with polar solvents like water or DMF. Acetylation replaces this amine with a neutral acetyl group, thereby removing a key positive charge.[1] This can decrease the peptide's polarity and increase its overall hydrophobicity, making it more prone to aggregate, especially if the underlying sequence already contains many hydrophobic residues.[14][15]

Q: How can I predict if my acetylated peptide sequence will be difficult to synthesize? A: While prediction is not always perfect, several factors strongly suggest a sequence will be difficult:

  • High Hydrophobicity: A sequence with over 40% hydrophobic residues (A, V, L, I, M, F, W, P) is a red flag.[14]

  • β-branched Residues: Long stretches of consecutive β-branched amino acids like Val, Ile, and Thr are particularly problematic as they promote β-sheet formation and are sterically hindered during coupling.[3][14]

  • Sequence Length: Aggregation is less common in peptides shorter than 5-6 residues but becomes more likely as the chain elongates, often peaking between residues 6 and 20.[6]

  • Aggregation Parameters: Computational tools and aggregation parameter scales, which assign a propensity for aggregation to each amino acid, can be used to score a sequence for its likelihood to cause problems.[16][17]

Q: What is the difference between on-resin aggregation and the poor solubility of the final, cleaved peptide? A: They are related but distinct issues.

  • On-Resin Aggregation occurs during synthesis while the peptide is still attached to the solid support. It is a process that hinders the chemical reactions (deprotection and coupling), leading to a failed synthesis and an impure crude product.[4]

  • Poor Solubility of the Cleaved Peptide refers to the difficulty of dissolving the final, purified lyophilized product in a desired solvent for downstream applications.[18]

While a peptide that aggregates on-resin is very likely to be poorly soluble after cleavage, the strategies to address the two problems differ. On-resin issues are tackled with the synthesis chemistry described above, whereas post-synthesis solubility is addressed by testing various solvents, pH adjustments, and using additives like DMSO or acetonitrile in the final formulation.[15]

Q: For a difficult acetylated peptide, when should I choose Boc vs. Fmoc chemistry? A: While Fmoc/tBu is the most common strategy today, Boc/Bzl chemistry is known to be superior for many "difficult sequences."[3][13] The repeated TFA deprotection steps in Boc chemistry keep the growing peptide-resin in a more protonated and solvated state, which helps to disrupt the formation of intermolecular hydrogen bonds. In contrast, the neutral conditions of Fmoc synthesis, combined with the basic piperidine deprotection, can sometimes promote aggregation. Therefore, if a sequence proves intractable with Fmoc chemistry, switching to a Boc-based strategy is a valid and powerful alternative.[3]

Data & Visualization

Summary of Troubleshooting Strategies
StrategyMechanism of ActionWhen to UseKey Considerations
Solvent Exchange (NMP, DMSO) Disrupts intermolecular H-bonds through stronger solvation of the peptide backbone.[6][8][9]First-line defense when aggregation is observed (resin shrinking, slow reactions).NMP is an excellent all-around replacement for DMF. DMSO is more powerful but can be harder to remove.
Chaotropic Salts (LiCl, NaClO₄) Disrupts ordered solvent structure and weakens hydrophobic interactions causing aggregation.[6][10][11]For moderate to severe aggregation where solvent exchange alone is insufficient.Must be thoroughly washed out after the coupling step. Can increase costs.
Elevated Temperature Increases kinetic energy, disrupting weak H-bonds and improving reaction rates.[6]Can be combined with other strategies to improve coupling efficiency.Risk of side reactions (e.g., racemization) increases. Use with caution and validated protocols.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, physically preventing stable β-sheet formation.[3][12]Prophylactic measure for sequences known or predicted to be difficult, especially at Ser/Thr positions.Must be planned in advance. Placement is critical for maximum effect (every 6-7 residues).
Backbone Protection (Hmb, Dmb) A bulky group on the backbone amide nitrogen sterically hinders H-bond formation.[6][12]Gold standard for extremely difficult or long sequences where other methods fail.Most effective but also most expensive option. Requires purchase of special protected amino acids.
Low-Load / PEG Resin Reduces interchain interactions by increasing space between peptide chains or improving solvation.[12][13]Good general practice for any peptide over ~20 amino acids or with known aggregation propensity.May result in a lower overall yield of peptide per gram of resin.
Mechanism of Backbone Protection

G cluster_0 A) On-Resin Aggregation (Unprotected) cluster_1 B) Disruption via Backbone Protection p1 ---[AA]---[AA]---NH---C=O---[Resin] p2 ---[AA]---[AA]---NH---C=O---[Resin] p1->p2 H-Bond p3 ---[AA]---[AA]---NH---C=O---[Resin] p2->p3 H-Bond bp1 ---[AA]---N(Hmb)---C=O---[Resin] bp2 ---[AA]---[AA]---NH---C=O---[Resin] bp3 ---[AA]---N(Hmb)---C=O---[Resin] label_steric Steric Hindrance Prevents H-Bonding

Sources

Technical Support Center: Preventing Racemization During the Synthesis of Chiral Amino Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to racemization during the synthesis of chiral amino amides and peptides. Maintaining stereochemical integrity is critical, as the biological activity of these molecules is intrinsically linked to their three-dimensional structure. This resource provides in-depth, experience-based answers to common challenges, explains the underlying chemical mechanisms, and offers validated protocols to ensure the synthesis of enantiomerically pure products.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization

This section addresses the foundational concepts of racemization in the context of amino amide and peptide synthesis.

Q1: What exactly is racemization in the context of amino amide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid, typically the naturally occurring L-form, converts into a mixture of both L- and D-enantiomers during a chemical reaction.[1][2] This loss of stereochemical integrity at the alpha-carbon (α-carbon) leads to the formation of a diastereomeric product, which can be difficult to separate and can significantly alter the biological and therapeutic properties of the target molecule.[1]

Q2: What is the primary chemical mechanism responsible for racemization during amide bond formation?

A2: The predominant mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process is base-catalyzed and occurs in two main steps:

  • Activation and Cyclization: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent. This activated intermediate can then undergo an intramolecular attack by the carbonyl oxygen of the N-protecting group, forming the five-membered oxazolone ring.[3][4]

  • Enolization and Racemization: The proton on the chiral α-carbon of the oxazolone is now highly acidic. A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate.[1][2][4] The incoming amine nucleophile can then attack this planar intermediate from either face, leading to a mixture of the desired L-product and the undesired D-diastereomer.[1]

A less common pathway, known as direct enolization or direct α-abstraction, involves the direct removal of the α-proton from the activated amino acid by a strong base, without proceeding through an oxazolone.[1][5]

RacemizationMechanism cluster_activation Activation & Cyclization L_AA L-Amino Acid (N-Protected) Activated_Ester Activated Intermediate L_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization L_Product L-Amino Amide (Desired Product) Activated_Ester->L_Product + Amine (Direct Coupling) Enolate Achiral Enolate Oxazolone->Enolate + Base (-H⁺) D_Product D-Amino Amide (Incorrect Stereoisomer) Enolate->D_Product + Amine (Attack from one face) Enolate->L_Product

Caption: Primary racemization pathway via oxazolone formation.

Q3: Are certain amino acids more prone to racemization?

A3: Yes. While any chiral amino acid can racemize under harsh conditions, some are significantly more susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][6][7] Serine (Ser) can also be problematic.[7] The specific side-chain structures of these amino acids can influence the stability of the activated intermediate and its propensity to form the oxazolone. For instance, protecting the pi-imidazole nitrogen of histidine can help reduce racemization.[6]

Q4: How can I detect and quantify the level of racemization in my final product?

A4: Several analytical techniques can be used to determine the enantiomeric or diastereomeric purity of your synthesized amino amide. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[2][8]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity, with detection limits for the minor enantiomer as low as 0.05%.[8][9][10] It often employs a chiral selector, such as a cyclodextrin, in the background electrolyte.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used with chiral derivatizing or solvating agents that induce chemical shift differences between enantiomers or diastereomers, allowing for their integration and ratio determination.[8]

  • Enzymatic Digestion followed by MS or HPLC: Using stereospecific enzymes like aminopeptidase M, which only cleaves L-amino acids, can help identify the presence of D-isomers.[7] Analysis of the digestion products by mass spectrometry or HPLC can reveal the extent of racemization.[11]

Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

This section provides a systematic approach to troubleshooting when you observe or suspect racemization in your synthesis.

Issue 1: Significant racemization detected in the final product despite using a standard coupling protocol.
Possible Cause A: Inappropriate Coupling Reagent or Lack of Additive

The choice of coupling reagent is one of the most critical factors influencing racemization.[7] Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[5][12]

Solution: Employ Additives or Switch to Modern Coupling Reagents.

  • Use Racemization-Suppressing Additives: When using carbodiimides, always include an additive. These additives react with the activated amino acid to form a less reactive, but still aminolysis-susceptible, active ester. This intermediate is more resistant to oxazolone formation.[13][14]

    • 1-Hydroxybenzotriazole (HOBt): The classic and still highly effective additive for minimizing racemization.[6][12][14][15]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more effective than HOBt at suppressing racemization, especially in difficult couplings.[6][13]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt.[5][13][16]

  • Switch to Uronium/Aminium or Phosphonium Salt Reagents: These reagents have the racemization-suppressing moiety (like HOBt or HOAt) built into their structure. They are highly efficient and generally lead to low levels of racemization.[13]

    • HBTU, TBTU, HATU, HCTU: Common and effective uronium/aminium salts.[12][17][18] HATU is often favored for its high reactivity.[18]

    • PyBOP, PyAOP: Phosphonium salt reagents that are also very effective, particularly for sterically hindered couplings.[5][12][17]

    • COMU: A newer generation uronium salt based on Oxyma that is highly reactive and has byproducts that are more water-soluble, simplifying purification.[12][16]

Coupling Reagent ClassExamplesRacemization Potential (without additives)Recommendation
Carbodiimides DCC, DIC, EDCHighMust be used with additives like HOBt, HOAt, or Oxyma.[5][17]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMULow to ModerateHighly recommended. Often the first choice for routine synthesis.[12]
Phosphonium Salts BOP, PyBOP, PyAOPLowExcellent for challenging couplings and minimizing side reactions.[5][12]
Possible Cause B: Inappropriate Base or Excess Base Concentration

The base plays a dual role: it deprotonates the amine salt to generate the free amine nucleophile, and it can also directly abstract the α-proton from the activated intermediate, causing racemization.[13][17] The strength and steric hindrance of the base are critical.[13]

Solution: Optimize Base Selection and Stoichiometry.

  • Choose a Weaker, Sterically Hindered Base:

    • N-methylmorpholine (NMM) (pKa ~7.4) or 2,4,6-collidine (pKa ~7.4) are generally preferred over the stronger and less hindered N,N-diisopropylethylamine (DIEA) (pKa ~10.1).[13][17] The lower basicity and greater steric bulk of NMM and collidine reduce the rate of α-proton abstraction.[13]

  • Use the Minimum Necessary Amount of Base:

    • When coupling an amino acid salt (e.g., a hydrochloride), one equivalent of base is typically sufficient to neutralize the salt.[17]

    • For carbodiimide-mediated couplings where the amine component is not a salt, additional base may not be necessary, which is the ideal scenario for minimizing racemization.[5][17]

Possible Cause C: Elevated Reaction Temperature or Prolonged Reaction Time

Higher temperatures accelerate all reaction rates, including the rate of racemization.[17] Similarly, extended activation or coupling times increase the lifetime of the racemization-prone activated intermediate.

Solution: Control Reaction Temperature and Time.

  • Maintain Low Temperatures: Perform coupling reactions at room temperature or below (e.g., 0 °C). While microwave-assisted synthesis can be very efficient, high temperatures can lead to significant racemization for sensitive amino acids like His and Cys.[17][19]

  • Minimize Pre-activation Time: If a pre-activation step is used, keep it as short as possible before adding the amine component. In-situ activation, where all components are mixed together at the start, is often preferable.

Section 3: Experimental Protocols & Methodologies

This section provides validated, step-by-step protocols for key procedures discussed in this guide.

Protocol 1: General Low-Racemization Amide Coupling using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization in solution-phase synthesis.

Materials:

  • N-protected L-amino acid

  • Amine component (as a free base or hydrochloride salt)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-methylmorpholine (NMM) (only if using an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected L-amino acid (1.0 eq.) and OxymaPure® (1.1 eq.) in anhydrous DMF.

  • Addition of Amine: Add the amine component (1.0-1.1 eq.). If the amine is a hydrochloride salt, add NMM (1.1 eq.) and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Initiation: Add DIC (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the enantiomeric/diastereomeric purity of the final product using Chiral HPLC.

ProtocolWorkflow start Start dissolve 1. Dissolve AA & Oxyma in DMF start->dissolve add_amine 2. Add Amine Component (and NMM if needed) dissolve->add_amine cool 3. Cool to 0 °C add_amine->cool add_dic 4. Add DIC Dropwise cool->add_dic react 5. Stir 2-12h at RT add_dic->react workup 6. Aqueous Workup react->workup purify 7. Purify (Chromatography) workup->purify analyze 8. Analyze Purity (Chiral HPLC) purify->analyze end End analyze->end

Caption: Workflow for a low-racemization coupling protocol.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a general workflow for analyzing the stereochemical purity of your product. The specific column and mobile phase must be optimized for each compound.

Procedure:

  • Sample Preparation: Prepare a standard solution of your purified product at a concentration of approximately 0.1-1 mg/mL in the mobile phase or a compatible solvent. If available, also prepare a sample of the racemate (a 1:1 mixture of the L,L and L,D diastereomers) to confirm peak identification.

  • Instrumentation Setup:

    • Column: Select an appropriate Chiral Stationary Phase (CSP) column (e.g., Chiralpak® or Chiralcel® series).

    • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.

    • Flow Rate: Set a typical analytical flow rate (e.g., 0.5-1.0 mL/min).

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 214 nm or 254 nm).

  • Analysis:

    • Inject the racemic standard first to determine the retention times and resolution of the two diastereomers.

    • Inject the sample of your synthesized product.

    • Integrate the peak areas for both the desired diastereomer and the undesired one.

  • Calculation: Calculate the percentage of the undesired diastereomer (%D) using the following formula:

    • %D = [Area(undesired) / (Area(desired) + Area(undesired))] x 100

This value represents the extent of racemization that occurred during the coupling step.

References

  • BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem Technical Support.
  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Communications Biology, 4(1), 195. [Link]

  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem Technical Support.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5183. [Link]

  • Del Valle, P., & El-Faham, A. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(8), 1817. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • ResearchGate. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. [Link]

  • Fiveable. (n.d.). HOBt Definition. Fiveable. [Link]

  • Omizzolo. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzolo. [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Racemization in Peptide Synthesis. BenchChem Technical Support.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 40(4), 345-352. [Link]

  • Gübitz, G., & Schmid, M. G. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of High Resolution Chromatography, 19(12), 683-686. [Link]

  • Schmid, M. G., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2419-2423. [Link]

  • La-Venia, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 541. [Link]

  • Rybak, V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Journal of the Chemical Society, Perkin Transactions 1, (21), 2736-2740. [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Miyazawa, T., et al. (1991). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Chemical & Pharmaceutical Bulletin, 39(12), 3215-3217. [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Methods in Molecular Biology, 386, 3-26. [Link]

  • ResearchGate. (2018). Mechanisms of base-catalyzed racemization during activation step. [Link]

  • University of Leeds. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • ResearchGate. (2020). Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315632121. [Link]

  • BenchChem. (2025). Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis. BenchChem Technical Support.
  • Li, G., & Zhao, J. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(26), 5773-5786. [Link]

  • Pedersen, S. L., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 76(8), 2654-2665. [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing Acetylated Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the successful cleavage of synthetic peptides containing acetylated lysine (Lys(Ac)). As a post-translational modification (PTM) of significant biological interest, ensuring the integrity of the acetyl group during peptide cleavage and deprotection is paramount for obtaining high-quality material for your research.

Understanding the Chemistry of Acetylated Lysine in TFA Cleavage

A primary concern for researchers working with peptides containing acetylated lysine is the stability of the N-epsilon-acetyl group during the final cleavage step from the solid-phase resin and the simultaneous removal of side-chain protecting groups. This process is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).

The N-epsilon-acetyl group on the lysine side chain is chemically robust and stable under the acidic conditions of standard TFA cleavage protocols.[1] Unlike many acid-labile side-chain protecting groups (e.g., Boc, tBu), the amide bond of the acetyl group is not susceptible to cleavage by TFA. In fact, the trifluoroacetyl (Tfa) group, a related modification, is employed as a base-labile protecting group, highlighting the stability of such acyl modifications to acid.[1]

Therefore, the focus of optimizing cleavage conditions for a peptide containing acetylated lysine should not be on preserving the acetyl group itself, but rather on preventing side reactions involving other sensitive amino acid residues present in the peptide sequence.

Frequently Asked Questions (FAQs)

Q1: Will the acetyl group on my lysine residue be cleaved off during the standard TFA cleavage procedure?

A1: No, the N-epsilon-acetyl group on the lysine side chain is stable to standard TFA cleavage conditions. The amide bond of the acetyl group is resistant to acid hydrolysis under the conditions typically used for peptide cleavage and deprotection.[1]

Q2: Do I need a special cleavage cocktail specifically for peptides containing acetylated lysine?

A2: Not specifically for the acetylated lysine itself. The choice of cleavage cocktail should be dictated by the presence of other sensitive amino acids in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg).[2][3]

Q3: My mass spectrometry results show a mass loss of 42 Da from my acetylated lysine peptide after cleavage. Does this mean the acetyl group was removed?

A3: While a 42 Da mass difference corresponds to an acetyl group, its loss is unlikely due to cleavage. It is more probable that this observation is due to incomplete acetylation during synthesis (a deletion of the acetyl group) or fragmentation during mass spectrometry analysis. A careful review of your synthesis and MS/MS data is recommended.

Q4: Can the presence of acetylated lysine affect the overall cleavage efficiency?

A4: The acetylated lysine residue itself does not generally interfere with the efficiency of TFA-mediated cleavage from the resin or the removal of other protecting groups. Poor cleavage yields are more likely attributable to factors such as peptide aggregation on the resin, the choice of resin, or the presence of difficult sequences.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of peptides, with a focus on how to diagnose and resolve them, particularly in the context of sequences containing acetylated lysine.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield - Incomplete cleavage from the resin.- Peptide aggregation.- Premature peptide cleavage during synthesis.- Extend the cleavage time (e.g., from 2 hours to 4 hours).- Use a stronger cleavage cocktail if difficult protecting groups are present (e.g., Arg(Pbf)).- For aggregation-prone sequences, consider synthesizing on a more specialized resin.
Unexpected Peaks in HPLC - Side reactions with sensitive amino acids (Trp, Met, Cys, Tyr).- Incomplete removal of protecting groups.- Re-attachment of cleaved protecting groups.- Select a scavenger cocktail appropriate for the sensitive residues in your peptide (see "Scavenger Cocktail Selection Guide" below).- Ensure sufficient cleavage time for complete deprotection.- Optimize the scavenger concentration to effectively trap reactive cations.
Mass Spectrometry Shows Adducts - Alkylation of Trp or Met by carbocations.- Oxidation of Met or Cys.- Use a scavenger cocktail containing a thiol (e.g., EDT or DTT) to protect Trp and Met.[2]- For Cys-containing peptides, a reducing scavenger like DTT can help prevent disulfide bond formation.[4]
Peptide is Insoluble After Cleavage - Hydrophobic nature of the peptide sequence.- After ether precipitation, attempt to dissolve the peptide in a small amount of a different solvent like DMSO or acetic acid before adding your aqueous buffer.- Lyophilize the peptide from a solution containing a small amount of acetonitrile or tert-butanol.

Scavenger Cocktail Selection Guide

The primary purpose of a scavenger cocktail is to "scavenge" or trap the reactive carbocations generated from the cleavage of acid-labile protecting groups and the resin linker, which can otherwise lead to unwanted side reactions with nucleophilic amino acid residues.[2][3] The choice of scavenger is critical and depends on the amino acid composition of your peptide.

Sensitive Residue(s) Recommended Scavenger(s) Rationale
Tryptophan (Trp) Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)TIS is a potent scavenger of trityl cations. EDT helps to protect the indole side-chain from alkylation.[2]
Methionine (Met) Thioanisole, 1,2-Ethanedithiol (EDT)These scavengers protect the thioether of Met from alkylation and can help reduce any methionine sulfoxide that may have formed.
Cysteine (Cys) 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)EDT and DTT are reducing agents that help to keep the sulfhydryl group in its reduced state, preventing the formation of disulfide bonds.[4]
Tyrosine (Tyr) Phenol, ThioanisoleThese scavengers protect the phenolic ring of Tyr from electrophilic attack.
Arginine (Arg) with Pbf/Pmc Triisopropylsilane (TIS), ThioanisoleTIS is effective at scavenging the cations generated from Pbf and Pmc protecting groups. Thioanisole can aid in the removal of the Pbf group.
Common "Universal" Scavenger Cocktails:
  • Reagent B: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v)

    • A good general-purpose cocktail, particularly for peptides without highly sensitive residues like Cys or multiple Arg(Pbf).[4]

  • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)

    • A more robust cocktail suitable for peptides containing a variety of sensitive residues, including Trp, Met, and Cys.[2]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides containing acetylated lysine and other non-sensitive amino acid residues.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: TFA/Water/TIS (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or vacuum line for drying

Procedure:

  • Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., 2-5 mL) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]

Protocol 2: Cleavage of Peptides with Sensitive Residues

This protocol is recommended for peptides containing acetylated lysine along with Trp, Met, or Cys.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent K): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or vacuum line for drying

Procedure:

  • Place the dried peptide-resin (e.g., 50-100 mg) in a reaction vessel.

  • Add Reagent K (e.g., 2-5 mL) to the resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]

Visual Guides

Workflow for Optimizing Peptide Cleavage

Cleavage_Optimization_Workflow start Start: Peptide-Resin with Lys(Ac) analyze_seq Analyze Peptide Sequence for Sensitive Residues (Trp, Met, Cys, Arg) start->analyze_seq no_sensitive No Sensitive Residues analyze_seq->no_sensitive No sensitive Sensitive Residues Present analyze_seq->sensitive Yes standard_cocktail Use Standard Cocktail (e.g., TFA/TIS/H2O) no_sensitive->standard_cocktail select_cocktail Select Appropriate Scavenger Cocktail sensitive->select_cocktail reagent_k Use Robust Cocktail (e.g., Reagent K) select_cocktail->reagent_k perform_cleavage Perform Cleavage (2-4 hours, RT) standard_cocktail->perform_cleavage reagent_k->perform_cleavage isolate_peptide Isolate Peptide (Ether Precipitation) perform_cleavage->isolate_peptide analyze_product Analyze Crude Product (HPLC, Mass Spectrometry) isolate_peptide->analyze_product troubleshoot Troubleshoot Issues (Low Yield, Impurities) analyze_product->troubleshoot Issues end End: Pure Peptide analyze_product->end Successful troubleshoot->analyze_seq

Caption: A logical workflow for selecting the appropriate cleavage conditions for peptides containing acetylated lysine.

Mechanism of Scavenger Action

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_side_reaction Potential Side Reaction cluster_scavenging Scavenger Intervention TFA TFA ProtectingGroup Protecting Group (e.g., tBu) TFA->ProtectingGroup Cleaves Carbocation Reactive Carbocation (e.g., tBu+) ProtectingGroup->Carbocation Generates SensitiveResidue Sensitive Residue (e.g., Tryptophan) Carbocation->SensitiveResidue Attacks Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Reacts with ModifiedPeptide Modified Peptide (Alkylated Trp) SensitiveResidue->ModifiedPeptide TrappedCation Trapped Carbocation Scavenger->TrappedCation

Caption: Diagram illustrating how scavengers prevent side reactions by trapping reactive carbocations during TFA cleavage.

References

  • Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res. 1996 Sep;48(3):292-8. doi: 10.1111/j.1399-3011.1996.tb00844.x. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC. [Link]

  • Lability of N-alkylated peptides towards TFA cleavage. J Pept Res. 2004 May;63(5):434-41. doi: 10.1111/j.1399-3011.2004.00163.x. [Link]

  • Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Anal Biochem. 1991 Sep 2;197(2):368-76. doi: 10.1016/0003-2697(91)90406-j. [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Selective cleavage enhanced by acetylating the side chain of lysine. J Mass Spectrom. 2013 Oct;48(10):1068-75. doi: 10.1002/jms.3259. [Link]

  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Cent Sci. 2023 Jul 26;9(7):1305-1314. doi: 10.1021/acscentsci.3c00421. [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods Mol Biol. 1994;35:91-169. [Link]

  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Sci Rep. 2018 Oct 18;8(1):15421. doi: 10.1038/s41598-018-33756-3. [Link]

  • Cleavage Cocktails; Reagent B. AAPPTEC. [Link]

  • Spps and side reactions in peptide synthesis. SlideShare. [Link]

  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. 2007. [Link]

  • Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. J Am Chem Soc. 1988;110(25):8537-8543. [Link]

Sources

Troubleshooting HPLC purification of polar peptides like Ac-lys-nhme

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying hydrophilic peptides, such as the model compound Nα-Acetyl-L-lysine methyl amide (Ac-Lys-NHMe), using High-Performance Liquid Chromatography (HPLC).

Our goal is to provide not just protocols, but a deeper understanding of the chromatographic principles at play. This guide follows a problem-oriented, question-and-answer format to directly address the challenges you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of polar peptides.

Q1: My polar peptide, like Ac-Lys-NHMe, is eluting in the void volume of my C18 column. What is happening?

A1: This is a classic sign of insufficient retention, a frequent challenge with polar analytes on nonpolar stationary phases like C18.[1] Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity.[2] Your polar peptide has minimal hydrophobic character, so it has a very weak affinity for the C18 stationary phase and is swept through the column with the mobile phase front, resulting in little to no retention.

Q2: What is the quickest way to improve the retention of my polar peptide in RP-HPLC?

A2: The most direct strategy is to introduce an ion-pairing agent into your mobile phase.[3] For a positively charged peptide like Ac-Lys-NHMe (due to the free amine on the lysine side-chain), an anionic ion-pairing reagent is required. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common starting point.[2][4]

Q3: How do ion-pairing agents work?

A3: Anionic ion-pairing agents, such as trifluoroacetate (TFA⁻), form a neutral complex (an ion pair) with the positively charged groups on your peptide.[4] This complex has two key effects:

  • Charge Neutralization: It masks the positive charge, reducing the peptide's overall polarity.

  • Increased Hydrophobicity: The nonpolar tail of the ion-pairing agent (e.g., the CF₃ group in TFA) imparts additional hydrophobic character to the peptide-reagent complex, significantly increasing its affinity for the C18 stationary phase and leading to better retention.[4]

Q4: Are there alternatives to RP-HPLC for very polar peptides?

A4: Yes. When ion-pairing strategies are insufficient or undesirable, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred alternative.[1][5] HILIC utilizes a polar stationary phase (like amide or polyhydroxyethyl-based materials) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[6][7] In HILIC, polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.[6]

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section provides in-depth, step-by-step guidance for resolving specific experimental issues.

Issue 1: Poor Peak Shape - Tailing Peaks

You have achieved some retention for your polar peptide, but the peak is asymmetrical with a pronounced tail. This can compromise purity assessment and fraction collection.

Causality Analysis:

Peak tailing for basic, positively charged peptides is often caused by secondary ionic interactions with residual, deprotonated silanol groups (Si-O⁻) on the silica-based stationary phase.[8] These interactions create multiple retention sites with different energies, causing some molecules to lag behind the main peak, resulting in tailing.

Troubleshooting Workflow:

start Tailing Peak Observed for Basic Peptide check_tfa Is 0.1% TFA in the mobile phase? start->check_tfa increase_tfa Increase TFA to 0.15-0.2% check_tfa->increase_tfa Yes, but tailing persists check_ph Check Mobile Phase pH check_tfa->check_ph No why_increase Rationale: Higher concentration better 'shields' silanol groups. increase_tfa->why_increase use_stronger_ip Switch to a more hydrophobic ion-pairing (IP) agent. (e.g., PFPA, HFBA) increase_tfa->use_stronger_ip why_stronger Rationale: Stronger IP agents provide better charge masking and can improve peak shape. use_stronger_ip->why_stronger end_solution Peak Shape Improved use_stronger_ip->end_solution why_ph Rationale: Low pH (2-3) ensures silanol groups are protonated (Si-OH), minimizing secondary interactions. check_ph->why_ph check_ph->end_solution

Caption: Troubleshooting workflow for peak tailing of polar peptides.

Detailed Protocols:

Protocol 1: Optimizing Ion-Pairing Agent Concentration

  • Baseline: Prepare mobile phases A (Water + 0.1% TFA) and B (Acetonitrile + 0.1% TFA). Run your standard gradient and observe the peak shape.

  • Modification: Prepare new mobile phases with 0.15% TFA.

  • Analysis: Equilibrate the column with the new mobile phase for at least 10 column volumes. Re-inject your sample. A higher concentration of the ion-pairing agent can more effectively saturate the active silanol sites on the stationary phase, leading to a more symmetrical peak.

Protocol 2: Using a Stronger Ion-Pairing Agent If increasing TFA concentration doesn't resolve the issue, a more hydrophobic agent may be needed. The hydrophobicity of common perfluorinated acid reagents increases in the order: TFA < PFPA (pentafluoropropionic acid) < HFBA (heptafluorobutyric acid).[4]

  • Preparation: Replace TFA with 0.1% PFPA or HFBA in both mobile phase A and B.[9]

  • Execution: Equilibrate the column thoroughly and inject the sample.

  • Observation: Expect a significant increase in retention time in addition to a potential improvement in peak shape. You may need to adjust your gradient to compensate for the longer retention.[4]

Ion-Pairing ReagentRelative HydrophobicityTypical Starting ConcentrationKey Considerations
Trifluoroacetic Acid (TFA) Low0.1% (v/v)Most common, volatile, good for MS compatibility.[10]
Pentafluoropropionic Acid (PFPA) Medium0.1% (v/v)Increases retention vs. TFA; can improve resolution.[4]
Heptafluorobutyric Acid (HFBA) High0.05% - 0.1% (v/v)Strongest retention, useful for very polar peptides. Less MS-friendly due to potential ion suppression.[4][9]
Formic Acid (FA) (Not a true IP agent)0.1% (v/v)Used when TFA must be avoided (e.g., MS sensitivity). Provides low pH but minimal ion-pairing effect.[10]
Issue 2: Insufficient Retention Even with TFA

Your peptide still elutes very early in the gradient, providing poor separation from synthesis byproducts, even with 0.1% TFA.

Causality Analysis:

The combined hydrophobicity of your peptide and the TFA ion pair is still too low for effective interaction with the C18 stationary phase. A stronger hydrophobic interaction is required.

Solution Pathway:

start Insufficient Retention with 0.1% TFA option1 Option 1: Enhance Ion-Pairing start->option1 option2 Option 2: Change Chromatography Mode start->option2 step1_1 Use a more hydrophobic IP agent (PFPA or HFBA) option1->step1_1 rationale1 Rationale: Increases the overall hydrophobicity of the peptide-IP complex, boosting retention. step1_1->rationale1 end_solution Adequate Retention & Separation Achieved step1_1->end_solution step2_1 Switch to Hydrophilic Interaction Chromatography (HILIC) option2->step2_1 rationale2 Rationale: HILIC is designed for polar analytes and uses an orthogonal retention mechanism. step2_1->rationale2 step2_1->end_solution

Caption: Decision tree for resolving poor peptide retention.

Detailed Protocols:

Protocol 3: Transitioning to HILIC This protocol outlines the basic steps to switch from RP-HPLC to HILIC for a peptide like Ac-Lys-NHMe.

  • Column Selection: Install a HILIC column (e.g., one with an amide-bonded phase).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 Acetonitrile:Water + 10 mM Ammonium Formate (pH adjusted to ~3.0 with formic acid).

    • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH adjusted to ~3.0 with formic acid).

    • Note: In HILIC, water is the strong solvent. The gradient runs from high organic to lower organic concentration.[6][7]

  • Sample Preparation: Dissolve your peptide in a solvent that matches the initial mobile phase conditions (e.g., 90% Acetonitrile) to ensure good peak shape. Injecting a sample dissolved in a high-aqueous solvent can cause peak distortion.[1]

  • Gradient Program (Example):

    • Time 0-5 min: 0% B (Isocratic hold at 90% ACN)

    • Time 5-25 min: 0% to 100% B (Linear gradient to 50% ACN)

    • Time 25-30 min: 100% B (Column wash)

    • Time 30-40 min: 0% B (Re-equilibration)

  • Analysis: Inject your sample. Polar peptides that elute early in RP-HPLC will be well-retained in HILIC.[5]

References
  • Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. National Institutes of Health (NIH). [Link]

  • An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. National Institutes of Health (NIH). [Link]

  • Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation. [Link]

  • HILIC Columns for Polar Separations. PolyLC. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

Sources

Technical Support Center: Interpreting Mass Spectrometry Data of Acetylated and methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of acetylated and methylated peptides by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and quantifying these critical post-translational modifications (PTMs). Here, we will address common challenges and provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions that frequently arise when analyzing acetylated and methylated peptides.

Q1: What are the nominal and exact mass shifts for acetylation and different states of methylation on lysine and arginine residues?

Understanding the precise mass shifts imparted by these modifications is the first step in data interpretation. While nominal masses are often sufficient for initial database searches, high-resolution mass spectrometers necessitate the use of exact masses for accurate identification.

ModificationTarget Residue(s)Nominal Mass Shift (Da)Monoisotopic Mass Shift (Da)
AcetylationLysine (K), N-terminus4242.01057
MonomethylationLysine (K), Arginine (R)1414.01565
DimethylationLysine (K), Arginine (R)2828.03130
TrimethylationLysine (K)4242.04695
Q2: Acetylation and trimethylation on lysine have very similar masses. How can I distinguish between them?

This is a critical and common challenge. The mass difference between lysine acetylation (42.01057 Da) and trimethylation (42.04695 Da) is a mere 0.03638 Da.[1] Distinguishing between these isobaric modifications requires a multi-faceted approach:

  • High-Resolution Mass Spectrometry: Instruments like Orbitraps or FT-ICR-MS with high mass accuracy (<10 ppm) can often resolve this small mass difference at the precursor ion level.[2][3]

  • Fragmentation Pattern Analysis (MS/MS):

    • Acetylated peptides often produce characteristic immonium ions at m/z 126.1 and 143.1.[4] They also tend to generate a prominent series of b-ions.[5]

    • Trimethylated peptides , upon collision-induced dissociation (CID), can exhibit a characteristic neutral loss of trimethylamine (59.0735 Da).[3]

  • Chromatographic Separation: Acetylation neutralizes the positive charge on the lysine side chain, making the peptide less basic and more hydrophobic. Consequently, acetylated peptides typically elute later in reversed-phase chromatography compared to their unmodified or methylated counterparts.[6] This difference in retention time can be a strong indicator.[3]

  • Hydrogen-Deuterium Exchange (HDX): This technique can differentiate isobaric ions based on the number of exchangeable hydrogens, providing a unique spectral pattern for each modification.[7][8][9]

Q3: What are the characteristic fragmentation patterns for methylated arginine residues?

Methylated arginine residues (monomethyl-Arg, asymmetric dimethyl-Arg (aDMA), and symmetric dimethyl-Arg (sDMA)) produce distinct fragmentation patterns that are key to their identification.

  • aDMA-containing peptides can generate a specific marker ion at m/z 46, corresponding to the dimethylammonium ion.[10][11]

  • Neutral losses of mono- and dimethylamines can also be observed, which helps in differentiating between aDMA and sDMA.[10][11]

  • Low mass immonium-related ions and ions resulting from the loss of amines, carbodiimide, and guanidine from the precursor or fragment ions are also characteristic.[10][11]

Q4: My database search is not identifying expected acetylated or methylated peptides. What could be the issue?

Several factors can contribute to failed identifications. Consider the following troubleshooting steps:

  • Incorrect Mass Tolerances: Ensure your precursor and fragment ion mass tolerances are appropriate for your instrument's performance.

  • Variable Modifications: Did you include acetylation and the different methylation states as variable modifications in your search parameters for the correct amino acid residues (Lys, Arg, N-terminus)?

  • Missed Cleavages: Acetylation of lysine prevents cleavage by trypsin. Ensure you have allowed for a sufficient number of missed cleavages in your search parameters.

  • Data Quality: Manually inspect the MS/MS spectra of your unidentified precursors. Low-quality spectra with poor signal-to-noise will be difficult for search algorithms to match.

  • Enrichment Efficiency: These PTMs are often low in stoichiometry.[2] Without effective enrichment, the modified peptides may not be abundant enough for detection.[12][13]

Q5: What are the best strategies for enriching acetylated and methylated peptides?

Enrichment is often a prerequisite for the successful analysis of these low-abundance modifications.[12][13]

  • Antibody-Based Enrichment: This is the most common method, utilizing antibodies that specifically recognize acetylated lysine (Ac-K) or methylated lysine/arginine residues.[2][12][14]

  • Chemical Derivatization: This strategy involves chemically modifying the PTM to introduce an affinity tag (e.g., biotin) for subsequent capture.[12][14]

  • Sequential Enrichment: Combining different enrichment techniques, such as antibody enrichment followed by strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC), can improve the depth of coverage.[13][14]

Below is a workflow illustrating a typical antibody-based enrichment strategy.

cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Protein_Extraction Protein Extraction & Digestion Peptide_Mixture Complex Peptide Mixture Protein_Extraction->Peptide_Mixture Antibody_Incubation Incubation with PTM-specific Antibody Beads Peptide_Mixture->Antibody_Incubation Washing Washing Steps Antibody_Incubation->Washing Elution Elution of Modified Peptides Washing->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Database Search & Interpretation LC_MSMS->Data_Analysis

Caption: Workflow for antibody-based enrichment of modified peptides.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your data analysis.

Problem 1: Ambiguous PTM Site Localization

Symptom: Your database search engine identifies a peptide as modified, but the localization score is low, or multiple sites are assigned with similar probabilities.

Cause: This often occurs due to poor fragmentation of the peptide backbone, resulting in a lack of site-determining fragment ions that can pinpoint the exact location of the modification.[1] Co-elution and co-fragmentation of isobaric peptides with the modification on different residues can also lead to this ambiguity.[1]

Solutions:

  • Manual Spectral Inspection:

    • Look for continuous b- and y-ion series that "bracket" the potential modification site. The mass of the modified residue will be included in one series and not the other, confirming its location.[6]

    • For example, to confirm acetylation on K9 in the peptide KacSTGGKAPR, the presence of y-ions from y4 to y8 is more informative than y1 to y3.[6]

  • Employ Different Fragmentation Techniques:

    • Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): These are the most common methods and are effective for many peptides.[15][16]

    • Electron Transfer Dissociation (ETD): ETD is particularly useful for localizing modifications on larger or highly charged peptides as it tends to preserve labile PTMs and cleave the peptide backbone more randomly.[2]

  • Improve Chromatographic Separation:

    • Optimize your LC gradient to better separate isobaric peptides. A longer, shallower gradient can often resolve peptides that co-elute.

Problem 2: False Positives - Mistaking Other Modifications or Artifacts for Methylation

Symptom: A significant number of peptides are identified with a +14 Da or +28 Da mass shift, but upon manual validation, the evidence for methylation is weak.

Cause: Other chemical modifications or artifacts can mimic the mass shift of methylation.

  • Methyl Esterification: Reaction with methanol during sample preparation (e.g., Coomassie staining/destaining) can cause methyl esterification of aspartic and glutamic acid, resulting in a +14 Da shift.[17]

  • N-terminal Acetylation Artifacts: Acetylation at the N-terminus can occur as an artifact during SDS-PAGE.[17]

  • Amino Acid Substitutions: An amino acid substitution that results in a similar mass change can be mistaken for a PTM if the protein sequence database is not accurate or comprehensive.[1]

Solutions:

  • Scrutinize MS/MS Spectra: Look for the characteristic fragmentation patterns of methylated lysine or arginine as described in the FAQ section. The absence of these signatures should raise a red flag.

  • Control for Sample Preparation Artifacts: Be mindful of the reagents used during your sample preparation. If methanol is used, consider the possibility of methyl esterification on D and E residues as a variable modification in your database search.

  • Use a Comprehensive and Accurate Sequence Database: Ensure your database is up-to-date and relevant to your sample organism. Include common contaminants in your database to avoid misidentification.

Problem 3: Inconsistent Quantification Results

Symptom: Label-free or isobaric-labeling-based quantification of acetylated or methylated peptides shows high variability between technical replicates.

Cause: Inconsistent enrichment efficiency, variations in ionization efficiency, and suboptimal data analysis parameters can all contribute to poor quantitative reproducibility.

Solutions:

  • Optimize and Standardize Enrichment Protocol:

    • Ensure consistent antibody-to-peptide ratios and incubation times.

    • Optimize washing steps to minimize non-specific binding while retaining true positives.[12]

  • Use of Internal Standards: Spike in known quantities of heavy-isotope-labeled synthetic peptides corresponding to your targets of interest to normalize for variations in sample processing and MS analysis.

  • Refine Data Analysis Parameters:

    • For label-free quantification, ensure that retention time alignment algorithms are performing correctly.[18]

    • For isobaric labeling (e.g., TMT, iTRAQ), check for reporter ion interference and consider using more advanced quantification methods that account for this, such as those available on high-resolution instruments.

Below is a decision tree to guide your troubleshooting process for distinguishing isobaric acetylation and trimethylation.

Start Observed Mass Shift ~42 Da on Lysine HighRes High-Resolution MS? Start->HighRes MassDiff Mass Difference Resolvable? HighRes->MassDiff Yes MSMS Analyze MS/MS Spectrum HighRes->MSMS No Acetylation Likely Acetylation (42.01057 Da) MassDiff->Acetylation Yes (lower mass) Trimethylation Likely Trimethylation (42.04695 Da) MassDiff->Trimethylation Yes (higher mass) MassDiff->MSMS No Immonium Immonium Ions (126.1, 143.1)? MSMS->Immonium Immonium->Acetylation Yes NeutralLoss Neutral Loss of 59 Da? Immonium->NeutralLoss No NeutralLoss->Trimethylation Yes Chromatography Check Retention Time NeutralLoss->Chromatography No LateElution Elutes Later than Unmodified/Methylated? Chromatography->LateElution LateElution->Acetylation Yes Ambiguous Ambiguous Result Further Validation Needed LateElution->Ambiguous No

Caption: Decision tree for distinguishing isobaric acetylation and trimethylation.

Section 3: Protocols and Best Practices

Protocol: Database Searching for Acetylated and Methylated Peptides

This protocol outlines a standard workflow for identifying modified peptides using a database search engine like Sequest, Mascot, or MaxQuant.

  • Data Conversion: Convert your raw mass spectrometry data files to a compatible format (e.g., .mgf or .mzML).

  • Database Selection: Choose a comprehensive and non-redundant protein sequence database in FASTA format (e.g., UniProt) that is specific to the organism you are studying.[19]

  • Search Parameter Configuration:

    • Enzyme: Specify the protease used (e.g., Trypsin).

    • Missed Cleavages: Allow for at least 2-3 missed cleavages, as lysine acetylation and methylation can inhibit trypsin activity.

    • Precursor Mass Tolerance: Set according to your instrument's specifications (e.g., 10 ppm for an Orbitrap).

    • Fragment Mass Tolerance: Set according to your instrument's specifications (e.g., 0.02 Da for an Orbitrap).

    • Fixed Modifications: Include carbamidomethylation of cysteine (+57.02146 Da) if you used iodoacetamide for alkylation.

    • Variable Modifications:

      • Acetylation (Protein N-term) (+42.01057 Da)

      • Acetylation (K) (+42.01057 Da)

      • Methyl (K) (+14.01565 Da)

      • Dimethyl (K) (+28.03130 Da)

      • Trimethyl (K) (+42.04695 Da)

      • Methyl (R) (+14.01565 Da)

      • Dimethyl (R) (+28.03130 Da)

      • Oxidation (M) (+15.99491 Da) (a common artifact)

  • False Discovery Rate (FDR) Control: Apply a target-decoy strategy to estimate and control the FDR. A strict FDR of 1% is recommended for both peptide and protein identifications.

  • Review and Validate: Manually inspect the MS/MS spectra of high-scoring and biologically interesting peptide-spectrum matches (PSMs) to ensure confident identification and site localization.

References

  • Gehrig, P., Hunziker, P., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(1), 133-141. [Link]

  • Lundby, A., Secher, A., & Lage, K. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1331-1341. [Link]

  • Kaur, H., & Chakravarti, B. (2017). Mass spectral analysis of acetylated peptides: Implications in proteomics. Analytical Biochemistry, 525, 18-28. [Link]

  • Zhang, K., Yau, P. M., Chandrasekhar, B., New, R., Kondrat, R., Imai, B. S., & Bradbury, M. E. (2004). Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3. Proteomics, 4(1), 1-10. [Link]

  • MtoZ Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry?. MtoZ Biolabs. [Link]

  • Mertins, P., Udeshi, N. D., Clauser, K. R., Mani, D. R., Patel, J., Tyanova, S., ... & Carr, S. A. (2013). Common errors in mass spectrometry-based analysis of post-translational modifications. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1545-1551. [Link]

  • Plazas-Mayorca, M. D., Zee, B. M., & Garcia, B. A. (2009). Unambiguous Determination of Isobaric Histone Modifications by Reversed-Phase Retention Time and High-Mass Accuracy. Journal of Proteome Research, 8(11), 5364-5371. [Link]

  • Cheng, S. C., Jhang, S. S., & Chen, S. H. (2021). Distinguishing between Isobaric Ions Using Microdroplet Hydrogen–Deuterium Exchange Mass Spectrometry. Metabolites, 11(11), 728. [Link]

  • MtoZ Biolabs. (n.d.). How Different Enrichment Strategies Impact Acetylated Protein Detection: A Comparative Review. MtoZ Biolabs. [Link]

  • Zee, B. M., & Garcia, B. A. (2012). Validation of Protein Acetylation by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 803, 257–267. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in molecular biology (Clifton, N.J.), 1574, 11-23. [Link]

  • Choudhary, C., Kumar, C., Gnad, F., Nielsen, M. L., Rehman, M., Walther, T. C., ... & Mann, M. (2009). Lysine acetylation targets protein complexes and co-regulates major cellular functions. Science, 325(5942), 834-840. [Link]

  • Thompson, A., Schaefer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Mann, M. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895-1904. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide Purity by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization and stringent purity control of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth, experience-driven comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity validation of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide, a modified amino acid derivative of potential therapeutic interest. We will explore the causality behind the selection of the RP-HPLC method, present a detailed and validated protocol, and objectively compare its performance against viable alternative analytical techniques, supported by experimental data and authoritative references.

This compound, a derivative of lysine, possesses structural features—primary and secondary amines, and an amide group—that make its analysis a nuanced challenge.[1][2] Ensuring its purity is critical as even minute impurities can significantly impact its biological activity, toxicity, and overall safety profile in downstream applications.

The Rationale for RP-HPLC in Purity Analysis

RP-HPLC is a cornerstone of pharmaceutical analysis for several compelling reasons.[3] Its high resolving power, sensitivity, and adaptability make it exceptionally well-suited for separating closely related impurities from the main analyte. For a polar compound like this compound, RP-HPLC with a C18 stationary phase offers an optimal balance of hydrophobic and polar interactions, enabling effective separation from non-polar and closely related polar impurities. The choice of a volatile buffer system, such as ammonium acetate, ensures compatibility with mass spectrometry (MS) for impurity identification if required.[4]

Experimental Workflow: RP-HPLC Purity Determination

The following diagram illustrates the logical flow of the RP-HPLC method for analyzing this compound.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase A Injection Inject Sample SamplePrep->Injection MobilePhase Prepare Mobile Phases A: Aqueous Buffer B: Acetonitrile MobilePhase->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: Workflow for RP-HPLC Purity Analysis.

Detailed RP-HPLC Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.032 M Ammonium Acetate in water.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[4][5]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

4. Analysis and Purity Calculation:

Inject the sample solution. Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation According to ICH Guidelines

The developed RP-HPLC method must be rigorously validated to ensure it is fit for its intended purpose.[3][6][7][8] The validation parameters, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are outlined below.[3][6][8]

HPLC_Validation_Process cluster_params Validation Parameters Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOQ Limit of Quantitation Validation->LOQ

Caption: ICH Q2(R1) Validation Parameters.

Validation Data Summary:

Validation ParameterSpecificationResult
Specificity No interference from blank/placebo at the retention time of the analyte.Pass
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of the test concentration.[9]0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05 µg/mL
Robustness No significant change in results with minor variations in method parameters.Pass

Comparative Analysis of Alternative Purity Assessment Methods

While RP-HPLC is a robust method, other analytical techniques can also be employed for the purity analysis of amino acid derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for higher resolution, different selectivity, or the nature of the impurities.

FeatureRP-HPLCUPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Liquid-solid partitioningLiquid-solid partitioning (smaller particles)Gas-solid/liquid partitioningSeparation in an electric field
Resolution HighVery High[10]HighVery High
Analysis Time Moderate (20-40 min)Fast ( < 10 min)Fast to ModerateFast (< 20 min)[11][12]
Sample Volatility Not requiredNot requiredRequires volatile or derivatized analytes[13][14]Not required
Derivatization Generally not required for UV detectionGenerally not requiredOften necessary for polar compounds[13][14][15][16]Can be used to enhance detection[11][17]
Sensitivity Good (µg/mL)Excellent (ng/mL)Excellent (pg level with specific detectors)Excellent (nM with LIF detection)[17]
Instrumentation Cost ModerateHighModerateModerate to High
Key Advantage Versatility and robustnessSpeed and resolution[10]Analysis of volatile impuritiesHigh efficiency and low sample consumption[18]
Key Limitation Slower than UPLCHigher backpressureNot suitable for non-volatile compoundsLower sample loading capacity
In-Depth Comparison:
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with sub-2 µm particles, leading to significantly higher resolution and faster analysis times compared to conventional HPLC.[10] For complex samples with many closely eluting impurities, UPLC would be the superior choice, providing a more detailed impurity profile in a fraction of the time.[19]

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds.[15] However, for non-volatile and highly polar molecules like this compound, derivatization is mandatory to increase volatility.[13][14] This additional sample preparation step can introduce variability and may not be suitable for all potential impurities. GC-MS is particularly useful for identifying unknown volatile impurities.[14][20]

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and requires minimal sample and solvent consumption.[18] It separates analytes based on their charge-to-size ratio in an electric field.[18] CE can be a powerful orthogonal technique to HPLC, providing a different separation selectivity. With detectors like Laser-Induced Fluorescence (LIF), CE can achieve extremely low detection limits, making it ideal for trace impurity analysis, although derivatization with a fluorescent tag is necessary.[11][17][18] Methods for analyzing underivatized amino acids by CE also exist, though they may offer lower sensitivity.[12][21]

Conclusion

The validated RP-HPLC method presented provides a robust, reliable, and accurate means for determining the purity of this compound, meeting the stringent requirements of the pharmaceutical industry. The method's performance, validated according to ICH guidelines, demonstrates its suitability for routine quality control.

While RP-HPLC stands as a well-established and versatile technique, the choice of the optimal analytical method should be guided by the specific analytical challenge. For enhanced resolution and throughput, UPLC is a superior alternative. For the analysis of volatile impurities or when a different separation mechanism is required for confirmation, GC and CE, respectively, offer powerful orthogonal capabilities. A comprehensive purity assessment strategy may involve the use of RP-HPLC as the primary method, complemented by an orthogonal technique to ensure a complete and accurate impurity profile.

References

  • In-capillary Derivatization and Analysis of Amino Acids, Amino Phosphonic Acid-Herbicides and Biogenic Amines by Capillary Electrophoresis With Laser-Induced Fluorescence Detection. PubMed.[Link]

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  • Analyses of amino acids, Enantiomeric purity. CAT.[Link]

  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. MDPI.[Link]

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  • Reversed-phase separation methods for glycan analysis. National Institutes of Health.[Link]

  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate.[Link]

  • Hexanamide, 6-(acetylamino)-2-amino-, (2S)-. PubChem.[Link]

  • Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). Cheméo.[Link]

  • Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection. PubMed.[Link]

  • developed rp-hplc method: Topics by Science.gov. Science.gov.[Link]

  • LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC Technologies.[Link]

  • Validation of HPLC method for quantitative determination of N-acetylglucosamine in skin-lightening microemulsion. ResearchGate.[Link]

  • (2S)-2,6-diamino-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide. PubChem.[Link]

  • 6-Amino-N-hydroxyhexanamide. PubChem.[Link]

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A Researcher's Guide to the NMR Spectral Fingerprints of Modified Lysine: A Comparative Analysis of N-acetyl-L-lysine and its Methylamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and biochemical research, the precise characterization of small molecules, peptides, and their derivatives is paramount. Lysine, with its reactive side-chain amine, is a frequent site for post-translational modifications and a common building block in synthetic peptidomimetics. Understanding how modifications at its termini influence its physicochemical properties is crucial for rational drug design and mechanistic studies.

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral data for Nα-acetyl-L-lysine and its synthetically relevant counterpart, Nα-acetyl-L-lysine methylamide. While extensive experimental data exists for the former, the latter serves as an important predictive model for researchers synthesizing peptide fragments with a C-terminal amide cap. We will delve into the experimental ¹H and ¹³C NMR data for Nα-acetyl-L-lysine, present a scientifically grounded prediction for the spectrum of Nα-acetyl-L-lysine methylamide, and compare these with the foundational spectra of L-lysine and the isomeric Nε-acetyl-L-lysine.

The Structural Basis of Spectral Differentiation

The key to distinguishing these lysine derivatives lies in the unique electronic environment of each proton and carbon nucleus, which is directly reported by its chemical shift in the NMR spectrum. Acetylation at the α-amino group versus the ε-amino group, or the conversion of the C-terminal carboxylic acid to a methylamide, induces significant and predictable changes in the spectral data.

Below is a visualization of the molecular structures of Nα-acetyl-L-lysine and its methylamide derivative, with key atoms numbered for consistent spectral assignment.

Caption: Molecular structures of Nα-acetyl-L-lysine and Nα-acetyl-L-lysine methylamide.

Comparative NMR Data Analysis

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for the lysine derivatives. All experimental data are referenced from reputable databases and recorded in D₂O or H₂O at neutral pH.

Table 1: ¹H NMR Chemical Shift Data (ppm)
ProtonL-Lysine[1][2]Nα-acetyl-L-lysineNε-acetyl-L-lysine[3][4]Nα-acetyl-L-lysine methylamide (Predicted)
3.754.143.73~4.1
1.891.781.88~1.8
1.491.391.48~1.4
1.721.661.65~1.7
3.022.993.15~3.0
CH₃ (Ac)-2.021.912.02
CH₃ (Me)---~2.7
Table 2: ¹³C NMR Chemical Shift Data (ppm)
CarbonL-Lysine[1]Nα-acetyl-L-lysineNε-acetyl-L-lysine[5]Nα-acetyl-L-lysine methylamide (Predicted)
C' (carboxyl/amide)177.3179.8181.1~176
57.455.857.2~56
32.731.932.8~32
24.022.824.4~23
29.227.230.5~27
42.140.140.8~40
C (Ac)-174.3178.5~174
CH₃ (Ac)-23.024.3~23
CH₃ (Me)---~26

In-depth Spectral Interpretation

Nα-acetyl-L-lysine:

  • ¹H NMR: The most significant change compared to L-lysine is the downfield shift of Hα from ~3.75 ppm to ~4.14 ppm. This is due to the deshielding effect of the newly formed amide bond at the α-amino group. The acetyl group itself gives a sharp singlet at ~2.02 ppm, a characteristic signature of this modification.

  • ¹³C NMR: The Cα carbon is shifted slightly upfield to ~55.8 ppm, while the carboxyl carbon (C') is shifted downfield to ~179.8 ppm. The acetyl carbonyl (C(Ac)) and methyl (CH₃(Ac)) carbons appear at ~174.3 ppm and ~23.0 ppm, respectively.

Nε-acetyl-L-lysine (for comparison):

  • ¹H NMR: In this isomer, the Hα proton remains at a chemical shift similar to that of unmodified lysine (~3.73 ppm). Instead, the Hε protons, adjacent to the site of acetylation, are shifted downfield to ~3.15 ppm compared to ~3.02 ppm in lysine. The acetyl methyl protons appear at a slightly different position, ~1.91 ppm[3][4].

  • ¹³C NMR: The Cε carbon at ~40.8 ppm shows a slight downfield shift, which is indicative of the modification at the side chain. The Cα and C' carbons have chemical shifts very similar to those in L-lysine[5].

Nα-acetyl-L-lysine methylamide (Predicted Data Rationale): The conversion of the C-terminal carboxylic acid to a methylamide is a common strategy in peptide chemistry to neutralize the negative charge and mimic the peptide bond. This modification primarily affects the C-terminal end of the molecule.

  • ¹H NMR Prediction:

    • The Hα proton's chemical shift is expected to be largely unchanged from Nα-acetyl-L-lysine, remaining around 4.1 ppm, as the local electronic environment is dominated by the α-amide bond.

    • The most notable new signal will be a doublet (or a singlet in the absence of N-H coupling in D₂O) for the methylamide protons (CH₃(Me)) at approximately 2.7 ppm. This is a typical chemical shift for an N-methyl group in an amide.

    • A new amide proton signal (NH) would also appear, typically between 7.5-8.5 ppm, though this is often broadened or exchanged in protic solvents.

  • ¹³C NMR Prediction:

    • The C-terminal amide carbonyl carbon (C') is expected to shift significantly upfield to around 176 ppm from ~179.8 ppm in the carboxylic acid form. This is a characteristic difference between a carboxylic acid and an amide carbonyl.

    • A new signal for the methylamide carbon (CH₃(Me)) is predicted to appear around 26 ppm.

    • The chemical shifts of the other carbons in the lysine side chain (Cα to Cε) and the N-acetyl group are expected to be minimally affected by this distant modification.

This comparative analysis demonstrates how NMR spectroscopy can be a powerful tool to unambiguously determine the site of lysine modification and confirm the identity of synthetic derivatives. The predictable nature of chemical shift changes allows for confident structure elucidation.

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a robust, self-validating protocol for the acquisition of NMR spectra for lysine derivatives. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow for NMR Analysis of Lysine Derivatives

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 600 µL D₂O prep1->prep2 prep3 Add internal standard (e.g., DSS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum acq3->acq4 acq5 Acquire 2D Spectra (COSY, HSQC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Peak Picking and Integration proc3->proc4 proc5 Assign Signals proc4->proc5

Caption: A typical experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: High sample purity (>95%) is crucial to avoid spectral contamination[6]. The concentration should be optimized to achieve a good signal-to-noise ratio without causing aggregation, typically in the range of 1-5 mM for small molecules[6][7].

    • Protocol:

      • Accurately weigh 5-10 mg of the lysine derivative.

      • Dissolve the sample in 600 µL of deuterium oxide (D₂O). D₂O is used to minimize the large solvent signal from water in ¹H NMR[6].

      • Add a small, known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for accurate chemical shift referencing (to 0.0 ppm).

      • Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Rationale: Proper setup of the spectrometer is critical for obtaining high-resolution spectra. "Locking" compensates for magnetic field drift, and "shimming" homogenizes the magnetic field across the sample volume, resulting in sharp spectral lines.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Perform a lock on the deuterium signal of the D₂O.

      • Execute an automatic or manual shimming procedure to optimize the magnetic field homogeneity.

      • ¹H NMR Acquisition:

        • Use a standard 1D proton pulse sequence with water suppression (e.g., presaturation).

        • Set the spectral width to cover the expected range of proton signals (e.g., 12 ppm).

        • Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds for routine spectra[8][9]. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary[10].

        • Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio[10].

      • ¹³C NMR Acquisition:

        • Use a proton-decoupled 1D carbon pulse sequence.

        • Set the spectral width to cover the expected range (e.g., 200 ppm).

        • Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • 2D NMR Acquisition (for structural confirmation):

        • Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin couplings within the molecule.

        • Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons, which is invaluable for unambiguous assignment.

  • Data Processing and Analysis:

    • Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum that is interpreted.

    • Protocol:

      • Apply a Fourier transform to the FID.

      • Perform phase correction to ensure all peaks are in the positive absorptive phase.

      • Apply baseline correction to obtain a flat baseline.

      • Reference the spectrum using the internal standard (DSS at 0.0 ppm).

      • Identify and assign the peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

By following this detailed guide, researchers can confidently acquire, interpret, and compare the NMR spectra of various lysine derivatives, enabling precise structural characterization and advancing their research objectives.

References

  • L-Lysine. PubChem. National Center for Biotechnology Information. [Link]

  • NMR sample preparation guidelines. Creative Biostructure. [Link]

  • Peptide NMR Analysis Services. Triclinic Labs. [Link]

  • Griffin, J. L., & Vidal-Gancedo, J. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 10(11), 433. [Link]

  • Optimized Default 1H Parameters. NMR Facility - Chemistry Department, University of Wisconsin-Madison. (2020, April 13). [Link]

  • Zerbe, O., & Bader, R. Peptide/Protein NMR. University of Zurich. [Link]

  • Showing metabocard for N6-Acetyl-L-lysine (HMDB0000206). Human Metabolome Database. [Link]

  • Protein & Peptide NMR Spectroscopy: Practical Aspects. SARomics Biostructures. [Link]

  • Lund-Katz, S., Ibdah, J. A., Letizia, J. Y., Phillips, M. C., & Wehrli, S. (1988). A 13C NMR characterization of lysine residues in apolipoprotein B and their role in binding to the low density lipoprotein receptor. Journal of Biological Chemistry, 263(27), 13848–13853. [Link]

  • Guo, C., & Holland, G. P. (2014). Investigating Lysine Adsorption on Fumed Silica Nanoparticles. The Journal of Physical Chemistry C, 118(44), 25514–25524. [Link]

  • S. K. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Royal Society of Chemistry. [Link]

  • Kainosho, M., Torizawa, T., Iwashita, Y., Terauchi, T., Mei, O., & Güntert, P. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Journal of Biomolecular NMR, 75(4-5), 147–162. [Link]

  • epsilon-Acetyl-L-lysine. PubChem. National Center for Biotechnology Information. [Link]

  • BMRB entry bmse000043 - L-Lysine. Biological Magnetic Resonance Bank. [Link]

  • Usher, J. L., et al. (2023). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences, 9, 1076878. [Link]

  • Thermal Induced Polymerization of L-Lysine forms Branched Particles with Blue Fluorescence. ResearchGate. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. (2021, June 21). [Link]

  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. [Link]

  • Nepsilon-Acetyl-L-lysine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • Nepsilon-Acetyl-L-lysine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers Media S.A.[Link]

  • 13C-NMR spectra of purified Nα-acetyl-α-lysine from S. halodurans H3B36. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000206). Human Metabolome Database. [Link]

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A Researcher's Guide to Evaluating Histone Deacetylase (HDAC) Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activity of Histone Deacetylase (HDAC) inhibitors. Rather than a direct comparison involving Nα-Acetyl-L-lysine-N-methylamide (Ac-Lys-NHMe), which is more accurately characterized as a substrate mimic, we will establish a robust methodology for evaluating true HDAC inhibitors. We will use Ac-Lys-NHMe's chemical nature as a starting point to explain how inhibitor potency is measured, and then apply this framework to compare well-established inhibitors like Vorinostat (SAHA), Trichostatin A (TSA), and Valproic Acid (VPA).

The Central Role of HDACs in Cellular Regulation

Histone deacetylases (HDACs) are a family of enzymes critical to epigenetic regulation. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation of histone tails generally leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1][3][4] Given their profound impact on gene regulation, the dysregulation of HDAC activity has been implicated in a wide range of diseases, most notably cancer, making HDAC inhibitors a promising class of therapeutic agents.[2][4]

The 18 known mammalian HDACs are grouped into four classes based on their structure and function[2][5][6][7]:

  • Class I (HDAC1, 2, 3, 8): Primarily located in the nucleus and are implicated in cell proliferation and survival.[5][7]

  • Class II (Subdivided into IIa and IIb): These enzymes can shuttle between the nucleus and cytoplasm, acting on a variety of non-histone substrates.[2][8]

  • Class III (Sirtuins): Functionally distinct as their activity is dependent on NAD+, not zinc.[2]

  • Class IV (HDAC11): The sole member of this class, sharing features with both Class I and II enzymes.[2]

HDAC inhibitors exert their therapeutic effects by blocking this deacetylase activity, leading to an accumulation of acetylated histones and other proteins.[4] This "hyperacetylation" can relax chromatin structure, reactivate the expression of tumor suppressor genes, and ultimately induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[2][4][9]

HDAC Signaling Pathway and Point of Inhibition

The diagram below illustrates the fundamental role of HDACs in gene silencing and how inhibitors intervene in this process.

HDAC_Pathway cluster_0 Cell Nucleus cluster_1 Chromatin State cluster_2 Gene Expression HAT Histone Acetyltransferase (HAT) Open_Chromatin Open Chromatin (Acetylated Histones) HAT->Open_Chromatin Acetylation HDAC Histone Deacetylase (HDAC) Closed_Chromatin Closed Chromatin (Deacetylated Histones) HDAC->Closed_Chromatin Deacetylation Open_Chromatin->HDAC Transcription_On Transcription Active Open_Chromatin->Transcription_On Closed_Chromatin->HAT Re-acetylation Transcription_Off Transcription Repressed Closed_Chromatin->Transcription_Off Inhibitor HDAC Inhibitor (e.g., SAHA, TSA) Inhibitor->HDAC Blocks Activity In_Vitro_Workflow Start Start: Prepare Reagents Step1 Create serial dilutions of test inhibitor (e.g., SAHA) Start->Step1 Step3 Add inhibitor dilutions to respective wells. Include 'No Inhibitor' control. Step1->Step3 Step2 Add recombinant HDAC enzyme to microplate wells Step2->Step3 Step4 Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to all wells Step3->Step4 Step5 Incubate at 37°C to allow deacetylation Step4->Step5 Step6 Add Developer (Trypsin) to cleave deacetylated substrate Step5->Step6 Step7 Incubate at 37°C to allow fluorophore release Step6->Step7 Step8 Measure fluorescence (Ex: 355nm, Em: 460nm) Step7->Step8 End End: Calculate IC50 Value Step8->End

Caption: Workflow for a typical in vitro HDAC activity assay. [3] Detailed Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Reconstitute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) as per the manufacturer's instructions. [3]Prepare a multi-point serial dilution of the test inhibitor.

  • Enzyme Addition: Add a fixed amount of diluted HDAC enzyme to each well of a 96-well microplate.

  • Inhibitor Addition: Add the serial dilutions of the inhibitor to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • First Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the deacetylation reaction to proceed.

  • Development: Stop the HDAC reaction and initiate the development reaction by adding a developer solution containing trypsin. [10]7. Second Incubation: Incubate the plate at 37°C for 15-20 minutes to allow for the cleavage of the deacetylated substrate and release of the AMC fluorophore.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm. [11]9. Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [3]

Protocol 2: Cellular Histone Acetylation Analysis by Western Blot

This cell-based assay confirms that the inhibitor can enter the cell and engage its target, leading to the expected downstream effect: an increase in histone acetylation.

Causality: Observing a dose-dependent increase in acetylated histones provides strong evidence of the inhibitor's mechanism of action within a biological system. It validates the biochemical data from the in vitro assay.

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HeLa, K562) to ~70-80% confluency. Treat the cells with varying concentrations of the HDAC inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 12-24 hours). [12][13]2. Cell Lysis and Histone Extraction: Harvest the cells and perform either whole-cell lysis or acid extraction to isolate histone proteins. Acid extraction is often preferred for cleaner histone preparations.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method like the BCA protein assay to ensure equal loading. [14]4. SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate 15-20 µg of protein per lane on a 15% SDS-polyacrylamide gel. [14]5. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3 or anti-Actin). [15] * Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the acetyl-histone band to the intensity of the loading control band to determine the relative increase in acetylation at each inhibitor concentration. [13]

Conclusion

Evaluating the biological activity of HDAC inhibitors requires a multi-faceted approach grounded in sound experimental design. While substrate mimetics like Ac-Lys-NHMe are not inhibitors, they are foundational to the assays that allow us to quantify the potency of true inhibitory compounds. By combining direct biochemical assays to determine IC50 values with cell-based assays to confirm the mechanism of action, researchers can build a comprehensive and reliable profile of any given HDAC inhibitor. This comparative framework enables an objective assessment of performance, which is essential for advancing both basic research and the development of next-generation epigenetic therapies.

References

  • A Comparative Guide to HDAC6 Inhibition: Selectivity Profiles of Leading HDAC Inhibitors. Benchchem.
  • A Comparative Guide to HDAC-IN-48 and Other Histone Deacetylase Inhibitors. Benchchem.
  • Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells. PubMed Central. [Link]

  • Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays. Benchchem.
  • Histone Deacetylase Pathway. Creative Diagnostics. [Link]

  • Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability. PubMed Central. [Link]

  • HDAC Signaling Pathways: Integrating Epigenetic Control with Cellular Responses. ResearchGate. [Link]

  • HDAC signaling in neuronal development and axon regeneration. PubMed Central. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. PubMed Central. [Link]

  • Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. MDPI. [Link]

  • Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Trichostatin Tre
  • Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following HNHA Tre
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. [Link]

  • Classification of HDAC inhibitors and their specificity towards HDACs. ResearchGate. [Link]

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Molecular Cancer Research. [Link]

  • Histone deacetylation inhibition in pulmonary hypertension: therapeutic potential of valproic acid (VPA) and suberoylanilide hydroxamic acid (SAHA). National Institutes of Health. [Link]

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. PubMed Central. [Link]

  • Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. PubMed Central. [Link]

  • Potentiation of the anticancer effect of valproic acid, an antiepileptic agent with histone deacetylase inhibitory activity, by the kinase inhibitor Staurosporine or its clinically relevant analogue UCN-01. National Institutes of Health. [Link]

  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. National Institutes of Health. [Link]

  • Synthesis and biological study of class I selective HDAC inhibitors with NO releasing activity. PubMed. [Link]

  • The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. PubMed Central. [Link]

  • Targeting the epigenome: Screening bioactive compounds that regulate histone deacetylase activity. PubMed Central. [Link]

  • SAHA IC 50 values for each HDAC isozyme are shown as measured using in vitro enzymatic assays. ResearchGate. [Link]

  • IC50 values (µM) for inhibition of different HDAC isoforms. ResearchGate. [Link]

  • HDAC Inhibitors Induce Global Changes in Histone Lysine and Arginine Methylation and Alter Expression of Lysine Demethylases. PubMed. [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PubMed Central. [Link]

  • Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. [Link]

  • L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1). PubChem. [Link]

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A Researcher's Guide to an Unseen Competitor: Assessing the Cross-Reactivity of Anti-Acetyl-Lysine Antibodies with Ac-lys-nhme

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cell signaling, cancer biology, and neurodegenerative disease, the study of protein acetylation is a critical frontier. This post-translational modification (PTM), where an acetyl group is added to a lysine residue, is a pivotal regulator of protein function, stability, and interaction. Our primary tool for interrogating the "acetylome" is the pan-anti-acetyl-lysine antibody, a workhorse for techniques ranging from western blotting and immunoprecipitation to large-scale mass spectrometry-based proteomics.[1][2] The quality and specificity of these antibodies are paramount to the integrity of our data.

However, a crucial aspect of antibody validation is often overlooked: the potential for cross-reactivity with small molecule mimetics of acetylated lysine. One such molecule is N-epsilon-acetyl-lysine-methylamide (Ac-lys-nhme), a compound that structurally resembles an acetylated lysine residue. This guide provides a comprehensive framework for researchers to empirically assess the cross-reactivity of their anti-acetyl-lysine antibodies with Ac-lys-nhme. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure the trustworthiness of your findings.

The Hidden Competitor: Why Ac-lys-nhme Matters

Pan-specific anti-acetyl-lysine antibodies are typically generated by immunizing animals with chemically acetylated proteins, such as Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA), or with a library of acetylated peptides.[3][4][5] This process generates a polyclonal or monoclonal repertoire of antibodies that recognize the acetyl-lysine moiety. The intended epitope is the acetylated lysine residue within the context of a peptide backbone.

Ac-lys-nhme, with its acetylated epsilon-amino group and an amide linkage, presents a similar chemical face to the antibody's antigen-binding site. If an antibody's binding is primarily driven by the acetyl-lysine itself, with minimal contribution from the surrounding peptide backbone, there is a significant potential for cross-reactivity with Ac-lys-nhme. This can have profound implications for:

  • High-Throughput Screening (HTS): In drug discovery, small molecule libraries are screened for inhibitors of "reader" domains (e.g., bromodomains) that bind acetylated lysine. If an immunoassay is used for this screening and the anti-acetyl-lysine antibody cross-reacts with library compounds that mimic acetyl-lysine, it can lead to a high rate of false positives.

  • In Vitro Enzyme Assays: When studying histone acetyltransferases (HATs) or deacetylases (HDACs), small molecule substrates or inhibitors might be used. Unintended binding of the detection antibody to these molecules can interfere with accurate measurement of enzyme activity.

Given the lack of published data from manufacturers on this specific cross-reactivity, it is incumbent upon the diligent researcher to perform their own validation.

A Framework for Empirical Validation

To rigorously assess the cross-reactivity of an anti-acetyl-lysine antibody with Ac-lys-nhme, we will employ competitive immunoassays. These assays are based on the principle of a fixed amount of antibody and its target antigen, with a variable amount of a potential competitor. If the competitor binds to the antibody, it will displace the target antigen, leading to a dose-dependent decrease in the measured signal.

Key Reagents
  • Anti-Acetyl-Lysine Antibody: The antibody to be tested.

  • Acetylated Bovine Serum Albumin (Ac-BSA): As the target antigen for coating plates or membranes. This can be purchased commercially or prepared in-house.

  • N-epsilon-acetyl-lysine-methylamide (Ac-lys-nhme): The small molecule competitor. This is commercially available from suppliers such as Creative Peptides, Bachem, and CymitQuimica.[4][5][6]

  • Unmodified Lysine and other acetylated amino acids: As negative controls.

Experimental Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly quantitative method to determine the specificity and affinity of an antibody for its antigen in the presence of a competing molecule.[7][8][9]

Workflow for Competitive ELISA

Competitive ELISA Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat plate with Ac-BSA p2 Block with 3% BSA in PBST p1->p2 Wash d1 Add Ab/competitor mix to coated plate p2->d1 c1 Prepare serial dilutions of Ac-lys-nhme c2 Mix antibody with Ac-lys-nhme dilutions c1->c2 c3 Incubate mixture c2->c3 c3->d1 d2 Add HRP-conjugated secondary antibody d1->d2 Wash d3 Add TMB substrate d2->d3 Wash d4 Measure absorbance at 450 nm d3->d4 Stop reaction

Caption: Workflow for the competitive ELISA to test antibody cross-reactivity.

Step-by-Step Methodology
  • Antigen Coating:

    • Dilute Ac-BSA to a concentration of 1-5 µg/mL in PBS (pH 7.4).

    • Add 100 µL of the Ac-BSA solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (3% BSA in PBST) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition:

    • Prepare a 2X working dilution of your primary anti-acetyl-lysine antibody in blocking buffer. The optimal concentration should be determined beforehand by a direct ELISA titration to find the concentration that gives approximately 80-90% of the maximum signal.

    • Prepare a serial dilution of Ac-lys-nhme in blocking buffer, ranging from high micromolar to picomolar concentrations. Also, prepare a "zero competitor" control containing only blocking buffer.

    • In a separate plate or tubes, mix equal volumes of the 2X antibody solution and each of the Ac-lys-nhme dilutions (and the zero competitor control).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody and competitor to reach equilibrium.

  • Incubation with Plate:

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the Ac-BSA coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of a suitable HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color development (typically 5-15 minutes).

    • Stop the reaction by adding 50 µL of 1 M H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis

The results are plotted as absorbance (or % of maximal binding) versus the log of the competitor concentration. The IC50 value, which is the concentration of Ac-lys-nhme required to inhibit 50% of the antibody binding to Ac-BSA, can then be calculated. A lower IC50 value indicates a higher degree of cross-reactivity.

Experimental Protocol 2: Competitive Dot Blot

A dot blot is a simpler, semi-quantitative alternative to ELISA.[10][11][12] It is particularly useful for a quick assessment of cross-reactivity.

Workflow for Competitive Dot Blot

Competitive Dot Blot Workflow cluster_membrane_prep Membrane Preparation cluster_competition_blot Competition & Incubation cluster_detection_blot Detection m1 Spot Ac-BSA onto nitrocellulose membrane m2 Air dry the membrane m1->m2 m3 Block with 5% milk in TBST m2->m3 b3 Incubate membrane strips in Ab/competitor mixes m3->b3 b1 Prepare serial dilutions of Ac-lys-nhme b2 Mix antibody with Ac-lys-nhme dilutions b1->b2 b2->b3 bl1 Incubate with HRP- conjugated secondary Ab b3->bl1 Wash bl2 Add ECL substrate bl1->bl2 Wash bl3 Image chemiluminescence bl2->bl3

Caption: Workflow for the competitive dot blot to assess antibody cross-reactivity.

Step-by-Step Methodology
  • Antigen Application:

    • On a dry nitrocellulose membrane, carefully pipette 1-2 µL of Ac-BSA (at a concentration of 0.1-0.5 mg/mL in PBS) to create small, distinct spots.

    • Allow the spots to dry completely at room temperature.

  • Blocking:

    • Immerse the membrane in blocking buffer (5% non-fat dry milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Competition and Primary Antibody Incubation:

    • Prepare solutions of the anti-acetyl-lysine antibody in blocking buffer, each containing a different concentration of Ac-lys-nhme (from high micromolar to zero). The antibody concentration should be optimized for a strong signal in the absence of a competitor.

    • Cut the membrane into strips, ensuring each strip has one or more Ac-BSA spots.

    • Incubate each strip in one of the antibody/competitor solutions for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the membrane strips three times for 5 minutes each in TBST.

    • Incubate the strips in a solution of HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the strips three times for 10 minutes each in TBST.

    • Incubate the strips with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's protocol.

    • Image the resulting signal using a chemiluminescence imager.

Data Analysis

A qualitative or semi-quantitative analysis can be performed by comparing the signal intensity of the spots. A visible decrease in signal intensity with increasing concentrations of Ac-lys-nhme indicates cross-reactivity. Densitometry can be used to quantify the signal intensity for a more quantitative comparison.

Comparison of Commercially Available Pan-Anti-Acetyl-Lysine Antibodies

While a direct comparison of cross-reactivity with Ac-lys-nhme is not available from manufacturers, we can compare other key features that may influence their performance and specificity.

Supplier Product Name / Catalog # Clonality Immunogen Validated Applications
Cell Signaling Technology Acetylated-Lysine Antibody #9441Rabbit PolyclonalChemically acetylated BSAWB, IP, IHC, IF
Merck (Millipore) Anti-Acetyl Lysine Antibody, AB3879Rabbit PolyclonalAcetylated KLHWB, IP, IHC, IF, ELISA
Proteintech Pan Acetylation antibody, 66289-1-IgMouse MonoclonalAcetylated KLHWB, IP, IHC, IF, ELISA
PTM Biolabs Anti-Acetyllysine Rabbit mAb, PTM-105RMRabbit MonoclonalSynthetic acetylated lysine peptide libraryWB, IP, IHC, IF, Dot Blot

This table is not exhaustive and is intended as a starting point for researchers. It is crucial to consult the latest datasheets from the suppliers.

Interpreting the Results: What Does It Mean for Your Research?

  • High Cross-Reactivity (Low IC50 in ELISA, significant signal reduction in dot blot): If your antibody shows strong cross-reactivity with Ac-lys-nhme, it is likely recognizing the acetyl-lysine moiety with little dependence on the peptide context. This antibody may be unsuitable for applications where small molecule mimetics of acetyl-lysine are present.

  • Low to No Cross-Reactivity (High IC50 or no inhibition): An antibody that is not significantly inhibited by Ac-lys-nhme likely has a binding site that recognizes not only the acetyl-lysine but also elements of the peptide backbone. This indicates higher specificity and makes the antibody a more reliable tool for studying protein acetylation in diverse experimental settings.

Conclusion

The specificity of an antibody is not an inherent, immutable property but is context-dependent. While manufacturers provide valuable initial validation data, the ultimate responsibility for ensuring an antibody is fit-for-purpose lies with the researcher. The potential for cross-reactivity of anti-acetyl-lysine antibodies with small molecules like Ac-lys-nhme is a real and often unaddressed issue. By implementing the competitive ELISA and dot blot protocols outlined in this guide, researchers can gain a deeper understanding of their key reagents, leading to more robust and reproducible data. This empirical approach to validation is a cornerstone of scientific integrity and is essential for advancing our understanding of the complex roles of lysine acetylation in health and disease.

References

  • Kim, S. Y., et al. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. PLoS ONE, 11(9), e0162528. [Link]

  • Guan, K. L., et al. (2010). Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. Nature Protocols, 5(9), 1583–1595. [Link]

  • Xu, W., & Zhao, S. (2013). Generation and characterization of pan-specific anti-acetyllysine antibody. Methods in Molecular Biology, 981, 137–150. [Link]

  • Biocompare. (n.d.). Anti-Acetylated Lysine Antibody Products. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Competition (Inhibition) ELISA. Retrieved from [Link]

  • Microbe Notes. (2022). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • PTM Biolabs. (n.d.). Anti-Acetyllysine Rabbit mAb (PTM-105RM). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The Dot Blot Protocol. Retrieved from [Link]

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A Researcher's Guide to the In Vitro Enzyme Kinetics of Deacetylases with (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and molecular biology, the precise characterization of enzyme kinetics is fundamental to understanding biological function and developing targeted therapeutics. This guide provides a comprehensive framework for evaluating the performance of the synthetic substrate, (S)-2-(Acetylamino)-6-amino-N-methylhexanamide, with deacetylase enzymes, particularly Histone Deacetylases (HDACs) and Sirtuins (SIRTs).

While direct, published kinetic data for this specific substrate is not widely available, this document serves as a methodological guide. It outlines the necessary experimental protocols to determine key kinetic parameters (Km and kcat) and provides a comparative baseline using established, commercially available substrates. By following this guide, researchers can effectively characterize this compound and benchmark its utility against current standards in the field.

Introduction to Deacetylase Substrates and the Significance of Kinetic Analysis

Deacetylases are critical regulators of numerous cellular processes, primarily through the removal of acetyl groups from lysine residues on histone and non-histone proteins.[1] The two major families, the zinc-dependent classical HDACs (Classes I, II, and IV) and the NAD+-dependent sirtuins (Class III), exhibit distinct mechanisms and substrate specificities.[2][3] Understanding how a synthetic substrate interacts with these enzymes is crucial for developing selective inhibitors and specific activity assays.

The Michaelis-Menten kinetic parameters, Km (Michaelis constant) and kcat (turnover number), are essential for this characterization.[4]

  • Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km generally signifies a higher affinity.

  • kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency.

  • The ratio kcat/Km is the specificity constant, which provides the most effective measure of an enzyme's catalytic efficiency and substrate preference.[5]

By determining these values for this compound, a researcher can objectively assess its suitability as a substrate for specific deacetylase isoforms.

The Substrate: this compound

This molecule, with the IUPAC name (2S)-2-acetamido-6-amino-N-methylhexanamide, is a derivative of acetylated lysine.[6] Its structure suggests it is designed as a mimic of a natural acetylated lysine residue within a peptide chain. The key features are:

  • An Acetylated Lysine Mimic : The core structure mimics a lysine residue that has been post-translationally modified with an acetyl group.

  • N-methylhexanamide C-Terminus : The C-terminal methylamide may influence solubility and cell permeability, and importantly, it blocks cleavage by carboxypeptidases that might be present in impure enzyme preparations.

The performance of this substrate will depend on how the active sites of various deacetylases accommodate this specific structure compared to peptide-based or fluorogenic substrates.

Comparative Landscape: Kinetic Parameters of Established Deacetylase Substrates

To provide a benchmark for comparison, the following table summarizes reported kinetic values for several widely used fluorogenic peptide substrates with various HDAC and sirtuin isoforms. These substrates typically incorporate a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which allows for a continuous, fluorescence-based activity assay.[7][8]

Deacetylase IsoformSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
HDAC8 Ac-RHK(ac)K(ac)-AMCHigh (e.g., >300)Low~2,800 - 7,500[5]
HDAC8 Acetylated p53 peptide~320-~7,500[5]
HDAC8 Validated SMC3 peptide--63[9]
SIRT1 Fluor-de-Lys® (p53 peptide)~20-100-~800[10][11]
SIRT2 Myristoylated p53 peptide-AMC0.240.04170,000[10]
SIRT3 Myristoylated p53 peptide-AMC1.10.0764,000[10]

Note: Kinetic parameters are highly dependent on assay conditions (pH, buffer composition, temperature). The values presented are for comparative purposes. The catalytic efficiencies for HDAC8 with some peptide substrates are considered modest compared to enzymes that function near diffusion-controlled limits (10⁶ – 10⁸ M⁻¹s⁻¹).[5]

Experimental Protocol: Determining the Enzyme Kinetics of this compound

This section provides a detailed, step-by-step methodology to determine the kinetic parameters of a selected deacetylase with the substrate of interest. This protocol is based on a two-step endpoint assay that measures the production of acetate.

Required Reagents and Equipment
  • Purified, recombinant human deacetylase (e.g., HDAC8, SIRT1)

  • This compound (Substrate)

  • Deacetylase Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[12]

  • For Sirtuins: Nicotinamide adenine dinucleotide (NAD+)

  • Acetate Detection Kit (enzyme-coupled assay measuring acetate production)[9]

  • 96-well microplates (black, clear bottom for fluorescence)

  • Microplate reader with fluorescence capabilities

  • Standard laboratory equipment (pipettes, tubes, incubator)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis cluster_analysis Data Analysis P1 Prepare serial dilutions of Substrate P2 Prepare constant concentration of Deacetylase Enzyme P3 Prepare NAD+ solution (for Sirtuins only) R1 Add Assay Buffer, Substrate, and NAD+ (if applicable) to wells P3->R1 R2 Initiate reaction by adding Deacetylase Enzyme R1->R2 R3 Incubate at 37°C for a fixed time (e.g., 30 min) R2->R3 D1 Stop reaction (optional, depending on detection kit) R3->D1 D2 Add Acetate Detection Reagents D1->D2 D3 Incubate for colorimetric/ fluorometric development D2->D3 D4 Read absorbance/fluorescence on a microplate reader D3->D4 A1 Convert signal to [Acetate] using a standard curve D4->A1 A2 Calculate initial velocity (v₀) for each substrate concentration A1->A2 A3 Plot v₀ vs. [Substrate] A2->A3 A4 Fit data to Michaelis-Menten equation to determine Km and Vmax A3->A4

Caption: Workflow for determining deacetylase kinetic parameters.

Step-by-Step Procedure
  • Prepare Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the substrate stock in the assay buffer to create a range of concentrations. A typical range might span from 0 µM to 1000 µM, ensuring the concentrations bracket the expected Km.

  • Set Up the Reaction Plate:

    • To each well of a 96-well plate, add the appropriate volume of each substrate dilution.

    • Add the assay buffer.

    • For sirtuin assays, add NAD+ to a final concentration that is saturating (typically 0.5-1 mM).[10]

    • Include "no enzyme" controls for each substrate concentration to measure background signal.

  • Initiate the Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a fixed, predetermined concentration of the deacetylase enzyme to each well. The enzyme concentration should be chosen to ensure the reaction remains in the linear range over the incubation period.[13]

  • Incubate: Incubate the plate at 37°C for a fixed period (e.g., 20-60 minutes). The time should be optimized to ensure less than 15% of the substrate is consumed at the lowest concentrations.

  • Detect Acetate Production:

    • Stop the reaction according to the manufacturer's protocol for the chosen acetate detection kit.

    • Add the detection reagents to all wells, including a set of acetate standards to create a standard curve.

    • Incubate as required for signal development.

  • Measure Signal: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelengths.

Data Analysis
  • Generate Standard Curve: Plot the signal from the acetate standards against their known concentrations and fit a linear regression to determine the equation of the line.

  • Calculate Initial Velocity (v₀): Use the standard curve equation to convert the background-subtracted signal from each experimental well into the concentration of acetate produced. Divide this concentration by the reaction time to calculate the initial velocity (v₀).

  • Determine Kinetic Parameters:

    • Plot v₀ versus the substrate concentration [S].

    • Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]).[4]

    • The software will provide the best-fit values for Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

    • Calculate the specificity constant, kcat/Km.

Interpreting the Results and Drawing Comparisons

Once the kinetic parameters for this compound have been determined, you can objectively compare its performance against the established substrates listed in Table 1.

  • High Affinity vs. Low Affinity: A Km value significantly lower than that of a standard fluorogenic substrate would suggest a higher binding affinity for the tested deacetylase. This could be advantageous for developing highly sensitive assays or for use in inhibitor screening where substrate and inhibitor compete for the active site.

  • Catalytic Efficiency: A high kcat/Km value indicates that the enzyme processes the substrate very efficiently. If the kcat/Km for this compound is comparable to or higher than alternatives, it could be considered a superior substrate for that specific enzyme. Conversely, a very low kcat/Km might suggest it is a poor substrate, which is also valuable information, particularly if isoform selectivity is the goal. For instance, a substrate that is efficiently turned over by HDAC6 but poorly by HDAC1 would be a useful tool for selectively assaying HDAC6 activity.[14]

Conclusion: A Path Forward for Substrate Characterization

This guide provides the scientific rationale and a robust experimental framework for researchers to determine the in vitro enzyme kinetics of this compound with deacetylases. While the absence of pre-existing data necessitates this empirical approach, the protocols and comparative benchmarks included herein empower researchers to generate high-quality, reproducible data. By systematically evaluating its binding affinity and catalytic turnover, the scientific community can build a comprehensive understanding of this substrate's utility, paving the way for its potential application in novel deacetylase assays and drug discovery campaigns.

References

  • Gantt, S. M., et al. (2010). HDAC8 Substrates: Histones and Beyond. PMC. [Link]

  • Takamatsu, Y., et al. (2015). Comparison of substrate specificity among human arylacetamide deacetylase and carboxylesterases. PubMed. [Link]

  • Heltweg, B., et al. (2005). In vitro assays for the determination of histone deacetylase activity. PubMed. [Link]

  • Lennon, C. W., et al. (2019). HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides. PMC. [Link]

  • Kutil, Z., et al. (2018). Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. NIH. [Link]

  • Vann, K. R., et al. (2007). Structural Studies of Human Histone Deacetylase 8 and its Site-Specific Variants Complexed with Substrate and Inhibitors. NIH. [Link]

  • Hudson, G. A., et al. (2019). Lysine Deacetylase Substrate Selectivity: Distinct Interaction Surfaces Drive Positive and Negative Selection for Residues Following Acetyllysine. ACS Publications. [Link]

  • Heltweg, B., et al. (2005). In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]

  • Kutil, Z., et al. (2018). HDAC8 substrates identified by genetically-encoded active site photocrosslinking. PMC. [Link]

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A Senior Application Scientist's Guide: Comparative Analysis of Acetylated Versus Non-Acetylated Lysine in Peptide Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of cellular regulation, post-translational modifications (PTMs) act as the master conductors, orchestrating the function, localization, and lifecycle of proteins. Among the most crucial and widespread of these is lysine acetylation, a reversible process that attaches an acetyl group to the ε-amino group of a lysine residue.[1][2][3] First identified in the context of histone proteins and gene regulation, we now understand that lysine acetylation is a global regulatory mechanism, impacting thousands of proteins across every cellular compartment.[1][2][4]

This guide provides a comparative analysis of acetylated versus non-acetylated lysine, moving beyond a simple description to explain the fundamental physicochemical changes and their profound consequences on peptide and protein function. We will explore how this seemingly minor addition acts as a dynamic molecular switch, altering everything from protein-protein interactions and stability to enzymatic activity and subcellular localization. For the researcher, scientist, or drug development professional, understanding these differences is paramount for designing functional peptides, interpreting experimental data, and developing novel therapeutics.

The state of lysine acetylation is dynamically controlled by two opposing enzyme families: Lysine Acetyltransferases (KATs), also known as Histone Acetyltransferases (HATs), which "write" the mark, and Lysine Deacetylases (KDACs), or Histone Deacetylases (HDACs), which "erase" it.[2][4][5][6] This constant interplay allows cells to rapidly respond to environmental and metabolic cues.

The Fundamental Difference: Charge Neutralization

At its core, the functional divergence between an acetylated and a non-acetylated lysine residue stems from a single, critical biochemical event: the neutralization of its positive charge.

  • Non-Acetylated Lysine: In its native state at physiological pH, the ε-amino group of the lysine side chain is protonated (-NH3+), carrying a positive charge. This charge is a key driver of electrostatic interactions with negatively charged molecules like DNA, acidic residues in other proteins, and phospholipid headgroups in membranes.[7]

  • Acetylated Lysine: The enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) converts the primary amine into a neutral amide.[2][4] This charge neutralization eliminates the capacity for strong electrostatic interactions and fundamentally alters the residue's biophysical properties.

Caption: The fundamental chemical change of lysine acetylation.

Comparative Functional Analysis

The switch from a charged to a neutral state has dramatic downstream effects on peptide function.

Protein Interactions: A Molecular On/Off Switch

Lysine acetylation acts as a powerful regulator of molecular interactions, capable of both disrupting existing bonds and creating new ones.

  • Disruption of Electrostatic Interactions: For peripheral membrane proteins, positively charged lysines often anchor the protein to negatively charged membrane surfaces. Acetylation neutralizes these key residues, weakening the protein-membrane binding affinity and potentially causing the protein to dissociate from the membrane.[7][8][9] This mechanism can directly control a protein's subcellular localization and its access to membrane-bound partners.[7][8]

  • Creation of New Binding Sites: The acetylated lysine motif is specifically recognized by a class of protein modules known as bromodomains.[4][10] Proteins containing bromodomains act as "readers" of the acetylation mark, recruiting other factors and assembling new protein complexes.[2][5] Therefore, acetylation can create a novel interaction interface that was previously unavailable.

Interaction_Switch cluster_0 Non-Acetylated State cluster_1 Acetylated State Peptide_NA Peptide (Lys-NH3+) Target_A Negatively Charged Target (e.g., DNA) Peptide_NA->Target_A Strong Electrostatic Interaction Process Acetylation (KAT Enzyme) Peptide_NA->Process Peptide_A Peptide (Lys-Ac) Target_B Bromodomain 'Reader' Protein Peptide_A->Target_B Specific Recognition Binding Process->Peptide_A

Caption: Acetylation as a molecular switch for protein interactions.

Peptide Stability and Degradation

Acetylation significantly influences a peptide's half-life through several mechanisms.

Modification LocationEffect on StabilityMechanism
N-Terminus Increased Stability N-terminal acetylation mimics the structure of mature proteins, which can protect the peptide from degradation by aminopeptidases and other exonucleases that target free N-termini.[11][12][13][14]
Internal Lysine Increased Stability Lysine is a primary site for another PTM: ubiquitination, which tags proteins for degradation by the proteasome. Since acetylation and ubiquitination compete for the same lysine residue, acetylation can block the ubiquitination signal, thereby protecting the protein from degradation.[15]
Peptide Conformation and Aggregation

By altering local charge and hydrogen bonding capacity, acetylation can induce conformational changes. A compelling example is the Alzheimer's-associated amyloid-beta (Aβ) peptide fragment Aβ25–35. Studies have shown that acetylation of Lys28 in this peptide strengthens its hydrophobic moment and promotes a more helical structure.[16] This conformational shift, in turn, facilitates the formation of low-molecular-weight oligomers, highlighting how a single PTM can influence the pathways of peptide aggregation and disease pathology.[16]

The Classic Example: Chromatin Regulation

The role of lysine acetylation is perhaps best understood in the context of histones.

  • Non-Acetylated Histones: The positively charged lysine residues on histone tails bind tightly to the negatively charged phosphate backbone of DNA. This results in a condensed, compact chromatin structure (heterochromatin) where the DNA is inaccessible to transcription factors, leading to gene silencing.[5][17]

  • Acetylated Histones: HATs acetylate these lysine residues, neutralizing their positive charge. This weakens the histone-DNA interaction, causing the chromatin to relax into an open conformation (euchromatin).[5][10][17] This "open" state allows the transcriptional machinery to access gene promoters and initiate gene expression.

Chromatin_Remodeling cluster_0 Gene Silencing cluster_1 Gene Activation node_a Condensed Chromatin Non-Acetylated Histones (+) tightly bind DNA (−) node_b Open Chromatin Acetylated Histones (Neutral) loosen DNA binding node_a->node_b HATs (Acetylation) node_b->node_a HDACs (Deacetylation)

Caption: Simplified model of chromatin regulation by histone acetylation.

Experimental Workflows for Comparative Analysis

To empirically investigate the functional differences between acetylated and non-acetylated peptides, researchers can employ a series of well-established workflows. The causality behind these protocols is to create defined, comparable peptide species (Workflow 1) and then use them in functional assays or, alternatively, to analyze the complex endogenous landscape of acetylation within a cell (Workflow 2).

Workflow 1: Synthesis of Defined Peptide Species

The most direct comparison requires the synthesis of two identical peptide populations, differing only in the acetylation state of the target lysine(s). Solid-Phase Peptide Synthesis (SPPS) is the standard method.

Protocol: N-Terminal Acetylation post-SPPS

  • Peptide Synthesis: Synthesize the desired peptide sequence on a resin using standard Fmoc-based SPPS. After the final amino acid coupling, the N-terminal Fmoc protecting group is removed as usual, but the peptide is left on the resin, exposing the free N-terminal amine.

  • Acetylation Reaction: Prepare an acetylation cocktail (e.g., 10-20% acetic anhydride in a solvent like DMF).[13][14] Add this solution to the resin-bound peptide and allow it to react for 1-2 hours at room temperature. This reaction specifically targets the free N-terminal amine.

    • Causality: Acetic anhydride is a potent acetylating agent. Performing this step while the peptide is still on the resin, with side-chain protecting groups intact, ensures that only the deprotected N-terminus is modified.

  • Washing: Thoroughly wash the resin with DMF and then Dichloromethane (DCM) to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification and Verification: Purify both the acetylated and the corresponding non-acetylated (which skips step 2) peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Quality Control: Verify the identity and purity of both peptide species using Mass Spectrometry.[12] The acetylated peptide will show a mass increase of 42.04 Da compared to its non-acetylated counterpart. This step is a critical self-validation of the synthesis.

SPPS_Workflow Start Start with Resin Coupling 1. Couple Amino Acids (SPPS Cycle) Start->Coupling Fmoc_Removal 2. Final Fmoc Removal Coupling->Fmoc_Removal Split Fmoc_Removal->Split Acetylation 3a. N-Terminal Acetylation (Acetic Anhydride) Split->Acetylation For Acetylated Cleavage_B 4b. Cleave & Deprotect Split->Cleavage_B For Non-Acetylated Cleavage_A 4a. Cleave & Deprotect Acetylation->Cleavage_A Purify_A 5a. HPLC Purification Cleavage_A->Purify_A QC_A 6a. Mass Spec QC (Acetylated Peptide) Purify_A->QC_A Purify_B 5b. HPLC Purification Cleavage_B->Purify_B QC_B 6b. Mass Spec QC (Non-Acetylated Peptide) Purify_B->QC_B

Caption: Workflow for synthesizing acetylated vs. non-acetylated peptides.

Workflow 2: Global Identification of Endogenous Acetylation Sites

To understand which proteins are acetylated in a biological sample, a mass spectrometry-based proteomics approach is required. This workflow is essential for discovery-based science.

Protocol: Acetyl-Lysine Peptide Enrichment and LC-MS/MS

  • Protein Extraction & Digestion: Lyse cells or tissues and quantify the total protein. Reduce and alkylate cysteine residues, then digest the proteins into peptides using a protease. Trypsin is common, but it cleaves after lysine and arginine. If studying internal lysine acetylation, an enzyme like Arg-C, which only cleaves after arginine, is a better choice to generate peptides containing the lysine of interest.[18]

  • Immunoaffinity Enrichment: Incubate the peptide digest with beads conjugated to a high-affinity pan-anti-acetyl-lysine antibody.[19][20] This step is crucial because acetylated peptides are often of low abundance and would otherwise be missed.[19]

    • Causality: This enrichment step selectively captures peptides bearing an acetyl-lysine, concentrating them for analysis and validating their modified status.

  • Elution and Desalting: Wash the beads to remove non-specifically bound peptides, then elute the enriched acetylated peptides. Desalt the sample using a C18 solid-phase extraction tip.

  • nLC-MS/MS Analysis: Analyze the enriched peptides using nanoflow liquid chromatography coupled to a tandem mass spectrometer (nLC-MS/MS).[19] The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select peptides for fragmentation, measuring the m/z of the fragments (MS/MS scan).

  • Data Analysis: Use a database search algorithm (e.g., MaxQuant, SEQUEST) to match the experimental MS/MS spectra against a protein database.[21] The algorithm will identify the peptide sequence and pinpoint the location of the +42.04 Da mass shift, confirming the site of acetylation.[22][23]

Acetyl_Proteomics_Workflow Start Cell/Tissue Lysate Digest 1. Protein Digestion (e.g., Arg-C) Start->Digest Enrich 2. Immuno-enrichment (Anti-Ac-Lys Antibody) Digest->Enrich Analyze 3. nLC-MS/MS Analysis Enrich->Analyze Identify 4. Database Search & Site Localization Analyze->Identify Result Identified Acetylated Peptides & Sites Identify->Result

Caption: General workflow for acetyl-proteomics analysis.

Conclusion

The distinction between an acetylated and non-acetylated lysine is a prime example of how a subtle chemical modification can have profound and diverse biological consequences. By neutralizing a positive charge, acetylation serves as a fundamental molecular switch that remodels protein interaction networks, enhances stability, alters conformation, and drives epigenetic regulation. For researchers in basic science and drug development, a deep understanding of this dichotomy is not merely academic; it is essential for designing peptides with desired therapeutic properties, such as increased serum half-life, and for identifying novel regulatory pathways that can be targeted in disease. The continued development of sophisticated mass spectrometry techniques and chemical biology tools will undoubtedly uncover even deeper layers of regulation controlled by this critical post-translational modification.

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A Guide to the Validation of Novel Non-Radioactive Substrates for Deacetylase Assays: A Case Study Approach with Ac-Lys-NHMe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of lysine deacetylases (KDACs), including histone deacetyllasses (HDACs) and sirtuins, the selection of an appropriate substrate is a critical determinant of assay performance and reliability. Historically, radiometric assays have been a mainstay for their sensitivity; however, concerns over safety, regulatory hurdles, and disposal costs have driven the field towards safer, more convenient non-radioactive alternatives. This guide provides a comprehensive framework for the validation of a novel, simple, non-radioactive substrate, using Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) as a case study. We will objectively compare the conceptual advantages of such a substrate with established alternatives and provide a detailed roadmap for its experimental validation.

The Shift from Radioactive to Non-Radioactive Deacetylase Assays

Enzyme assays are fundamental to understanding the activity of KDACs and for the screening of potential therapeutic inhibitors. For decades, assays utilizing radiolabeled acetyl groups on histone or peptide substrates were the gold standard due to their direct and sensitive nature. However, the requirement for specialized licenses, dedicated laboratory space, and the generation of radioactive waste present significant logistical and financial burdens.

This has led to the development of a variety of non-radioactive assay formats, each with its own set of advantages and limitations. These primarily include:

  • Colorimetric Assays: These assays typically employ a substrate that, upon enzymatic deacetylation and subsequent chemical or enzymatic processing, releases a chromophore that can be quantified by measuring its absorbance. A common example is the use of substrates like Boc-Lys(Ac)-pNA (para-nitroanilide).

  • Fluorogenic Assays: These are among the most popular non-radioactive methods. They utilize substrates containing a fluorophore quenched by a nearby chemical group. Deacetylation by a KDAC allows for cleavage by a developing enzyme (often a protease like trypsin), releasing the fluorophore and generating a measurable fluorescent signal. The "Fluor de Lys®" substrate, Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin), is a widely used example.[1][2]

  • Luminogenic Assays: These assays are based on the production of a luminescent signal following the enzymatic reaction, often through a coupled-enzyme system that ultimately leads to the generation of light.

  • Mass Spectrometry (MS)-based Assays: MS offers a highly sensitive and label-free method to directly measure the substrate and product, providing a high degree of specificity and the ability to analyze complex samples.[3][4][5][6]

  • HPLC-based Assays: High-performance liquid chromatography can be used to separate the substrate from the product, allowing for their quantification. This method is robust and accurate but generally has lower throughput than plate-based methods.[7]

Introducing Ac-Lys-NHMe: A Hypothetical Simple Substrate

Ac-Lys-NHMe, or Nα-acetyl-L-lysine-N'-methylamide, represents a simple, unadorned acetylated lysine derivative. Its potential as a non-radioactive substrate lies in its structural simplicity, which may offer a more "native-like" interaction with the enzyme's active site compared to substrates with bulky fluorophores or chromophores. The validation of such a substrate would require a systematic approach to establish its utility and performance characteristics.

A Proposed Workflow for the Validation of Ac-Lys-NHMe

The following sections outline a comprehensive, self-validating experimental plan to assess the suitability of Ac-Lys-NHMe as a substrate for KDAC assays. This workflow is designed to establish its performance against established methods and provide the necessary data for its adoption in research and drug discovery.

G cluster_0 Phase 1: Feasibility & Assay Development cluster_1 Phase 2: Kinetic Characterization cluster_2 Phase 3: Comparative Analysis Initial Substrate Screening Initial Substrate Screening Detection Method Optimization Detection Method Optimization Initial Substrate Screening->Detection Method Optimization Enzyme Concentration Titration Enzyme Concentration Titration Detection Method Optimization->Enzyme Concentration Titration Substrate Concentration Titration Substrate Concentration Titration Enzyme Concentration Titration->Substrate Concentration Titration Determination of Km and Vmax Determination of Km and Vmax Substrate Concentration Titration->Determination of Km and Vmax Inhibitor Studies (IC50) Inhibitor Studies (IC50) Determination of Km and Vmax->Inhibitor Studies (IC50) Head-to-Head with Fluorogenic Substrate Head-to-Head with Fluorogenic Substrate Inhibitor Studies (IC50)->Head-to-Head with Fluorogenic Substrate Data Analysis & Comparison Table Data Analysis & Comparison Table Head-to-Head with Fluorogenic Substrate->Data Analysis & Comparison Table Head-to-Head with Radiometric Assay Head-to-Head with Radiometric Assay Head-to-Head with Radiometric Assay->Data Analysis & Comparison Table Final Validation Report Final Validation Report Data Analysis & Comparison Table->Final Validation Report

Caption: A proposed workflow for the validation of a novel enzyme substrate.

Part 1: Assay Principle and Detection Method Development

The enzymatic reaction at the core of this validation is the deacetylation of Ac-Lys-NHMe by a KDAC, yielding Nα-acetyl-L-lysine and methylamine, or more likely, the deacetylated lysine derivative and acetate. The primary challenge is to establish a robust method for detecting one or more of these products.

Proposed Detection Method: The Ninhydrin Assay

A classical biochemical method for the detection of primary amines is the ninhydrin reaction. The deacetylated product of Ac-Lys-NHMe would possess a free primary amine on the lysine side chain, which would react with ninhydrin to produce a deep purple color (Ruhemann's purple) that can be quantified spectrophotometrically at approximately 570 nm.

Experimental Protocol: Ninhydrin-based Deacetylase Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Enzyme Stock: Prepare a concentrated stock of a purified recombinant human HDAC or sirtuin (e.g., HDAC1 or SIRT1) in a suitable storage buffer.

    • Substrate Stock: Prepare a 10 mM stock solution of Ac-Lys-NHMe in the assay buffer.

    • Ninhydrin Reagent: Prepare a solution of ninhydrin in a suitable solvent (e.g., a mixture of ethanol and acetic acid).

    • Stop Solution: 0.1 M HCl.

  • Enzymatic Reaction:

    • In a 96-well microplate, combine the assay buffer, Ac-Lys-NHMe substrate (to a final concentration to be optimized, e.g., 100 µM), and the KDAC enzyme. The final reaction volume could be 50 µL.

    • For sirtuin assays, include NAD+ at a saturating concentration (e.g., 500 µM).

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Color Development:

    • Stop the enzymatic reaction by adding 10 µL of the stop solution.

    • Add 50 µL of the ninhydrin reagent to each well.

    • Heat the plate at 95°C for 15 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Part 2: Kinetic Characterization and Comparative Analysis

With a viable assay protocol, the next step is to determine the kinetic parameters of Ac-Lys-NHMe with a chosen KDAC and compare its performance to established substrates.

Experimental Protocol: Determination of Kinetic Parameters

  • Enzyme Titration: To determine the optimal enzyme concentration, perform the assay with a fixed, saturating concentration of Ac-Lys-NHMe and varying concentrations of the KDAC. The ideal enzyme concentration should yield a linear increase in product formation over the desired assay time.

  • Substrate Titration and Michaelis-Menten Analysis:

    • Using the optimized enzyme concentration, perform the assay with a range of Ac-Lys-NHMe concentrations (e.g., 0-500 µM).

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).

  • Comparative Analysis with a Fluorogenic Substrate:

    • Perform a parallel kinetic analysis using a widely accepted fluorogenic substrate, such as Boc-Lys(Ac)-AMC, under the same assay conditions (buffer, temperature).

    • The fluorogenic assay would follow a two-step protocol: deacetylation by the KDAC, followed by the addition of trypsin to cleave the deacetylated substrate and release the fluorescent AMC molecule. Fluorescence would be measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Presentation: A Comparative Table

The performance of Ac-Lys-NHMe should be summarized in a clear, comparative table alongside the fluorogenic substrate and, if possible, literature values for a corresponding radiometric assay.

ParameterAc-Lys-NHMe (Proposed)Boc-Lys(Ac)-AMC (Fluorogenic)[³H]acetyl-labeled peptide (Radiometric)
Principle Colorimetric (Ninhydrin)Fluorogenic (Trypsin-coupled)Radiometric
Km (µM) To be determinedTo be determinedLiterature value
Vmax (relative units) To be determinedTo be determinedLiterature value
Sensitivity ModerateHighVery High
Safety Non-radioactiveNon-radioactiveRadioactive
Cost Potentially lowModerateHigh
Throughput HighHighModerate
Ease of Use Simple, two-stepTwo-stepMulti-step, requires separation
Part 3: Trustworthiness and Self-Validation

A robust assay must be self-validating. This involves demonstrating specificity and the ability to be inhibited in a dose-dependent manner.

Experimental Protocol: Inhibition Assay

  • Perform the optimized Ac-Lys-NHMe assay in the presence of a known, potent KDAC inhibitor (e.g., Trichostatin A for HDACs or Nicotinamide for sirtuins).

  • Use a range of inhibitor concentrations to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • A clear dose-dependent inhibition will validate that the observed signal is indeed due to the specific enzymatic activity of the KDAC.

G cluster_0 Ac-Lys-NHMe Assay Principle cluster_1 Fluorogenic Assay Principle Ac-Lys-NHMe Ac-Lys-NHMe Deacetylated Product Deacetylated Product Ac-Lys-NHMe->Deacetylated Product KDAC KDAC KDAC Colored Product (570 nm) Colored Product (570 nm) Deacetylated Product->Colored Product (570 nm) + Ninhydrin, Heat Ninhydrin Ninhydrin Boc-Lys(Ac)-AMC Boc-Lys(Ac)-AMC Deacetylated Substrate Deacetylated Substrate Boc-Lys(Ac)-AMC->Deacetylated Substrate KDAC KDAC_F KDAC Fluorescent Product (360/460 nm) Fluorescent Product (360/460 nm) Deacetylated Substrate->Fluorescent Product (360/460 nm) + Trypsin Trypsin Trypsin

Caption: Comparison of the proposed Ac-Lys-NHMe assay and a standard fluorogenic assay.

Conclusion: The Path Forward for Novel Substrate Validation

While this guide has used Ac-Lys-NHMe as a conceptual model, the principles and workflows described are universally applicable to the validation of any novel non-radioactive substrate for enzyme assays. The key to successful validation lies in a systematic, comparative approach that rigorously assesses the substrate's performance against established standards.

The development of simpler, more cost-effective, and safer substrates is crucial for advancing research in epigenetics and drug discovery. A substrate like Ac-Lys-NHMe, if validated, could provide a valuable tool for the scientific community, offering a straightforward and economical alternative to more complex and expensive assay formats. The experimental framework provided here offers a clear path to achieving this validation, ensuring scientific integrity and producing trustworthy, reproducible data.

References

  • Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Analytical biochemistry, 321(2), 202-208.
  • Nott, A., Watson, P. M., Robinson, J. D., Crepaldi, L., & Riccio, A. (2008). S-nitrosylation of histone deacetylase 2 induces chromatin remodelling in neurons.
  • Bradner, J. E., et al. (2010). A robust assay for screening histone deacetylase inhibitors. Current protocols in chemical biology, 2(3), 141-154.
  • Moncol, J., & Stetler-Stevenson, W. G. (2008). A fluorometric assay for the measurement of histone deacetylase activity. Analytical biochemistry, 375(2), 348-350.
  • Galleano, I., et al. (2016). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. Methods in enzymology, 573, 225-248.
  • Biel, M., et al. (2004). A continuous enzyme-coupled assay for histone deacetylase activity. Analytical biochemistry, 334(1), 29-36.
  • Enzo Life Sciences. (n.d.). Fluor de Lys® Green HDAC Assay Kit. Retrieved from [Link]

  • Smith, B. C., & Denu, J. M. (2007). A mass spectrometry-based method for the kinetic analysis of sirtuin-catalyzed deacetylation. Analytical biochemistry, 365(2), 263-272.
  • Reaction Biology Corp. (n.d.). HDAC & Sirtuin Assay Services. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]

  • PubChem. (n.d.). Nalpha-Acetyl-L-lysine-N-methylamide. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Ac-Lys-NHMe: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) is a crucial molecule in biochemical research, often serving as a model substrate for enzymes involved in post-translational modifications, particularly histone deacetylases (HDACs) and sirtuins. The precise and efficient synthesis of this compound is paramount for accurate and reproducible experimental results. This guide provides an in-depth, head-to-head comparison of the primary methodologies for synthesizing Ac-Lys-NHMe: Solid-Phase Peptide Synthesis (SPPS), classical Solution-Phase Peptide Synthesis (LPPS), and a modern Chemoenzymatic approach.

We will dissect the underlying chemical principles of each method, provide detailed, field-tested protocols, and present a comparative analysis of their respective yields, purities, and operational complexities. This guide is structured to empower researchers to not only replicate these syntheses but to understand the causality behind each experimental choice, enabling them to adapt and troubleshoot as needed.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

Solid-phase synthesis is the most common method for creating peptides due to its efficiency, amenability to automation, and simplified purification procedures.[1][2] The core principle involves building the peptide chain on an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[3] For Ac-Lys-NHMe, which features a C-terminal amide, the Rink Amide resin is the support of choice.[4][5]

Synthetic Strategy & Rationale

The strategy employs an orthogonal protecting group scheme, primarily the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-Butoxycarbonyl (Boc) group for the ε-amino group of lysine.[6][7] This allows for the selective deprotection of the N-terminus for acetylation while the side chain remains protected until the final acid-mediated cleavage from the resin.[8]

Workflow Diagram: SPPS of Ac-Lys-NHMe

spss_workflow cluster_resin On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Coupling Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Acetylation Nα-Acetylation (Acetic Anhydride/DIPEA) Wash2->Acetylation Wash3 Wash (DMF/DCM) Acetylation->Wash3 Cleavage Cleavage from Resin (95% TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct Ac-Lys-NHMe Purification->FinalProduct

Caption: SPPS workflow for Ac-Lys-NHMe on Rink Amide resin.

Detailed Experimental Protocol: SPPS

Materials: Rink Amide AM resin (0.5-0.8 mmol/g loading), Fmoc-Lys(Boc)-OH, HBTU, N,N-Diisopropylethylamine (DIPEA), Piperidine, Acetic Anhydride, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Diethyl ether, HPLC-grade acetonitrile and water.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (e.g., 0.07 mmol scale) in a fritted reaction vessel with DMF (~2 mL) for 30 minutes. Drain the solvent.[3]

  • Fmoc Deprotection of Resin: Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh 2 mL portion for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[9]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-Lys(Boc)-OH (4 eq., 0.28 mmol) with HBTU (3.9 eq., 0.273 mmol) and DIPEA (8 eq., 0.56 mmol) in 1.5 mL of DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

    • Drain the solution and wash the resin with DMF (5x). Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).[3]

  • Nα-Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled lysine, exposing the α-amino group.

  • Nα-Acetylation:

    • To the deprotected peptide-resin, add a solution of acetic anhydride (10 eq., 0.7 mmol) and DIPEA (10 eq., 0.7 mmol) in 2 mL of DMF.[10]

    • Agitate for 30 minutes at room temperature.

    • Drain and wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.[9]

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Caution: TFA is highly corrosive.

    • Add 2 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature. This step cleaves the molecule from the resin and removes the Boc protecting group from the lysine side chain.[3]

  • Product Isolation and Purification:

    • Filter the cleavage solution into a centrifuge tube.

    • Precipitate the crude product by adding the solution dropwise into ~10 mL of ice-cold diethyl ether.

    • Centrifuge to pellet the white solid, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the product by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[11]

    • Lyophilize the pure fractions to obtain Ac-Lys-NHMe as a white, fluffy powder.

Solution-Phase Peptide Synthesis (LPPS): The Classical Approach

Solution-phase synthesis predates SPPS and remains highly valuable, particularly for large-scale production of short peptides and when intermediate purification is necessary.[12] It offers greater flexibility in reaction conditions but is more labor-intensive due to the need for workup and purification after each step.[1]

Synthetic Strategy & Rationale

This route requires a meticulous orthogonal protection strategy to differentiate the Nα-amino, Nε-amino, and C-terminal carboxyl groups. A common strategy involves:

  • Nα-protection: Boc group (acid-labile).

  • Nε-protection: Benzyloxycarbonyl (Z or Cbz) group (removed by hydrogenolysis).

  • C-terminus activation: Use of a coupling agent like Dicyclohexylcarbodiimide (DCC) to form the methylamide.

This orthogonality ensures that each functional group can be addressed sequentially without affecting the others.[8][13]

Workflow Diagram: LPPS of Ac-Lys-NHMe

lpps_workflow Start Boc-Lys(Z)-OH Amidation 1. Activate with DCC/HOBt 2. React with Methylamine Start->Amidation Product1 Boc-Lys(Z)-NHMe Amidation->Product1 Deprotection1 Nα-Boc Deprotection (TFA in DCM) Product1->Deprotection1 Product2 H-Lys(Z)-NHMe Deprotection1->Product2 Acetylation Nα-Acetylation (Acetic Anhydride) Product2->Acetylation Product3 Ac-Lys(Z)-NHMe Acetylation->Product3 Deprotection2 Nε-Z Deprotection (H₂, Pd/C) Product3->Deprotection2 Purification Purification (e.g., Crystallization or Chromatography) Deprotection2->Purification FinalProduct Ac-Lys-NHMe Purification->FinalProduct

Caption: LPPS workflow for Ac-Lys-NHMe using orthogonal protecting groups.

Detailed Experimental Protocol: LPPS

Materials: Boc-Lys(Z)-OH, DCC, 1-Hydroxybenzotriazole (HOBt), Methylamine solution, TFA, DCM, Ethyl acetate, Acetic anhydride, Palladium on carbon (Pd/C), Hydrogen source.

  • C-Terminal Amidation:

    • Dissolve Boc-Lys(Z)-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool to 0°C.

    • Add DCC (1.1 eq.) and stir for 15 minutes. A white precipitate (DCU) will form.

    • Add a solution of methylamine (1.2 eq.) dropwise and allow the reaction to warm to room temperature overnight.

    • Filter off the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield crude Boc-Lys(Z)-NHMe. Purify by flash chromatography if necessary.

  • Nα-Boc Deprotection:

    • Dissolve the purified Boc-Lys(Z)-NHMe in DCM.

    • Add an equal volume of TFA and stir at room temperature for 1-2 hours.

    • Evaporate the solvent and TFA under reduced pressure. Co-evaporate with toluene to remove residual acid. The product is H-Lys(Z)-NHMe as a TFA salt.

  • Nα-Acetylation:

    • Dissolve the H-Lys(Z)-NHMe·TFA salt in DCM and add DIPEA (2.5 eq.) to neutralize the salt.

    • Add acetic anhydride (1.5 eq.) and stir for 2-3 hours at room temperature.

    • Wash the reaction mixture as in step 1. Dry and evaporate the solvent to yield Ac-Lys(Z)-NHMe.

  • Nε-Z Deprotection (Hydrogenolysis):

    • Dissolve Ac-Lys(Z)-NHMe in methanol.

    • Add 10% Pd/C catalyst (approx. 10% by weight).

    • Stir the suspension vigorously under a hydrogen atmosphere (e.g., balloon) until TLC or LC-MS indicates complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Evaporate the solvent to yield crude Ac-Lys-NHMe.

  • Final Purification: Purify the final product by recrystallization or RP-HPLC as described in the SPPS protocol.

Chemoenzymatic Synthesis: The "Green" and Selective Route

This modern approach leverages the high specificity of enzymes to perform one or more key transformations, often under mild, aqueous conditions.[14][15] This can reduce the need for complex protecting group strategies and minimize hazardous waste. For Ac-Lys-NHMe, a logical strategy is to chemically synthesize the Lys-NHMe precursor and then use an enzyme for the final, specific Nα-acetylation.

Synthetic Strategy & Rationale

The synthesis is divided into two distinct stages:

  • Chemical Synthesis: H-Lys-NHMe is prepared. This can be done via a streamlined solution-phase route starting from a commercially available lysine derivative.

  • Enzymatic Acetylation: A lysine N-acetyltransferase (KAT) enzyme is used to transfer an acetyl group from acetyl coenzyme A (acetyl-CoA) specifically to the α-amino group of Lys-NHMe.[16] This step's high selectivity obviates the need for side-chain protection on the lysine precursor.

Workflow Diagram: Chemoenzymatic Synthesis of Ac-Lys-NHMe

chemoenzymatic_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Acetylation Start Boc-Lys(Boc)-OH Amidation Amidation with Methylamine (DCC/HOBt) Start->Amidation Deprotection Global Deprotection (TFA in DCM) Amidation->Deprotection Precursor H-Lys-NHMe Deprotection->Precursor Reaction Incubation in Buffer (e.g., Tris, pH 8.0) Precursor->Reaction Enzyme Lysine Acetyltransferase (KAT) + Acetyl-CoA Enzyme->Reaction Purification Purification (e.g., Ion Exchange or RP-HPLC) Reaction->Purification FinalProduct Ac-Lys-NHMe Purification->FinalProduct

Caption: A two-stage chemoenzymatic workflow for Ac-Lys-NHMe synthesis.

Detailed Experimental Protocol: Chemoenzymatic

Part A: Chemical Synthesis of H-Lys-NHMe Precursor

  • Synthesis of Boc-Lys(Boc)-NHMe: Follow step 1 of the LPPS protocol, starting with Boc-Lys(Boc)-OH.

  • Global Deprotection: Dissolve the resulting Boc-Lys(Boc)-NHMe in a 50% TFA/DCM solution and stir for 2 hours. Evaporate the solvent and purify the resulting H-Lys-NHMe salt by RP-HPLC to ensure high purity for the enzymatic step.

Part B: Enzymatic Nα-Acetylation

Materials: Purified H-Lys-NHMe, Acetyl Coenzyme A (Acetyl-CoA), a suitable N-acetyltransferase (e.g., recombinant human KAT2A/GCN5), Tris buffer, DTT.

  • Reaction Setup: In a microcentrifuge tube, combine the following in Tris buffer (50 mM, pH 8.0):

    • H-Lys-NHMe (e.g., 1 mM final concentration)

    • Acetyl-CoA (1.5 eq., 1.5 mM final concentration)

    • DTT (1 mM final concentration)

    • N-acetyltransferase enzyme (e.g., 1-5 µM final concentration)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by LC-MS.[17]

  • Quenching and Purification:

    • Quench the reaction by adding an equal volume of 10% formic acid or by heat inactivation.

    • Purify the final product, Ac-Lys-NHMe, away from the enzyme, unreacted substrates, and CoA using RP-HPLC.

    • Lyophilize the pure fractions.

Head-to-Head Comparison

The optimal synthesis method depends heavily on the specific needs of the laboratory, including scale, required purity, available equipment, and cost considerations.

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (LPPS)Chemoenzymatic Synthesis
Overall Yield Moderate (~40-60%)High (~60-80%)High (>70%, enzyme dependent)
Final Purity High (>95% after HPLC)[1]Variable, can be very high (>98%) with intermediate purificationVery High (>99%) due to enzyme specificity
Time Fast (1-2 days)Slow (Several days to a week)Moderate (2-3 days, includes precursor synthesis)
Scalability Good (mg to g scale)Excellent (g to kg scale)Limited by enzyme/cofactor cost and availability
Cost High (Resin, protected AAs, reagents)Moderate (Solvents, reagents)Potentially very high (Enzyme, Acetyl-CoA)
Complexity Low-Moderate (Amenable to automation)High (Requires significant manual purification)Moderate (Requires protein expression/purification)
"Green" Chemistry Poor (High solvent & reagent waste)[16]Moderate (Less reagent waste but high solvent use)Good (Aqueous, mild conditions for enzymatic step)[18]

Note: Values are representative estimates for a small molecule like Ac-Lys-NHMe and can vary significantly based on experimental execution and optimization.

Analytical Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

  • RP-HPLC: A primary tool for assessing purity. A single, sharp peak at the expected retention time is desired. A gradient of 0-30% acetonitrile in water (with 0.1% TFA) over 20 minutes on a C18 column is a good starting point.[19][20]

  • Mass Spectrometry (MS): Confirms the molecular weight. For Ac-Lys-NHMe (C₉H₁₉N₃O₂), the expected monoisotopic mass is 201.1477 Da. ESI-MS should show a prominent ion at m/z = 202.1550 [M+H]⁺.[21]

  • Nuclear Magnetic Resonance (NMR): Provides unambiguous structural confirmation. ¹H NMR in D₂O would show characteristic peaks for the acetyl methyl group (~2.0 ppm), the N-methyl group (~2.7 ppm, doublet), and the various methylene protons of the lysine side chain.[17][22]

Conclusion and Recommendation

Each synthetic method offers a distinct profile of advantages and disadvantages.

  • Solid-Phase Peptide Synthesis (SPPS) is the recommended method for most research laboratory settings. Its speed, high purity after a single purification step, and straightforward protocols make it ideal for producing milligram quantities of Ac-Lys-NHMe for use in biochemical assays.[9]

  • Solution-Phase Peptide Synthesis (LPPS) is the superior choice for large-scale production where cost-effectiveness is critical and the initial investment in process development is justified. Its labor-intensive nature makes it less suitable for routine lab-scale synthesis.[23]

  • Chemoenzymatic Synthesis represents a highly elegant and specific approach, yielding an exceptionally pure product under environmentally friendly conditions. However, its practicality is often limited by the high cost and availability of the necessary enzyme and cofactors, making it more of a specialized or academic endeavor at present.[24]

By carefully considering the factors of scale, cost, time, and available expertise, researchers can select the most appropriate method to reliably synthesize high-quality Ac-Lys-NHMe for their scientific investigations.

References

  • Synthesis of methylamides of N-acetyl α-amino acids and their N-methyl derivatives. (n.d.). SpringerLink. [Link]

  • ResolveMass Laboratories Inc. (2022). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? ResolveMass Laboratories Inc.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]

  • Munson, M. C., et al. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. PubMed. [Link]

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2022). Open Access Pub. [Link]

  • Solid Phase Peptide Synthesis and Mass Spectrometry Analysis. (2020). Scholarly Commons. [Link]

  • Adesis, Inc. (2023). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Adesis, Inc.[Link]

  • How to Synthesize a Peptide. (n.d.). AAPPTec. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Medium. [Link]

  • BioDuro. (2023). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? BioDuro. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-Lysine. PubChem Compound Summary for CID 92907. [Link]

  • Kua, G. K. B., et al. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ResearchGate. [Link]

  • Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. (n.d.). Anaspec. [Link]

  • Kua, G. K. B., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Dugave, C., & Maux, L. (2009). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Rathi, J. O., & Shankarling, G. (2019). N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. ResearchGate. [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). MDPI. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000206). HMDB. [Link]

  • Liaqat, S., et al. (2014). Solution-Phase Synthesis of Chiral N-, O-, and S-Acyl Isopeptides. ResearchGate. [Link]

  • NIST. (n.d.). N-α-Acetyl-L-Lysine, 3TMS derivative. NIST WebBook. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Rowlett, C. M., et al. (2023). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences. [Link]

  • Human Metabolome Database. (n.d.). N-alpha-Acetyl-L-lysine (HMDB0000446). HMDB. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). NIH. [Link]

  • A fast, widely applicable and green solution-phase peptide synthesis. (2023). Green Chemistry. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC. [Link]

  • Towards Chemoenzymatic Syntheses of Both Enantiomers of Phosphoemeriamine. (2024). MDPI. [Link]

  • HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. (2024). ResearchGate. [Link]

  • Solid phase and solution synthesis of NvocLys(CO(CH2)5NH–NBD)OCH2CN, a trifunctional fluorescent lysine derivative. (2007). PubMed. [Link]

  • One-pot chemoenzymatic synthesis of glycolic acid from formaldehyde. (2021). RSC Publishing. [Link]

  • Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. (2021). MDPI. [Link]

  • HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+. (n.d.). SIELC Technologies. [Link]

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Navigating the Nuances of Target Engagement: A Comparative Guide to the Efficacy of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide in Cellular vs. In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, small molecules that mimic post-translationally modified amino acids are invaluable tools for probing complex biological systems. (S)-2-(Acetylamino)-6-amino-N-methylhexanamide, a derivative of acetylated lysine, represents a class of compounds designed to interact with "reader" domains, such as bromodomains, or inhibit "eraser" enzymes like sirtuins. The journey from a promising hit in a biochemical screen to a validated cellular probe or therapeutic lead is fraught with challenges, often revealing discrepancies between in vitro potency and cellular efficacy. This guide provides an in-depth comparison of the experimental methodologies used to assess such compounds, explaining the causality behind experimental choices and highlighting the importance of a multi-assay approach for a comprehensive understanding of their biological activity.

The Central Role of Lysine Acetylation and its Mimicry

Lysine acetylation is a fundamental post-translational modification that governs a vast array of cellular processes, from gene transcription to metabolic regulation.[1][2] This dynamic mark is written by lysine acetyltransferases (KATs), erased by lysine deacetylases (KDACs), and read by proteins containing specialized acetyl-lysine binding modules, most notably bromodomains.[3][4] Bromodomains recognize acetylated lysine residues, tethering their host proteins to specific chromatin regions and facilitating the assembly of transcriptional machinery.[5] The dysregulation of this process is a hallmark of numerous diseases, including cancer and inflammatory disorders, making bromodains attractive therapeutic targets.[3]

This compound and similar acetyl-lysine mimetics are designed to competitively inhibit the interaction between bromodomains and their native acetylated lysine ligands.[6] Evaluating the efficacy of these mimetics requires a tiered approach, beginning with purified components in vitro and progressing to the complex environment of a living cell.

In Vitro Assays: Deconstructing the Molecular Interaction

In vitro assays are indispensable for confirming direct target engagement and determining the intrinsic binding affinity or inhibitory potential of a compound in a controlled, cell-free system. These assays typically utilize recombinant proteins and synthetic substrates.

Biochemical Binding Assays

1. Fluorescence Polarization (FP)

  • Principle: This technique measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe (a synthetic acetylated peptide). In solution, the small probe tumbles rapidly, resulting in low polarization. Upon binding to a larger bromodomain protein, the tumbling rate slows dramatically, leading to an increase in polarization. A test compound that competes with the probe for binding to the bromodomain will displace the probe, causing a decrease in polarization.[7][8]

  • Significance: FP is a homogenous, solution-based assay that is well-suited for high-throughput screening (HTS) and for determining equilibrium binding constants (Kd) or inhibitory concentrations (IC50).[9]

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: This bead-based proximity assay involves a donor and an acceptor bead. The bromodomain protein is typically tagged (e.g., with His-tag) and bound to the donor bead, while a biotinylated, acetylated peptide substrate is bound to a streptavidin-coated acceptor bead. When the bromodomain and peptide interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a loss of signal.[10]

  • Significance: AlphaScreen is highly sensitive and robust for HTS, offering a strong signal-to-background ratio.[10]

3. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is a label-free technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Significance: Considered the "gold standard" for characterizing binding thermodynamics, ITC provides a detailed understanding of the forces driving the interaction. However, it requires larger amounts of pure protein and is lower in throughput compared to FP and AlphaScreen.

Workflow for In Vitro Binding Affinity Determination

Caption: Workflow for in vitro binding assays.

Cellular Assays: Assessing Efficacy in a Physiological Context

While in vitro assays are powerful, they do not fully recapitulate the complexities of the cellular environment, such as membrane permeability, intracellular target concentrations, post-translational modifications of the target, and the presence of competing endogenous ligands. Cellular assays are therefore critical for validating the biological activity of a compound.

Cellular Target Engagement Assays

1. Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the test compound, heated to various temperatures, and then lysed. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. A stabilizing compound will result in a higher melting temperature (Tm) for its target protein.[11][12]

  • Significance: CETSA provides direct evidence of target engagement in intact cells without the need for genetic modification of the target protein.[13]

2. NanoBRET™ Target Engagement Assay

  • Principle: This live-cell assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein. The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-tagged protein, BRET occurs. A test compound that enters the cell and binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[14][15]

  • Significance: NanoBRET™ is a quantitative method to determine intracellular compound affinity and target occupancy in real-time in living cells, providing a more physiologically relevant measure of target engagement.[4][5]

Downstream Functional Assays

Successful target engagement should lead to a measurable functional consequence. For bromodomain inhibitors, this often involves changes in gene expression.

1. Gene Expression Analysis (RT-qPCR and Western Blot)

  • Principle: Bromodomain inhibitors are expected to displace bromodomain-containing transcription factors from chromatin, leading to the downregulation of target gene expression. The expression levels of known bromodomain target genes, such as the oncogene c-MYC, can be measured at the mRNA level using reverse transcription-quantitative PCR (RT-qPCR) and at the protein level using Western blotting.[9]

  • Significance: These assays provide functional validation that the compound is not only binding to its target but also eliciting the expected biological response.

2. Cell Viability and Proliferation Assays

  • Principle: By downregulating growth-promoting genes, effective bromodomain inhibitors are expected to reduce the viability and proliferation of cancer cells that are dependent on these pathways. Assays such as MTT or CellTiter-Glo® measure metabolic activity as a surrogate for cell viability.

  • Significance: These phenotypic assays determine the overall cellular potency of the compound (EC50) and its potential as a therapeutic agent.

Signaling Pathway Perturbation by an Acetyl-Lysine Mimetic

Signaling_Pathway cluster_nucleus Nucleus Bromodomain_Protein Bromodomain Protein (e.g., BRD4) Transcription_Machinery Transcription Machinery Bromodomain_Protein->Transcription_Machinery Recruitment Acetyl_Lysine_Mimetic This compound Acetyl_Lysine_Mimetic->Bromodomain_Protein Inhibition Acetylated_Histone Acetylated Histone Tail Acetylated_Histone->Bromodomain_Protein Binding Target_Gene Target Gene (e.g., c-MYC) Transcription_Machinery->Target_Gene Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., c-MYC) mRNA->Protein Translation Cell_Proliferation Cell Proliferation Protein->Cell_Proliferation Promotion

Caption: Inhibition of bromodomain-mediated transcription.

Comparing In Vitro and Cellular Efficacy: A Hypothetical Case Study

Due to the limited publicly available data for this compound, the following table presents a hypothetical but realistic comparison of data for a representative acetyl-lysine mimetic targeting a bromodomain.

Assay TypeAssay NameMetricHypothetical EfficacyInterpretation
In Vitro Fluorescence PolarizationIC50150 nMHigh intrinsic binding affinity to the purified bromodomain protein.
AlphaScreenIC50120 nMConfirms potent disruption of the protein-peptide interaction in a biochemical context.
Cellular NanoBRET™ Target EngagementIC501.2 µMGood target engagement in living cells, but significantly less potent than in vitro, suggesting potential issues with cell permeability or efflux.
c-MYC Expression (RT-qPCR)IC502.5 µMDemonstrates functional downstream effects on a key target gene, but at a higher concentration than required for target binding.
Cell Viability (MTT)EC505.0 µMThe compound inhibits cell proliferation, but the potency is further reduced, possibly due to cellular compensatory mechanisms or off-target effects.

Bridging the Gap: Why Do In Vitro and Cellular Results Differ?

The discrepancies illustrated in the hypothetical data are common in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower effective intracellular concentration compared to the concentration applied in the assay medium.

  • Drug Efflux: Cells possess efflux pumps (e.g., P-glycoprotein) that can actively transport foreign compounds out of the cell, reducing their intracellular accumulation.

  • Target Abundance and Endogenous Ligands: The high concentration of the target protein and its natural acetylated lysine ligands within the cell can create a competitive environment that requires higher compound concentrations to achieve the same level of target occupancy as in a simplified in vitro system.

  • Compound Metabolism: The compound may be metabolized by cellular enzymes into less active or inactive forms.

  • Off-Target Effects: At higher concentrations, the compound may interact with other cellular components, leading to toxicity or other effects that can confound the interpretation of phenotypic assays.

Conclusion: An Integrated Approach is Key

The evaluation of acetyl-lysine mimetics like this compound demands a multi-faceted experimental approach. While in vitro assays provide a clean and direct measure of a compound's intrinsic affinity for its target, they represent an idealized system. Cellular assays are essential for confirming that a compound can access its target in a physiological context and elicit the desired biological response. The often-observed rightward shift in potency from in vitro to cellular assays provides crucial information about a compound's drug-like properties. By understanding the principles and limitations of each assay, researchers can make more informed decisions in the optimization of these promising epigenetic modulators.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the synthesis and application of novel compounds like (S)-2-(Acetylamino)-6-amino-N-methylhexanamide are routine. However, the lifecycle of a research chemical extends beyond its use in experimentation; its proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in the principles of laboratory safety and regulatory compliance.

The Fundamental Principle: When in Doubt, Treat as Hazardous

Given that this compound is a specialized research chemical, a comprehensive Safety Data Sheet (SDS) detailing its specific toxicological and environmental hazards may not be readily available. In the absence of such data, the overriding principle is to handle the compound as hazardous waste.[1][2] This conservative approach is a cornerstone of prudent laboratory practice and ensures compliance with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to provide clear, actionable steps for the safe handling and disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste material, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Identification and Segregation - Clarity is Key to Safety

Proper identification and segregation of chemical waste are crucial to prevent accidental mixing of incompatible substances and to ensure correct disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[7][8]

  • Dedicated Waste Container: Designate a specific, leak-proof container for all this compound waste. The container must be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Clear and Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Avoid using abbreviations or chemical formulas. The label should also include the accumulation start date.

Step 3: Managing Different Waste Streams

Your experimental workflow will likely generate different types of waste containing this compound. Each must be handled appropriately.

  • Solid Waste:

    • Carefully transfer any unreacted or residual solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.

    • Minimize the generation of dust by handling the solid material in a fume hood or a designated containment area.

  • Liquid Waste:

    • If the compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect this liquid waste in a separate, clearly labeled, and chemically compatible container. Do not mix with other solvent waste streams unless their compatibility is confirmed.[8] Halogenated and non-halogenated solvent wastes should generally be kept separate.[8]

  • Contaminated Labware:

    • Disposable items such as pipette tips, weigh boats, and gloves that have come into contact with this compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[1] For containers that held acutely hazardous "P-listed" chemicals, a triple rinse is required by the EPA.[9] While the specific classification of this compound is unknown, adopting this best practice is recommended.

Step 4: On-Site Accumulation and Storage - A Secure Holding Pattern

The storage of hazardous waste in the laboratory is strictly regulated. These areas are known as Satellite Accumulation Areas (SAAs).[7][10]

  • Location: The waste container should be stored at or near the point of generation and under the control of laboratory personnel.[5][7]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Inspection: Regularly inspect the SAA for any signs of leakage or container degradation.[5]

Step 5: Arranging for Final Disposal - The Hand-Off

The final step is to arrange for the removal and disposal of the hazardous waste through the proper channels.

  • Contact your EHS Office: Your institution's Environmental Health and Safety office is your primary resource. They will have specific procedures for waste pickup and disposal.

  • Licensed Waste Contractor: The EHS office works with licensed hazardous waste disposal contractors who are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.[4]

Quick Reference Disposal Table

Waste Type Container Labeling Requirements Disposal Procedure
Solid this compound Chemically compatible, leak-proof container (e.g., HDPE)"Hazardous Waste" "this compound" Accumulation Start DateCollect in designated container. Arrange for pickup by EHS.
Solutions of this compound Chemically compatible, leak-proof container for liquid waste"Hazardous Waste" List all chemical constituents and approximate percentages Accumulation Start DateCollect in designated container, segregating from incompatible waste streams. Arrange for pickup by EHS.
Contaminated Disposables (gloves, pipette tips, etc.) Same as solid waste container"Hazardous Waste" "this compound" Accumulation Start DatePlace in the designated solid waste container.
Contaminated Glassware N/AN/ADecontaminate by triple rinsing with a suitable solvent. Collect rinsate as hazardous liquid waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound, emphasizing the precautionary principle.

DisposalWorkflow start Start: Waste containing This compound generated sds_check Is a comprehensive SDS with specific disposal instructions available? start->sds_check treat_hazardous Fundamental Principle: Treat as Hazardous Waste sds_check->treat_hazardous No sds_check->treat_hazardous Yes, but data is incomplete or inconclusive ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves treat_hazardous->ppe segregate Segregate Waste: - Use a dedicated, labeled container - Label with 'Hazardous Waste' and full chemical name ppe->segregate waste_type Identify Waste Stream segregate->waste_type solid_waste Solid Waste & Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in designated solid waste container solid_waste->collect_solid collect_liquid Collect in designated liquid waste container liquid_waste->collect_liquid storage Store in Satellite Accumulation Area (SAA) - Closed container - Secondary containment collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Pickup and Disposal by a Licensed Contractor storage->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, researchers can ensure that the final chapter in the life of a research chemical is one of safety, responsibility, and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.